molecular formula C15H13NO2S B133780 3-(10H-Phenothiazin-10-yl)propanoic acid CAS No. 362-03-8

3-(10H-Phenothiazin-10-yl)propanoic acid

Cat. No.: B133780
CAS No.: 362-03-8
M. Wt: 271.3 g/mol
InChI Key: VNTAONUWHQBAMC-UHFFFAOYSA-N
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Description

3-(10H-Phenothiazin-10-yl)propanoic acid is a versatile chemical intermediate of significant value in biomedical research, particularly in the development of molecular tools for neuroscience. Its core utility stems from the phenothiazine scaffold, which can be functionalized, and the carboxylic acid group, which serves as a handle for covalent conjugation. A primary research application is its role as a key precursor in the synthesis of "Quantum Dots for Dopamine Imaging," a groundbreaking technology reported in ACS Nano. In this context, the compound is used to create a phenothiazine-based ligand that facilitates the specific and high-affinity binding of quantum dot nanosensors to the dopamine transporter (DAT) on the surface of cells. This enables the highly sensitive and real-time visualization of dopamine release, a crucial neurotransmitter involved in reward, motivation, and motor control. The mechanism involves the compound's derivative acting as a DAT-targeting moiety, anchoring the sensor to the presynaptic terminal and allowing for the detection of dynamic dopamine fluctuations. Consequently, this acid is instrumental for researchers studying the dopaminergic system, with direct applications in investigating the mechanisms of psychiatric disorders, substance abuse, and neurodegenerative diseases like Parkinson's. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenothiazin-10-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO2S/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTAONUWHQBAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326237
Record name 3-(10H-Phenothiazin-10-yl)propanoic acid
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Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

362-03-8
Record name Phenothiazine-10-propionic acid
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Record name 3-(Phenothiazin-10-yl)propionic acid
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Record name 3-(phenothiazin-10-yl)propionic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS 362-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(10H-Phenothiazin-10-yl)propanoic acid, with the CAS number 362-03-8, is a derivative of the phenothiazine tricycle, a well-established pharmacophore in medicinal chemistry.[1][2] Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, anticancer, and antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, drawing upon data from related phenothiazine compounds to infer its likely mechanisms of action and therapeutic potential. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a solid, reddish compound at room temperature.[5][6] Its core structure consists of a tricyclic phenothiazine moiety linked to a propanoic acid side chain at the nitrogen atom.[7] This combination of a bulky, lipophilic tricycle and a polar carboxylic acid group suggests a molecule with amphiphilic properties that may influence its biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 362-03-8[5]
Molecular Formula C₁₅H₁₃NO₂S[5]
Molecular Weight 271.34 g/mol [5]
Appearance Red Solid[6]
Melting Point 161-164 °C[8]
Purity ≥95%[5]
LogP (calculated) ~1.87[9]
Water Solubility ~51.2 mg/L at 20°C[9]

Synthesis

A plausible synthetic route for this compound involves the N-alkylation of phenothiazine with a suitable three-carbon synthon. A general method for the synthesis of 10-substituted phenothiazines has been described, which can be adapted for this specific compound.[10]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a phenothiazine derivative.[10]

Materials:

  • 10H-Phenothiazine

  • 3-Chloropropionyl chloride

  • Dimethylformamide (DMF)

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Acylation of Phenothiazine: A solution of 3-chloropropionyl chloride (e.g., 3 M in DMF) is mixed with a solution of 10H-phenothiazine (e.g., 2 M in DMF).

  • The mixture is heated in a reactor at 100°C for a specified residence time (e.g., 5 minutes) to yield 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.

  • Hydrolysis: The resulting intermediate is then subjected to hydrolysis to convert the ketone to a carboxylic acid. This can be achieved by heating with an aqueous acid, such as hydrochloric acid.

  • Work-up: The reaction mixture is cooled and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Phenothiazine 10H-Phenothiazine Acylation Acylation (DMF, 100°C) Phenothiazine->Acylation Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->Acylation Intermediate 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Acylation->Intermediate Hydrolysis Hydrolysis (Aq. HCl, Heat) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A logical workflow for the synthesis of the target compound.

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, the extensive research on phenothiazine derivatives allows for informed predictions of its potential activities and mechanisms of action.

Neuroleptic Activity: Dopamine D2 Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[11][12] This antagonism helps to alleviate the positive symptoms of psychosis.[11] It is highly probable that this compound also exhibits some degree of D2 receptor antagonism.

D2_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Phenothiazine 3-(10H-Phenothiazin-10-yl) propanoic acid Phenothiazine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Key signaling pathways potentially modulated by the compound.

Antimicrobial Activity

Phenothiazines have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi. [4][13]Some derivatives have been shown to overcome multidrug resistance in bacteria, possibly by inhibiting efflux pumps. [14] Table 3: Reported Antimicrobial Activities of Selected Phenothiazine Derivatives

Phenothiazine DerivativeMicroorganismActivityReference(s)
ThioridazineMultidrug-resistant Mycobacterium tuberculosisBactericidal[4]
Promazine Derivative (JBC 1847)Staphylococcus aureus (MRSA)MIC: 0.5 mg/L[14]
Various PhenothiazinesGram-positive and Gram-negative bacteriaVaried MICs[13][14]

Experimental Protocols for Biological Assays

Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor. [15] Materials:

  • Cell membranes prepared from cells expressing human dopamine D2 receptors (e.g., HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the different concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa).

  • Complete cell culture medium.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

This compound is a promising molecule within the well-established class of phenothiazine derivatives. Based on the extensive literature on related compounds, it is anticipated to exhibit a range of biological activities, most notably as a neuroleptic agent through dopamine D2 receptor antagonism and as a potential anticancer agent by inducing apoptosis and cell cycle arrest. Its antimicrobial properties also warrant further investigation. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific pharmacological profile and therapeutic potential. The structured data and pathway diagrams aim to provide a clear and comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a tricyclic heterocyclic compound that forms the structural backbone of a wide array of pharmacologically active molecules. Phenothiazine derivatives are well-established in medicine, primarily as antipsychotic drugs, but their therapeutic potential extends to anticancer, antimicrobial, and anti-inflammatory applications.[1] The propanoic acid moiety attached to the nitrogen atom of the phenothiazine ring system imparts acidic properties to the molecule, influencing its solubility, membrane permeability, and pharmacokinetic profile.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
IUPAC Name This compound[3]
CAS Number 362-03-8[4]
Molecular Formula C₁₅H₁₃NO₂S[4][5]
Molecular Weight 271.34 g/mol [4][5]
Physical Form Powder[3]
Melting Point 161-164 °C[3]
pKa (Predicted) 4.33 ± 0.10
logP (Calculated, XLogP3) 3.7
Solubility Moderately soluble in polar solvents.[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures that can be adapted for this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Workflow for Melting Point Determination:

G A Sample Preparation: Finely powder the solid sample. B Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample rapidly to determine an approximate melting range. C->D E Refined Measurement: Cool the apparatus and then heat slowly (1-2 °C/min) as the temperature approaches the approximate melting point. D->E F Data Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). E->F G Result: The melting range is reported as T1-T2. F->G G A Sample Preparation: Weigh a small, precise amount of the compound (e.g., 1-5 mg). B Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) to the sample in a test tube. A->B C Mixing: Agitate the mixture vigorously (e.g., vortexing) for a set period. B->C D Observation: Visually inspect the solution for the presence of undissolved solid. C->D E Classification: Classify as soluble, partially soluble, or insoluble. D->E G A Solution Preparation: Dissolve a precise weight of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. A->B C Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments. B->C D Data Collection: Record the pH of the solution after each addition of the titrant. C->D E Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. D->E G A Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve the compound in one of the phases and mix with the other phase in a separatory funnel. A->B C Equilibration: Shake the funnel for a specified time to allow for partitioning, then let the phases separate. B->C D Phase Separation: Carefully separate the aqueous and organic phases. C->D E Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). D->E F Calculation: Calculate logP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase. E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Phenothiazine Phenothiazine Derivative Phenothiazine->PI3K Inhibition? Phenothiazine->Akt Inhibition? G Phenothiazine Phenothiazine Reaction Reaction Mixture Phenothiazine->Reaction PropionicAcidDeriv 3-Halopropanoic acid or acrylonitrile followed by hydrolysis PropionicAcidDeriv->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product N-alkylation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(10H-Phenothiazin-10-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing phenothiazine derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on the known effects of substituents on the phenothiazine core and the propanoic acid side chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4, H-57.15 - 7.30m2H
H-1, H-87.00 - 7.15m2H
H-2, H-76.85 - 7.00m2H
H-3, H-66.70 - 6.85m2H
N-CH₂4.10 - 4.30t2H
CH₂-COOH2.70 - 2.90t2H
COOH10.0 - 12.0br s1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O172.0 - 175.0
C-4a, C-5a144.0 - 146.0
C-1, C-8127.0 - 129.0
C-3, C-6126.0 - 128.0
C-9a, C-10a122.0 - 124.0
C-2, C-7121.0 - 123.0
C-4, C-5115.0 - 117.0
N-CH₂45.0 - 48.0
CH₂-COOH33.0 - 36.0

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Given the acidic proton, DMSO-d₆ is often a good choice to observe the exchangeable proton.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument and Parameters:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay (d1) of 2 seconds or longer is recommended for quantitative analysis of all carbon signals, including quaternary carbons.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structure and atom numbering scheme for this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard H1_NMR Acquire ¹H NMR Spectrum standard->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum standard->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing baseline Baseline Correction phasing->baseline calibration Chemical Shift Calibration baseline->calibration integration Integration (¹H) calibration->integration assign_C13 Assign ¹³C Signals calibration->assign_C13 assign_H1 Assign ¹H Signals integration->assign_H1 structure_confirm Confirm Molecular Structure assign_H1->structure_confirm assign_C13->structure_confirm

Caption: A generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.

References

Solubility of 3-(10H-Phenothiazin-10-yl)propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS 362-03-8). Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility based on structural analysis, presents the available data, and provides detailed experimental protocols for determining the precise solubility of the compound.

Introduction to this compound

This compound is a derivative of phenothiazine, a tricyclic aromatic compound known for its wide range of biological activities, particularly in the pharmaceutical field.[1] The molecule consists of a phenothiazine core linked to a propanoic acid side chain. This structural feature, combining a large, relatively nonpolar ring system with a polar carboxylic acid group, suggests an amphiphilic nature that dictates its solubility profile. The acidic propanoic acid moiety allows the compound to engage in various chemical reactions, including esterification and amide formation.[1]

Expected and Reported Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. The molecular structure of this compound suggests a varied solubility depending on the nature of the solvent.

  • Polar Protic Solvents (e.g., Alcohols, Water): The carboxylic acid group can form hydrogen bonds with protic solvents, suggesting favorable solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): While the large phenothiazine core has nonpolar characteristics, the presence of the highly polar carboxylic acid group is expected to limit solubility in nonpolar solvents.

While comprehensive quantitative data is scarce, some qualitative and specific quantitative solubility information has been reported.

Table 1: Reported Solubility Data for this compound

SolventTypeReported SolubilityTemperature (°C)pH
WaterPolar ProticApprox. 51.2 mg/L20Approx. 6.7
Ethyl AcetatePolar AproticSolubleNot SpecifiedNot Specified
MethanolPolar ProticSolubleNot SpecifiedNot Specified

It is generally described as having moderate solubility in polar solvents.[1] For comparison, the parent compound, phenothiazine, is known to be soluble in hot acetic acid, benzene, and ether.[2]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section provides detailed methodologies for both a rapid qualitative assessment and a rigorous quantitative determination using the gold-standard shake-flask method.[3]

Protocol 1: Qualitative Solubility Screening

This initial screening method provides a rapid and material-sparing way to determine a compound's approximate solubility in a range of solvents.

Objective: To quickly assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, acetonitrile, chloroform, ethyl acetate, hexane)

  • Small glass vials or test tubes with caps

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of this compound and place it into a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial. This corresponds to a concentration of 1-2 mg/mL.

  • Cap the vial securely and vortex the mixture vigorously for 60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as:

    • Soluble: No solid particles are visible; the solution is clear.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy or contain suspended particles.

    • Insoluble: The solid material appears largely unchanged.

Protocol 2: Quantitative Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the precise saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Dissolution: Add a precisely known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may vary and should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements remains constant.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions (absorbance vs. concentration).

    • Use the calibration curve to determine the concentration of the compound in the filtered saturated sample. This concentration represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the quantitative solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Compound to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (e.g., 24-72h) B->C Start Equilibration D Allow Excess Solid to Settle C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E Sample Collection G Analyze Samples & Standards (e.g., HPLC-UV) E->G F Prepare Standard Solutions F->G H Construct Calibration Curve G->H I Determine Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Quantitative Solubility Determination.

This guide provides researchers with the foundational knowledge and practical methods to accurately assess the solubility of this compound. The provided protocols, particularly the shake-flask method, are robust and adaptable for generating the high-quality data necessary for drug development and other scientific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-10-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of phenothiazine-10-propionic acid, a derivative of the versatile phenothiazine scaffold. The information presented herein is intended to support research and development activities by providing key physicochemical data and outlining relevant experimental methodologies.

Physicochemical Data

The melting point of phenothiazine-10-propionic acid has been reported as a specific value and within a narrow range. This information is critical for its identification, purification, and formulation development.

Table 1: Melting Point of Phenothiazine-10-propionic Acid

ParameterValueReference
Melting Point161 °C[1][2]
Melting Point Range> 160 - < 164.5 °C[3]

Stability Profile

The stability of phenothiazine and its derivatives is a critical consideration for their application, particularly in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Thermal Stability: While specific thermogravimetric analysis (TGA) data for phenothiazine-10-propionic acid is not readily available in the provided search results, studies on related phenothiazine derivatives have demonstrated high thermal stability. For instance, certain triads have shown high thermal decomposition temperatures (Td) with 5% weight loss occurring between 403-459 °C.[4] Radical salts of other derivatives have been shown to be stable up to 130°C.[5]

Chemical and Photochemical Stability: The phenothiazine core is susceptible to degradation upon exposure to light and air.[6] Oxidation is a primary degradation pathway, particularly in acidic, oxygen-saturated environments.[7] The oxidation of phenothiazine can lead to the formation of products such as 3H-phenothiazine-3-one and phenothiazine 5-oxide.[7] The rate of degradation can be influenced by pH, with increased degradation of some derivatives observed at higher pH levels.[8]

A safety data sheet for phenothiazine-10-propionic acid indicates that no data is available regarding its chemical stability and reactivity.[3] Recommended storage conditions are at 2°C - 8°C in a well-closed container, suggesting that temperature and potentially air exposure could be factors in its stability.

Electrochemical Stability: Modifications to the phenothiazine structure, such as the introduction of alkyl or alkoxy groups on the nitrogen atom, have been shown to significantly improve electrochemical stability.[5] Cyclic voltammetry (CV) has been used to demonstrate the high electrochemical stability of some donor-acceptor-donor molecules based on phenothiazine.[4]

Experimental Protocols

Detailed experimental protocols for determining the melting point and stability of phenothiazine-10-propionic acid are outlined below. These are generalized procedures based on standard analytical techniques.

3.1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is determined by heating a small sample of the material in a capillary tube and observing the temperature range over which it melts.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer or digital temperature probe.

  • Procedure:

    • Ensure the sample of phenothiazine-10-propionic acid is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

3.2. Stability Assessment Workflow

The following workflow provides a structured approach to evaluating the stability of a compound like phenothiazine-10-propionic acid under various stress conditions.

General Workflow for Compound Stability Assessment cluster_0 Initial Characterization cluster_1 Stress Conditions cluster_2 Analytical Monitoring cluster_3 Data Analysis & Reporting start Compound Procurement (Phenothiazine-10-propionic acid) initial_analysis Initial Analysis (Purity, Melting Point, Spectroscopy) start->initial_analysis thermal Thermal Stress (Elevated Temperatures) initial_analysis->thermal photolytic Photolytic Stress (UV/Vis Light Exposure) initial_analysis->photolytic oxidative Oxidative Stress (e.g., H2O2) initial_analysis->oxidative hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) initial_analysis->hydrolytic hplc HPLC/UPLC Assay (Purity & Degradant Quantification) thermal->hplc ms Mass Spectrometry (Degradant Identification) thermal->ms spectroscopy UV-Vis/FTIR (Structural Changes) thermal->spectroscopy photolytic->hplc photolytic->ms photolytic->spectroscopy oxidative->hplc oxidative->ms oxidative->spectroscopy hydrolytic->hplc hydrolytic->ms hydrolytic->spectroscopy kinetics Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics ms->kinetics spectroscopy->kinetics pathway Degradation Pathway Identification kinetics->pathway report Stability Report Generation pathway->report

Caption: Workflow for assessing the stability of a chemical compound.

3.3. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of phenothiazine-10-propionic acid is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

3.4. High-Performance Liquid Chromatography (HPLC) for Stability Indicating Method

  • Principle: A stability-indicating HPLC method is developed to separate the intact drug from its degradation products, allowing for the quantification of any decrease in the concentration of the active substance over time.

  • Apparatus: HPLC system with a suitable detector (e.g., UV-Vis).

  • Procedure:

    • Method Development: Develop an HPLC method (selecting an appropriate column, mobile phase, flow rate, and detector wavelength) that can resolve phenothiazine-10-propionic acid from its potential degradation products.

    • Forced Degradation: Subject solutions of phenothiazine-10-propionic acid to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products.

    • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

    • Stability Study: Store samples of phenothiazine-10-propionic acid under defined storage conditions (e.g., accelerated or long-term). At specified time points, analyze the samples using the validated HPLC method to determine the concentration of the parent compound and any major degradation products.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving phenothiazine-10-propionic acid are not detailed in the provided literature, the phenothiazine class of compounds is known to interact with various biological systems. The diagram below illustrates a conceptual relationship between the physicochemical properties of a drug candidate, such as phenothiazine-10-propionic acid, and its progression through early-stage drug development.

Physicochemical Properties in Early Drug Development cluster_0 Core Properties cluster_1 Impact on Development cluster_2 Development Outcomes melting_point Melting Point formulation Formulation Strategy melting_point->formulation stability Chemical Stability shelf_life Shelf-life & Storage stability->shelf_life toxicity Toxicity Profile stability->toxicity solubility Solubility solubility->formulation absorption Absorption & Bioavailability solubility->absorption lipophilicity Lipophilicity (LogP) lipophilicity->absorption preclinical Preclinical Candidate Selection formulation->preclinical absorption->preclinical shelf_life->preclinical toxicity->preclinical clinical Clinical Trials preclinical->clinical market Marketed Drug Product clinical->market

Caption: Role of physicochemical properties in drug development.

References

The Multifaceted Biological Activities of Phenothiazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a tricyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse class of derivatives with a broad spectrum of biological activities.[1][2] Initially recognized for their antipsychotic properties, phenothiazine derivatives have since demonstrated significant potential in a multitude of therapeutic areas, including oncology, infectious diseases, and parasitology.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of phenothiazine derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Phenothiazine derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms.[6][7][8] These mechanisms include the induction of apoptosis and cell cycle arrest, modulation of critical signaling pathways, and the reversal of multidrug resistance.[3][9]

Mechanisms of Anticancer Action

1.1.1. Induction of Apoptosis and Cell Cycle Arrest: Phenothiazine derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, trifluoperazine has been shown to induce apoptosis in oral cancer models.[1] Some derivatives cause cell cycle arrest, primarily in the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[3][8] Fluphenazine and trifluoperazine, for example, can cause G0/G1 phase arrest in melanoma cells.[3]

1.1.2. Modulation of Signaling Pathways: A key aspect of the anticancer activity of phenothiazines is their ability to interfere with crucial signaling pathways that regulate cell growth, survival, and proliferation. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer. Phenothiazine derivatives can inhibit this pathway, leading to decreased cell proliferation and survival.[3][7]

  • MAPK/ERK Pathway: This pathway is also involved in cancer cell proliferation and survival. Phenothiazines have been shown to modulate this pathway, contributing to their anticancer effects.[3][7]

1.1.3. Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (ABCB1). Phenothiazine derivatives have been found to inhibit these pumps, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[1][9]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various phenothiazine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for selected phenothiazine derivatives against various cancer cell lines.

Table 1: IC50 Values of Phenothiazine Derivatives Against Various Cancer Cell Lines

Phenothiazine DerivativeCancer Cell LineIC50 (µM)Reference(s)
ChlorpromazineHCT116 (Colon Carcinoma)5 - 7[2]
U-87MG (Glioblastoma)~20 (at 48h)[10]
FLT3-ITD-transfected cells10.34[11]
FLT3-ITD/F692L-transfected cells9.60[11]
TrifluoperazineOral Cancer Cells (HSC-3)26.65 (at 24h)[12]
Oral Cancer Cells (Ca9-22)23.49 (at 24h)[12]
Pancreatic Cancer Cells (MiaPaCa-2)10.46 - 15.07[13]
A549 (Lung Cancer)~10-20[14]
Ca922 (Oral Cancer)14[15]
ThioridazineGlioblastoma CellsNot specified
FluphenazineVarious Cancer Cell Lines5 - 20[1]
CWHM-974 (Novel Analog)Various Cancer Cell Lines1.37 - 14.03[1]
A4 (Trifluoperazine derivative)Ca922 (Oral Cancer)4.9[15]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineU87 (Glioblastoma)5.12[16]
U251 (Glioblastoma)9.29[16]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeMGC80–3 (Gastric Cancer)6.96[16]
BGC823 (Gastric Cancer)8.67[16]
SGC-7901 (Gastric Cancer)14.91[16]
SK-OV-3 (Ovarian Cancer)12.27[16]
PC-3 (Prostate Cancer)12[17]
22Rv1 (Prostate Cancer)13.82[17]
T24 (Bladder Cancer)9.1[16]
SW-579 (Thyroid Cancer)13.12[16]
TT (Thyroid Cancer)15.23[16]
PEGylated Phenothiazine (PP)MeWo (Skin Cancer)251.9[16][18]
CT26 (Mouse Colon Carcinoma)Lower than normal cells[18]
PEGylated Phenothiazine (PPO)HepG2 (Liver Cancer)161.3[18]
MCF7 (Breast Cancer)131.7[18]
CT29 (Colon Cancer)24.19[16]

Antipsychotic Activity

The primary and most well-established biological activity of phenothiazine derivatives is their antipsychotic effect, which is attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[19][20] This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[19]

Mechanism of Antipsychotic Action

Phenothiazine antipsychotics are classified based on the substituent on the nitrogen atom into aliphatic, piperidine, and piperazine groups.[4] Their therapeutic action is primarily mediated by blocking D2 dopamine receptors.[21] The affinity for these receptors varies among different derivatives, which influences their potency and side-effect profiles.

Quantitative Data: Dopamine Receptor Binding Affinity

The affinity of antipsychotic drugs for dopamine receptors is often expressed as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Dopamine D2 Receptor Binding Affinities (Ki) of Selected Phenothiazine Derivatives

Phenothiazine DerivativeDopamine D2 Receptor Ki (nM)Reference(s)
ChlorpromazineHigh Affinity (<20 nM for D4)[22]
FluphenazineHigh Affinity (<20 nM for D4)[22]
ThioridazineHigh Affinity (<20 nM for D4)[22]
TrifluoperazineHigh Affinity (<20 nM for D4)[22]
Clozapine (Atypical)135[23]
Haloperidol (Typical)0.517[23]
Olanzapine (Atypical)12.8[23]

Antimicrobial Activity

Phenothiazine derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[12][16][24] Their mechanisms of action are multifaceted and include the inhibition of bacterial efflux pumps and disruption of the cell membrane.[3][12]

Mechanisms of Antimicrobial Action

3.1.1. Inhibition of Efflux Pumps: Many bacteria develop resistance to antibiotics by actively pumping them out of the cell using efflux pumps. Phenothiazines can inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[3][12] Thioridazine, for example, is a known efflux pump inhibitor.[25]

3.1.2. Membrane Disruption: Phenothiazines can interact with and disrupt the integrity of bacterial cell membranes, leading to cell death.[12]

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of phenothiazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazine Derivatives Against Various Microorganisms

Phenothiazine DerivativeMicroorganismMIC Range (µg/mL)Reference(s)
ThioridazineStaphylococcus aureus (MRSA)16 - 50[26]
Enterococcus faecalis (VRE)16 - 32[26]
Enterococcus faecium (VRE)16 - 32[26]
Mycobacterium tuberculosis (Susceptible)6 - 32[26]
Mycobacterium tuberculosis (MDR-TB)4 - 32[19][26]
Acinetobacter baumannii (MDR)64[26]
Mycobacterium avium1 - 32[25]
S. aureus≤16[24]
TrifluoperazineS. aureus≤16[24]
Pathogenic Yeasts10 - 40[27]
Cryptococcus neoformans16[28]
ChlorpromazinePathogenic Yeasts10 - 40[27]
CWHM-974 (Novel Analog)Pathogenic Yeasts4 - 8[29]
Filamentous MoldsHigher than yeasts[29]
Novel Phenothiazine Mannich BasesS. aureus3.125 - 12.5[6]

Antiparasitic Activity

Phenothiazine derivatives have also demonstrated activity against various parasites, including those responsible for malaria and leishmaniasis.[8][12]

Mechanism of Antiparasitic Action

The antiparasitic mechanisms of phenothiazines are still under investigation but are thought to involve the disruption of essential parasite-specific pathways. For example, in the case of malaria, they may interfere with the detoxification of heme, a process crucial for the parasite's survival.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of phenothiazine derivatives.

Anticancer Activity Assays

5.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure Outline:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the phenothiazine derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

5.1.2. LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

  • Principle: An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

  • Procedure Outline:

    • Culture cells in a 96-well plate and treat with phenothiazine derivatives.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to the supernatant.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

5.1.3. Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

  • Procedure Outline:

    • Induce apoptosis in cells by treating them with phenothiazine derivatives.

    • Harvest and wash the cells.

    • Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

    • Differentiate cell populations:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

5.1.4. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells varies depending on the cell cycle phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.

  • Procedure Outline:

    • Treat cells with the phenothiazine derivative.

    • Harvest and fix the cells (e.g., with cold 70% ethanol) to permeabilize the membrane.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a PI solution.

    • Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.

    • Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Antimicrobial Activity Assays

5.2.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A serial dilution of the phenothiazine derivative is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth is assessed after incubation.

  • Procedure Outline (Broth Microdilution):

    • Prepare a two-fold serial dilution of the phenothiazine derivative in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without drug) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

5.2.2. Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., a phenothiazine and an antibiotic).

  • Principle: A two-dimensional array of serial dilutions of two compounds is created in a microtiter plate to test various concentration combinations simultaneously.

  • Procedure Outline:

    • Prepare serial dilutions of phenothiazine derivative A along the rows of a 96-well plate and serial dilutions of antibiotic B along the columns.

    • Each well will contain a unique combination of concentrations of both agents.

    • Inoculate all wells with a standardized microbial suspension.

    • Incubate the plate and determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of phenothiazine derivatives.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation apoptosis Inhibition of Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival, Growth mtor->proliferation phenothiazine Phenothiazine Derivatives phenothiazine->pi3k Inhibition phenothiazine->akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by phenothiazine derivatives.

MAPK_ERK_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activation phenothiazine Phenothiazine Derivatives phenothiazine->raf Modulation phenothiazine->erk Modulation gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: MAPK/ERK signaling pathway and potential modulation by phenothiazine derivatives.

Dopamine_Receptor_Signaling dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds g_protein G-protein (Gi/Go) d2_receptor->g_protein Activates phenothiazine Phenothiazine Antipsychotics phenothiazine->d2_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases downstream Downstream Signaling camp->downstream

Caption: Antipsychotic mechanism of phenothiazines via dopamine D2 receptor blockade.

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with Phenothiazine Derivatives start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan (e.g., DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate Cell Viability & IC50 read->end

Caption: Experimental workflow for the MTT cell viability assay.

MIC_Determination_Workflow start Prepare Serial Dilutions of Phenothiazine in 96-well plate inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe end Determine MIC: Lowest Concentration with No Growth observe->end

References

The Pivotal Role of the Propanoic Acid Moiety in Phenothiazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of the propanoic acid moiety in phenothiazine compounds, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, pharmacological effects, and physicochemical properties, this document elucidates how the incorporation of a propanoic acid functional group influences the therapeutic potential of this important class of molecules.

Introduction to Phenothiazines and the Significance of Side-Chain Modifications

Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of therapeutic agents, most notably antipsychotic drugs.[1] The pharmacological profile of phenothiazine derivatives is highly dependent on the nature of the substituent at the 10-position of the phenothiazine nucleus.[2] Modifications to this side chain can dramatically alter a compound's receptor binding affinity, pharmacokinetic properties, and overall therapeutic efficacy. This guide focuses specifically on the impact of incorporating a propanoic acid moiety at this position.

Physicochemical Properties of Phenothiazine-Propanoic Acid

The introduction of a propanoic acid group significantly alters the physicochemical characteristics of the phenothiazine scaffold. The carboxylic acid function introduces a polar, ionizable group, which can influence solubility, lipophilicity, and plasma protein binding.

Table 1: Physicochemical Properties of Phenothiazine-10-propanoic Acid

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₂S[3]
Molecular Weight271.34 g/mol [3]
AppearanceRed Solid-
Melting Point161-164.5 °C-
Water SolubilityApprox. 51.2 mg/L at 20 °C-
logPApprox. 1.87-

Synthesis of Phenothiazine-Propanoic Acid Derivatives

The synthesis of phenothiazine compounds bearing a propanoic acid side chain can be achieved through several established synthetic routes. A common method involves the N-alkylation of the phenothiazine core with a suitable three-carbon synthon containing a protected carboxylic acid or a precursor that can be readily converted to a carboxylic acid.

One general approach involves the reaction of a phenothiazine with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. For instance, 10H-phenothiazine can be reacted with ethyl 3-bromopropanoate in the presence of a base, followed by acidic or basic hydrolysis to yield 10H-phenothiazine-10-propanoic acid.

Synthesis_Workflow phenothiazine Phenothiazine intermediate Ethyl 3-(10H-phenothiazin-10-yl)propanoate phenothiazine->intermediate N-Alkylation reagent Ethyl 3-bromopropanoate + Base product 10H-Phenothiazine-10-propanoic Acid intermediate->product Ester Hydrolysis hydrolysis Hydrolysis (Acid or Base) D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Derivative (with Propanoic Acid) Phenothiazine->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates targets leading to Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (activates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phenothiazine Phenothiazine Derivative Phenothiazine->Akt Inhibits Phosphorylation CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse

References

In-Depth Technical Guide on 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a heterocyclic compound well-established in medicinal chemistry for its diverse pharmacological activities. The phenothiazine scaffold, consisting of a tricyclic structure with nitrogen and sulfur heteroatoms, serves as a privileged core in numerous clinically significant drugs, particularly antipsychotics. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, covering its synthesis, physicochemical properties, and potential biological activities, with a focus on its prospective applications in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 161 to 164 °C.[1] It is characterized by the presence of a propanoic acid side chain attached to the nitrogen atom of the phenothiazine ring, which imparts acidic properties to the molecule.[2] This functional group allows for various chemical modifications, such as esterification and amidation, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[2]

PropertyValueReference
CAS Number 362-03-8[1][3]
Molecular Formula C₁₅H₁₃NO₂S[2][4]
Molecular Weight 271.34 g/mol [3][4]
Melting Point 161-164 °C[1]
Appearance Solid powder[1]
Solubility Moderately soluble in polar solvents[2]

Synthesis and Experimental Protocols

A detailed synthetic protocol for this compound and its derivatives has been described. The general synthesis involves the reaction of phenothiazine with a suitable three-carbon synthon, followed by modifications to the carboxylic acid moiety.

Synthesis of this compound

A mixture of phenothiazine, acrylonitrile, and benzyltrimethylammonium hydroxide in dioxane is heated, followed by hydrolysis with potassium hydroxide in ethanol and subsequent acidification to yield the desired product.[5]

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction1 Reaction Step 1: Michael Addition cluster_workup1 Intermediate cluster_reactants2 Hydrolysis Reagents cluster_reaction2 Reaction Step 2: Hydrolysis cluster_workup2 Workup phenothiazine Phenothiazine reaction1 Heating phenothiazine->reaction1 acrylonitrile Acrylonitrile acrylonitrile->reaction1 base Benzyltrimethylammonium hydroxide base->reaction1 solvent1 Dioxane solvent1->reaction1 intermediate 3-(10H-Phenothiazin-10-yl)propanenitrile reaction1->intermediate reaction2 Heating intermediate->reaction2 koh Potassium Hydroxide koh->reaction2 solvent2 Ethanol solvent2->reaction2 acidification Acidification reaction2->acidification product This compound acidification->product

Caption: Synthetic workflow for this compound.

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques.

TechniqueObserved Data
IR (KBr) 1695 cm⁻¹ (C=O)
¹H NMR (CDCl₃) δ 2.93 (t, 2H), 4.31 (t, 2H), 6.8-7.5 (m, 8H), 9.92 (s, 1H)
Mass (m/z) 271

Theoretical Studies

While specific theoretical studies on this compound are limited, Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of the broader phenothiazine scaffold.[6][7][8] These studies provide insights into the molecular structure, electronic distribution, and potential sites for metabolic transformations. The non-planar "butterfly" conformation of the phenothiazine ring system is a key structural feature that influences its biological activity.[7] Theoretical calculations can help in understanding the structure-activity relationships and in the rational design of new derivatives with enhanced potency and selectivity.

Biological Activities and Potential Applications

Phenothiazine derivatives are known to exhibit a wide range of biological activities, including antitumor and antioxidant effects.

Antitumor Activity
Related CompoundCancer Cell LineIC₅₀ (µM)Reference
PEGylated phenothiazine (PPO)HepG2 (human liver cancer)161.3[9]
PEGylated phenothiazine (PPO)MCF7 (breast cancer)131.7[9]
Trifluoperazine derivative (A4)Ca922 (oral cancer)Not specified, but higher activity than parent compound[11][12]
1-aryl-1,2,3-triazole derivativeVarious cancer cell lines0.5 - 6.7[12]
Antioxidant Activity

Phenothiazines are recognized for their antioxidant properties, which are attributed to the electron-rich nature of the heterocyclic ring system.[7] They can act as radical scavengers, protecting cells from oxidative damage. The antioxidant activity of phenothiazine derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11] While specific quantitative data for this compound is not available in the provided search results, the general antioxidant potential of the phenothiazine class is well-documented.

Hypothesized Antioxidant Mechanism

G cluster_process Radical Scavenging Process PtzH This compound (Ptz-R-COOH) Ptz_Radical Phenothiazinyl Radical (Ptz•-R-COOH) PtzH->Ptz_Radical Donates H• Neutral_Radical Neutralized Radical (RH) Radical Free Radical (R•) Radical->Neutral_Radical Accepts H•

Caption: Proposed mechanism of free radical scavenging.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on related phenothiazine derivatives suggest several potential mechanisms of action. One prominent mechanism is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and proliferation, such as Ras.[12] By inhibiting this enzyme, phenothiazine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Furthermore, some phenothiazines have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[10][12] They can also interfere with various other signaling pathways, including those involving Akt, p38, and ERK.[12]

Potential Signaling Pathway Interactions

G cluster_compound Compound cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects Compound 3-(10H-Phenothiazin-10-yl) propanoic acid FTase Farnesyltransferase Compound->FTase Inhibition Signaling_Proteins Signaling Proteins (Akt, p38, ERK) Compound->Signaling_Proteins Modulation ROS Increased ROS Production Compound->ROS Proliferation Decreased Cell Proliferation FTase->Proliferation Signaling_Proteins->Proliferation Apoptosis Induction of Apoptosis Signaling_Proteins->Apoptosis ROS->Apoptosis

Caption: Potential molecular targets and cellular effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Its synthetic accessibility and the potential for chemical modification make it an attractive candidate for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound and its derivatives in various cancer cell lines and antioxidant assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in preclinical animal models.

By systematically addressing these research areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

The Dawn of Psychopharmacology: A Technical Guide to the Discovery and History of Phenothiazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of phenothiazine-based compounds, a class of molecules that revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology. From their origins in the dye industry to their serendipitous application in psychiatry, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and pharmacological principles that underpin the development of these transformative drugs.

A Historical Trajectory: From Dyes to Drugs

The story of phenothiazines begins not in a pharmacy, but in the burgeoning chemical industry of the late 19th century. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1][2] Initially, its derivatives, such as methylene blue, found application as synthetic dyes and later as antiseptics and antimalarials.[1][3]

The journey towards their profound impact on neuroscience began in the 1940s at the French pharmaceutical company Rhône-Poulenc. In a quest for novel antihistamines, a team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[4] This research led to the development of promethazine in 1947, a compound with pronounced sedative effects in addition to its antihistaminic properties.[5]

The pivotal moment came in December 1950, when Charpentier synthesized a chlorinated derivative of promazine, initially designated RP4560, which would later be known as chlorpromazine.[6] This modification, the addition of a chlorine atom to the phenothiazine ring, would prove to be a critical step in unlocking its potent psychoactive properties.

A French surgeon, Henri Laborit, was instrumental in recognizing the psychiatric potential of these compounds. While investigating methods to reduce surgical shock, he utilized promethazine and later chlorpromazine to induce a state of "artificial hibernation" in his patients, noting their remarkable calming and "disinterested" state.[7][8] Laborit's observations prompted him to suggest the use of chlorpromazine in psychiatric patients.

This suggestion was taken up by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris. In 1952, they conducted the first clinical trials of chlorpromazine on psychotic patients and observed its profound antipsychotic effects, going beyond simple sedation to alleviate hallucinations and delusions.[8][9][10] Their groundbreaking work, published in a series of papers in 1952, marked the beginning of the psychopharmacological revolution.[7][11]

dot

Historical Timeline of Phenothiazine Discovery cluster_1800s 19th Century cluster_1930s_40s 1930s-1940s cluster_1950s 1950s: The Psychiatric Revolution 1883 1883: August Bernthsen synthesizes the parent phenothiazine compound. 1885 1885: Heinrich August Bernthsen deduces the structure of methylene blue. 1933 1933: Rhône-Poulenc begins research on new antihistamines. 1947 1947: Promethazine is synthesized at Rhône-Poulenc. 1950 December 1950: Paul Charpentier synthesizes chlorpromazine (RP4560). 1951 1951: Simone Courvoisier's experiments on conditioned rats show chlorpromazine's 'disinhibiting' effects. 1952_Laborit Early 1952: Henri Laborit uses chlorpromazine in surgical patients and suggests its psychiatric use. 1952_Delay_Deniker 1952: Jean Delay and Pierre Deniker conduct the first clinical trials of chlorpromazine in psychotic patients. 1954 1954: Chlorpromazine (Thorazine) is approved for use in the United States.

Figure 1: A timeline highlighting the key events in the discovery and development of phenothiazine-based compounds.

Synthesis of Key Phenothiazine-Based Compounds

The synthesis of the phenothiazine nucleus and its subsequent derivatization were crucial steps in the development of this class of drugs.

Synthesis of the Phenothiazine Core

The original synthesis of phenothiazine by Bernthsen involved the fusion of diphenylamine with sulfur.[1][2] Modern syntheses often rely on the cyclization of 2-substituted diphenyl sulfides.[1]

Synthesis of Chlorpromazine

The synthesis of chlorpromazine by Paul Charpentier involved the alkylation of 2-chlorophenothiazine. A common synthetic route involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base like sodium amide or sodium hydroxide with a phase-transfer catalyst.[1][12]

Synthesis of Promethazine

Promethazine synthesis also starts with the phenothiazine core. The key step is the alkylation of phenothiazine with 2-dimethylaminopropyl chloride.

Experimental Protocols

The discovery and development of phenothiazine-based antipsychotics were underpinned by a series of seminal experiments, both preclinical and clinical.

Preclinical Evaluation: The Conditioned Rat Experiment

One of the key preclinical experiments that hinted at the unique properties of chlorpromazine was conducted by Simone Courvoisier at Rhône-Poulenc.

Objective: To assess the central effects of new phenothiazine derivatives.

Methodology:

  • Rats were trained to climb a rope in response to an auditory stimulus (a bell) to avoid a mild electric shock.

  • Once the conditioned response was established, the rats were administered various phenothiazine derivatives, including chlorpromazine.

  • The behavior of the rats in response to the bell was then observed.

Key Findings: While other sedatives would impair the rats' ability to climb the rope altogether, chlorpromazine-treated rats were physically capable of climbing but ignored the bell.[4] This suggested a "disinhibiting" or "indifference-producing" effect rather than simple motor sedation, a crucial clue to its potential antipsychotic action.

The First Clinical Trial of Chlorpromazine in Psychiatry

The 1952 clinical trial by Jean Delay and Pierre Deniker at Sainte-Anne Hospital was a landmark in medical history.

Objective: To evaluate the therapeutic effects of chlorpromazine in patients with psychotic disorders.

Methodology:

  • A cohort of 38 patients with various psychotic conditions, including schizophrenia and mania, were selected for the trial.[9][10]

  • Chlorpromazine was administered daily via injection, with dosages typically ranging from 75 to 100 mg per day.[10]

  • The clinical response of the patients was meticulously documented, focusing on changes in agitation, delusions, and hallucinations.

Key Findings: The results were dramatic. Patients exhibited a significant reduction in psychotic symptoms, including a calming of agitation and a decrease in delusional thinking and hallucinations.[9][11] The therapeutic effect was distinct from simple sedation, leading Delay and Deniker to coin the term "neuroleptic" to describe this new class of drugs.

Mechanism of Action: Dopamine Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[13] This antagonism helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic neurotransmission.

dot

Dopamine D2 Receptor Signaling and Phenothiazine Inhibition cluster_pathway Dopamine D2 Receptor Signaling Pathway cluster_inhibition Inhibition by Phenothiazines Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to Phenothiazine Phenothiazine Phenothiazine->D2_Receptor Blocks

Figure 2: A diagram illustrating the dopamine D2 receptor signaling pathway and its inhibition by phenothiazine-based compounds.

Phenothiazines are not exclusively selective for D2 receptors and interact with a variety of other neurotransmitter receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[13]

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties, receptor binding affinities, and clinical aspects of prominent phenothiazine derivatives.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Chlorpromazine C17H19ClN2S318.86196-198 (hydrochloride)
Promethazine C17H20N2S284.4260

Data sourced from PubChem.[14][15]

Receptor Binding Affinities (Ki, nM)
ReceptorChlorpromazinePromethazineThioridazine
Dopamine D1 24-120
Dopamine D2 1.1203.2
Serotonin 5-HT1A 26-120
Serotonin 5-HT2A 1.52.04.6
Histamine H1 0.50.14.0
Muscarinic M1 1.92.11.3
Alpha-1 Adrenergic 0.72.01.5

A lower Ki value indicates a higher binding affinity. Data compiled from various sources.[4][16]

Early Clinical Trial Data (Delay and Deniker, 1952)
Patient GroupNumber of PatientsDaily Dosage (mg)Key Outcomes
Agitation and Excitation 1075-150Rapid calming, reduction in aggressive behavior.
Manic States 8100-200Control of manic symptoms, reduced hyperactivity.
Schizophrenia 6100-200Improvement in thought disorder, decreased hallucinations and delusions.
Confusional States 775-150Reduction in confusion and disorientation.
Anxious and Depressed States 750-100Anxiolytic effects, some improvement in depressive symptoms.

Data interpreted from published accounts of the 1952 trial.[9][17]

Incidence of Key Side Effects
Side EffectIncidence with Typical Phenothiazines
Extrapyramidal Symptoms (EPS)
- Parkinsonism~20%
- Akathisia~11%
- Tardive Dyskinesia~7%
Sedation Common, especially with low-potency agents
Orthostatic Hypotension Common
Anticholinergic Effects (dry mouth, blurred vision, constipation) Common

Incidence rates can vary significantly based on the specific drug, dosage, and patient population. Data from meta-analyses of observational studies.[2][18][19]

Conclusion

The discovery of phenothiazine-based antipsychotics represents a watershed moment in the history of medicine and neuroscience. The journey from a synthetic dye to a revolutionary treatment for severe mental illness is a testament to the power of scientific observation, interdisciplinary collaboration, and serendipity. This technical guide has provided a comprehensive overview of the key historical events, experimental protocols, and pharmacological principles that defined this remarkable class of compounds. The legacy of phenothiazines continues to influence modern drug discovery, reminding us of the profound impact that a single molecule can have on science and society.

References

Material Safety Data Sheet: 3-(10H-Phenothiazin-10-yl)propanoic Acid - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the material safety data for 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS No: 362-03-8), a phenothiazine derivative of interest in pharmaceutical research. The document consolidates critical safety information, including hazard identification, toxicological properties, and handling procedures, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Quantitative data are presented in structured tables for clarity, and detailed methodologies for key toxicological assessments are described based on internationally recognized OECD guidelines. This guide is intended to serve as an essential resource for laboratory personnel and drug development professionals to ensure the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound is a solid, powder substance.[1] Its core structure consists of a phenothiazine moiety linked to a propanoic acid side chain.

PropertyValueReference
CAS Number 362-03-8[1][2][3]
Molecular Formula C₁₅H₁₃NO₂S[2]
Molecular Weight 271.34 g/mol [2]
Physical Form Solid, Powder[1]
Melting Point 161-164 °C[1][4]
Water Solubility Approx. 51.2 mg/L at 20 °C (pH ~6.7)[4]
Octanol/Water Partition Coefficient (log Kow) Approx. 1.87 at 20 °C[4]
Synonyms Phenothiazine-10-propionic acid, 3-(Phenothiazin-10-yl)propanoic acid[2][4]

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and environmental toxicity.

Signal Word: Warning [1]

GHS Hazard Pictograms:

alt text
alt text

Hazard Statements (H-Statements): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.[4][5]

Precautionary Statements (P-Statements): [1]

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be consulted before handling the material. Key statements include:

  • Prevention: P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

  • Disposal: P501 (Dispose of contents/container in accordance with local regulations).

Toxicological Data

Toxicological data indicates that this compound has moderate acute toxicity and is an irritant. The following table summarizes the available quantitative data.

Toxicity EndpointRouteTest SpeciesValueReference
LD₅₀ (Median Lethal Dose)OralNot specified (assumed rat)> 2000 mg/kg bw[4]
LD₅₀ (Median Lethal Dose)DermalNot specified (assumed rat/rabbit)> 2000 mg/kg bw[4]
LC₅₀ (Median Lethal Concentration)InhalationNot specified (assumed rat)> 5.32 mg/L air[4]

Ecotoxicological Data

The compound is classified as toxic to aquatic life with long-lasting effects.[4][5] Researchers must take appropriate precautions to prevent environmental release.

Ecotoxicity EndpointTest SpeciesValueExposure TimeReference
LC₅₀ (Fish)Pimephales promelas (Fathead minnow)~ 88 mg/L96 h[4]
EC₅₀ (Aquatic Invertebrates)Crustacea (e.g., Daphnia)8.4 mg/L48 h[4]
EC₅₀ (Algae)Pseudokirchneriella subcapitata2 mg/L72 h[4]
IC₅₀ (Microorganisms)Activated sludge> 22 mg/L[4]

Experimental Protocols

The toxicological and ecotoxicological data presented are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly available, the methodologies for the key endpoints are summarized below.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification into a GHS toxicity category.

  • Methodology:

    • Animals: Typically, young adult female rats are used.[6] They are fasted prior to dosing.

    • Dosing: The test substance is administered in a single dose by gavage. Dosing starts at a reference level (e.g., 300 mg/kg or 2000 mg/kg).

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]

    • Endpoint: The procedure determines a range for the LD₅₀ and allows for hazard classification. The result "> 2000 mg/kg" suggests a limit test was performed where no mortality was observed at this dose level.[4]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential hazard from short-term dermal exposure.

  • Principle: The substance is applied to the skin of experimental animals in a single dose.

  • Methodology:

    • Animals: Adult rats, rabbits, or guinea pigs are used. A small area of the animal's fur is clipped.[8]

    • Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze and semi-occlusive dressing for a 24-hour exposure period.[9][10]

    • Observation: Animals are observed for signs of toxicity and skin reactions for 14 days. Body weight is recorded weekly.[9]

    • Endpoint: The LD₅₀ is determined. A result of "> 2000 mg/kg" indicates a limit test was likely performed with no mortality or systemic toxicity observed.[4][10]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short period.

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.

  • Methodology:

    • Test Species: Recommended species include Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas).[11][12]

    • Procedure: Fish are placed in test chambers containing the test solutions at various concentrations and a control (water without the test substance). The exposure is typically semi-static, with renewal of the test solutions every 24-48 hours.[12]

    • Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[11]

    • Endpoint: The LC₅₀ (median lethal concentration) at 96 hours is calculated.[13]

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of substances to aquatic invertebrates.

  • Principle: Young Daphnia (water fleas), aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours.[14][15]

  • Methodology:

    • Test Organism: Daphnia magna is the most commonly used species.[16]

    • Procedure: The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.

    • Observation: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[16][17]

    • Endpoint: The EC₅₀ (median effective concentration) for immobilization at 48 hours is determined.[17]

Safe Handling and Emergency Procedures

Adherence to standard laboratory safety protocols is mandatory when handling this compound. The following workflow outlines the key steps for safe handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment 1. Conduct Risk Assessment (Review SDS, identify hazards) SelectPPE 2. Select Appropriate PPE (Gloves, Lab Coat, Safety Goggles) RiskAssessment->SelectPPE PrepWorkArea 3. Prepare Ventilated Work Area (Fume Hood or Ventilated Enclosure) SelectPPE->PrepWorkArea Weighing 4. Weigh Solid Compound (Avoid generating dust) PrepWorkArea->Weighing Dispensing 5. Dispense & Use (Keep container closed when not in use) Weighing->Dispensing Decontaminate 6. Decontaminate Surfaces & Glassware Dispensing->Decontaminate Waste 7. Dispose of Waste (Follow institutional & local regulations) Decontaminate->Waste Wash 8. Wash Hands Thoroughly Waste->Wash Spill Spill SpillResponse Evacuate Area Ventilate Clean up with appropriate kit Prevent environmental release Spill->SpillResponse Exposure Personal Exposure ExposureResponse Skin: Wash with soap & water Eyes: Rinse with water for 15 min Inhalation: Move to fresh air Ingestion: Rinse mouth, seek medical attention Exposure->ExposureResponse

Caption: Workflow for Safe Handling and Emergency Response.

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[18]

  • Conditions to Avoid: Avoid dust formation, exposure to air, light, heat, and sources of ignition.[19][20]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[19][20]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[19][21]

Conclusion

This compound presents moderate health and environmental hazards that require careful management in a research setting. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Furthermore, its toxicity to aquatic life necessitates stringent controls to prevent environmental release. By understanding these hazards, adhering to the prescribed safety precautions, and following the outlined handling procedures, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational document, and it is imperative that users consult the full Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional safety policies.

References

Methodological & Application

Synthesis Protocol for 3-(10H-Phenothiazin-10-yl)propanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(10H-Phenothiazin-10-yl)propanoic acid, a valuable building block in the development of novel therapeutic agents and functional materials. The synthesis involves the N-alkylation of phenothiazine with ethyl 3-bromopropanoate, followed by the hydrolysis of the resulting ester. This document outlines the necessary reagents, equipment, and procedural steps, along with characterization data and a visual workflow to ensure successful replication and high-purity product yield.

Introduction

This compound is a derivative of phenothiazine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The incorporation of a propanoic acid moiety at the N-10 position provides a versatile handle for further chemical modifications, such as amide bond formation, to create novel conjugates and probes for drug discovery and chemical biology applications. This protocol details a reliable and efficient method for the preparation of this key intermediate.

Chemical Reaction

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for the N-alkylation step.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Application Notes & Protocols: Microwave-Assisted Synthesis of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives represent a vital class of heterocyclic compounds with broad applications in medicinal chemistry, ranging from antipsychotic and antihistaminic agents to promising candidates in anticancer and antimicrobial therapies.[1][2] The synthesis of these molecules traditionally involves multi-step procedures with long reaction times and often harsh conditions. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and green technology to overcome these limitations.[3][4]

Microwave irradiation offers significant advantages over conventional heating methods by utilizing dielectric heating, which involves the direct interaction of microwaves with polar molecules in the reaction mixture.[5] This leads to rapid, uniform, and efficient heating, resulting in dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced purity, and often milder reaction conditions.[6][7][8][9] These benefits make MAOS an ideal platform for the rapid synthesis and diversification of phenothiazine scaffolds in drug discovery and development.[5][8]

Experimental Data Summary

The following table summarizes quantitative data from various published protocols for the microwave-assisted synthesis of different phenothiazine derivatives, highlighting the efficiency and versatility of this technique.

EntryReactantsCatalyst/ReagentSolvent / ConditionMicrowave Power / Time / Temp.ProductYield (%)Reference
1Diphenylamine derivative (10 mmol), Sulphur (20 mmol)Iodine (1% w/w)Solvent-freeIntermittent / 8-10 minSubstituted Phenothiazine>80[10]
210-Methyl-3-formylphenothiazine (0.15 mmol), 4-Methoxyacetophenone (0.18 mmol)NaOHEthanol (50 mL)400W / 1-2 min1-(4-Methoxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one85[11]
310-Methyl-3-formylphenothiazine (0.15 mmol), 4-Chloroacetophenone (0.15 mmol)NaOHSilica gel (1 g)400W / 1-2 min1-(4-Chlorophenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one75[11]
4Phenothiazine (5 mmol), Urotropine (10 mmol)-Glacial Acetic Acid (50 mL)400W / 5-6 min10H-Phenothiazine-3-carbaldehyde55[11]
52-Methylsulfanyl-10H-phenothiazine, 3-ChloropropanolNa₂CO₃DMF800W / 1 h10-(3-Hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine25[12]
610-(3-Bromopropyl)-2-(methylsulfanyl)-10H-phenothiazine, UracilNa₂CO₃DMF800W / 1 h1-[3-(2-Methylsulfanyl-10H-phenothiazin-10-yl)-propyl]pyrimidine-2,4-(1H,3H)-dione67[12][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Phenothiazine Core via Microwave-Assisted Thionation

This protocol describes the direct synthesis of the phenothiazine ring system from a substituted diphenylamine using elemental sulfur in a solvent-free "dry media" reaction, which is both efficient and environmentally benign.[10][14]

Materials:

  • Substituted diphenylamine (e.g., 3-methoxydiphenylamine)

  • Sulphur powder

  • Iodine (catalyst)

  • Methanol (for recrystallization)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate reaction vessels.

Procedure:

  • In a clean, dry mortar, combine the diphenylamine derivative (10 mmol), sulphur (20 mmol), and a catalytic amount of iodine (approximately 1% of the total reaction mixture weight).

  • Grind the mixture thoroughly with a pestle for 2-3 minutes to ensure homogeneity.

  • Transfer the powdered mixture into a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture intermittently (e.g., 30-second pulses followed by a 10-second cooling period) for a total irradiation time of 8-10 minutes. Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Wash the resulting solid residue repeatedly with distilled water to remove any unreacted iodine, followed by a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from methanol to yield the pure phenothiazine derivative.

Protocol 2: Synthesis of a Phenothiazine-Chalcone Derivative via Microwave-Assisted Claisen-Schmidt Condensation

This protocol details the synthesis of a phenothiazine-chalcone derivative through the condensation of an aldehyde-functionalized phenothiazine with a substituted acetophenone.[11]

Materials:

  • 10-Methyl-3-formylphenothiazine

  • 4-Methoxyacetophenone

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol

  • Microwave reactor with a reflux condenser setup suitable for microwave synthesis.

Procedure:

  • To a 100 mL round-bottom flask suitable for microwave synthesis, add 10-methyl-3-formylphenothiazine (0.037 g, 0.15 mmol) and 4-methoxyacetophenone (0.028 g, 0.18 mmol).

  • Add 50 mL of ethanol to the flask to dissolve the reactants.

  • Add a catalytic amount of NaOH (1-2 small pellets).

  • Fit the flask with a reflux condenser and place it inside the microwave reactor.

  • Irradiate the mixture at a constant power of 400W for 1-2 minutes. The reaction progress can be monitored via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for microwave-assisted synthesis and a relevant biological signaling pathway influenced by phenothiazine derivatives.

MAOS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reactants Reactants & Solvent Selection Vessel Load into Microwave Vessel Reactants->Vessel Measure & Mix Microwave Set Parameters (Power, Temp, Time) Vessel->Microwave Irradiation Run Reaction in Microwave Reactor Microwave->Irradiation Monitoring Monitor Progress (TLC, etc.) Irradiation->Monitoring Cooling Cooling to Room Temp Monitoring->Cooling Isolation Product Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Chromatography/ Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General workflow for microwave-assisted organic synthesis.

Phenothiazine_Signaling PTZ Phenothiazine Derivatives D2R Dopamine D2 Receptor PTZ->D2R Antagonism MAPK_pathway MAP Kinase Signaling Pathway (e.g., ERK) PTZ->MAPK_pathway Inhibition Wnt_pathway Wnt/β-catenin Signaling Pathway PTZ->Wnt_pathway Modulation Apoptosis Apoptosis PTZ->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival D2R->Proliferation Promotes MAPK_pathway->Proliferation Promotes Wnt_pathway->Proliferation Promotes

References

Application Notes and Protocols for the Purification of 3-(10H-Phenothiazin-10-yl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a phenothiazine derivative with potential applications in pharmaceutical and materials science research.[1][2] Synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts. Recrystallization is a robust and efficient technique for the purification of solid organic compounds, making it an ideal method to enhance the purity of this compound.[3] This protocol details the recrystallization of this compound from a single solvent system, ethanol, to yield a product with high purity suitable for downstream applications.

Principle of Recrystallization

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution, leaving the impurities behind.[4]

Experimental Protocol

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • HPLC system for purity analysis (optional)

Procedure

  • Solvent Selection: Based on the polar nature of the carboxylic acid and the phenothiazine moiety, ethanol is a suitable solvent for recrystallization. It is recommended to perform a small-scale solubility test to confirm.

  • Dissolution of the Crude Product:

    • Place a known amount of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Heat the mixture on a hot plate with gentle stirring. It is advisable to use a condenser to prevent solvent loss.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Continue to draw air through the crystals for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.[6]

    • Calculate the percent recovery.

    • If available, assess the purity of the crude and purified product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound by recrystallization.

ParameterCrude ProductPurified Product
Appearance Light brown to off-white powderWhite to pale yellow crystalline solid
Mass 5.0 g4.1 g
Purity (by HPLC) ~90%>98%
Melting Point 155-160 °C161-164 °C[6][7]
Recovery Yield -82%

Note: The values presented are for illustrative purposes and may vary depending on the initial purity of the crude product and the experimental conditions. A typical recovery for recrystallization of organic acids can range from 65% to over 85%.[3][8]

Visualizations

Experimental Workflow

G cluster_setup Setup cluster_process Process cluster_output Output A Crude this compound C Dissolve in minimal hot ethanol A->C B Ethanol B->C D Hot filtration (if needed) C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with ice-cold ethanol G->H I Dry the crystals H->I J Purified this compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

Logical Relationship in Purification

G cluster_input Input cluster_purification Purification Process cluster_output Output Crude Crude Product (Mixture) Recrystallization Recrystallization Crude->Recrystallization Impurity1 Insoluble Impurities Impurity1->Recrystallization Impurity2 Soluble Impurities Impurity2->Recrystallization Recrystallization->Impurity1 Removed by hot filtration Purified Purified Product (Crystalline Solid) Recrystallization->Purified Crystallization Waste Mother Liquor (Contains soluble impurities) Recrystallization->Waste Filtration

Caption: Logical relationship of components in the recrystallization process.

References

Application Notes and Protocols for 3-(10H-Phenothiazin-10-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of heterocyclic compounds that have been a cornerstone in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic effects. The unique tricyclic structure of the phenothiazine scaffold allows for diverse chemical modifications, resulting in derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

This document provides detailed application notes and experimental protocols for the investigation of 3-(10H-Phenothiazin-10-yl)propanoic acid , a derivative of phenothiazine, in drug discovery. While specific biological activity data for this particular compound is limited in the public domain, the following information is based on the well-established activities of the broader phenothiazine class. These protocols and notes are intended to serve as a guide for researchers to explore the potential therapeutic applications of this and similar phenothiazine derivatives.

General Biological Activities of Phenothiazine Derivatives

Phenothiazine derivatives have been reported to exhibit a variety of biological effects, making them attractive candidates for drug repurposing and development. The primary areas of investigation include:

  • Anticancer Activity: Many phenothiazines have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Neuroprotective Effects: Several phenothiazine derivatives have shown promise in models of neurodegenerative diseases. Their neuroprotective mechanisms are thought to involve antioxidant properties, inhibition of cholinesterases, and modulation of neuroinflammatory pathways.

  • Enzyme Inhibition: The phenothiazine scaffold can interact with various enzymes, leading to their inhibition. This property is being explored for the development of targeted therapies.

Quantitative Data Summary

Phenothiazine DerivativeAssay TypeCell Line / TargetIC50 ValueReference
TrifluoperazineCytotoxicity (MTT)Oral Cancer Cells (Ca922)~10-20 µM[General knowledge, not a direct citation]
ChlorpromazineCytotoxicity (MTT)Various Cancer Cell Lines5-50 µM[General knowledge, not a direct citation]
ThioridazineCytotoxicity (MTT)Various Cancer Cell Lines1-20 µM[General knowledge, not a direct citation]
PromethazineNeuroprotection3-NP-induced toxicity modelNot explicitly an IC50[1]

Note: The IC50 values for phenothiazine derivatives can vary significantly depending on the specific derivative, the cell line or target being tested, and the experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the investigation of this compound in drug discovery.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, U87)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit acetylcholinesterase activity.

Principle: This assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil or Galantamine (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound and the positive control in DMSO.

    • Prepare working solutions of all reagents and test compounds by diluting the stock solutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound at various concentrations (or vehicle for control).

    • Add 10 µL of the AChE solution to all wells except the blank (add 10 µL of buffer instead).

    • Incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at different concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control (β-actin).

    • Compare the levels of phosphorylated proteins in treated cells to the untreated control.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Phenothiazine This compound Phenothiazine->PI3K Inhibition Phenothiazine->pAkt Inhibition GrowthFactor Growth Factor GrowthFactor->RTK G cluster_0 In Vitro Cytotoxicity Screening start Seed Cancer Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 3-4 hours mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze G cluster_0 Potential Biological Effects cluster_1 Potential Mechanisms of Action Compound This compound Anticancer Anticancer Activity Compound->Anticancer Neuroprotection Neuroprotective Effects Compound->Neuroprotection Apoptosis Induction of Apoptosis Anticancer->Apoptosis CellCycleArrest Cell Cycle Arrest Anticancer->CellCycleArrest PI3K_Inhibition PI3K/Akt Pathway Inhibition Anticancer->PI3K_Inhibition Antioxidant Antioxidant Activity Neuroprotection->Antioxidant AChE_Inhibition Cholinesterase Inhibition Neuroprotection->AChE_Inhibition

References

Application Notes and Protocols: 3-(10H-Phenothiazin-10-yl)propanoic Acid as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-(10H-Phenothiazin-10-yl)propanoic acid as a key building block for the development of novel compounds with significant therapeutic potential. The phenothiazine scaffold is a well-established pharmacophore known for its diverse biological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][2][3] By modifying the core structure with a propanoic acid side chain, a versatile precursor is created, allowing for the synthesis of a wide range of derivatives with tailored pharmacological profiles.

This document outlines the synthetic protocol for this compound, its derivatization into novel compounds, and detailed experimental procedures for evaluating their anticancer and antimicrobial properties.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of phenothiazine with a suitable three-carbon synthon, such as 3-chloropropionic acid. The following protocol is based on established N-alkylation procedures for phenothiazine derivatives.[4][5]

Experimental Protocol: N-Alkylation of Phenothiazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2) (1.2 eq.), portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to facilitate the formation of the phenothiazine anion.

  • Alkylation: To the resulting suspension, add 3-chloropropionic acid (1.1 eq.) dissolved in a minimal amount of the same solvent, dropwise.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

  • Extraction and Purification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatization of this compound: Synthesis of Novel 1,3-di(phenothiazinyl)propan-1-one Derivatives

The carboxylic acid moiety of the precursor serves as a convenient handle for further chemical modifications. One notable application is the synthesis of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives, which have shown promising antimicrobial activities.

Experimental Protocol: Synthesis of 1,3-di(phenothiazinyl)propan-1-one Derivatives

This protocol is adapted from the work of Bansode et al. (2015).

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting it with thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent like dry benzene.

  • Condensation Reaction: In a separate flask, dissolve a 2-substituted phenothiazine derivative in a suitable solvent.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the solution of the 2-substituted phenothiazine at room temperature with constant stirring.

  • Reaction Completion and Purification: Stir the reaction mixture for several hours until completion (monitored by TLC). The resulting product can be purified by column chromatography on silica gel.

Biological Evaluation of Novel Phenothiazine Derivatives

The synthesized compounds can be screened for their potential therapeutic applications, particularly for their anticancer and antimicrobial properties.

Anticancer Activity

Phenothiazine derivatives have been shown to induce apoptosis and modulate key signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][6] The cytotoxicity of the novel compounds can be evaluated using the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized phenothiazine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Phenothiazine Derivatives

While specific IC50 values for direct derivatives of this compound are not yet widely reported, the following table presents data for other novel phenothiazine derivatives to illustrate their potential.

CompoundCell LineIC50 (µM)Reference
CWHM-974 Various Cancer Cell Lines1.37 - 14.03[8]
Fluphenazine Various Cancer Cell Lines7.04 - 23.33[8]
Compound 5 A549 (Lung Cancer)10.67 ± 1.53[9]
Compound 5 C6 (Glioma)4.33 ± 1.04[9]
PP CT26 (Colon Carcinoma)47.89[10]
PPO CT26 (Colon Carcinoma)24.19[10]
Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Assay

This is a standard method for screening antimicrobial activity.[11][12]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.

  • MIC Determination: The minimum inhibitory concentration (MIC) can be determined by broth microdilution method, which is a more quantitative assay.[11][13]

Quantitative Data: Antimicrobial Activity of 1,3-di(phenothiazinyl)propan-1-one Derivatives

The following data is from a study on 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
IVa >500>500>500
IVb 250500500
IVc 125250250
IVd 125250125
IVe 500>500500
IVf 250500250
IVg 125250125
IVh 62.512562.5
IVi 250500250
IVj 125250125
IVk 62.512562.5
IVl 31.2562.531.25
IVm 250250125
IVn 12512562.5
IVo 62.562.531.25
IVp 31.2562.531.25

Signaling Pathways and Experimental Workflows

Signaling Pathways

Phenothiazine derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis. The diagram below illustrates the key pathways involved.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Phenothiazine Derivatives Phenothiazine Derivatives Phenothiazine Derivatives->Death Receptors Phenothiazine Derivatives->Mitochondrion PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Phenothiazine Derivatives->PI3K/Akt/mTOR Pathway NF-kB Pathway NF-kB Pathway Phenothiazine Derivatives->NF-kB Pathway

Caption: Apoptosis signaling pathways modulated by phenothiazine derivatives.

Experimental Workflow: From Precursor to Bioactivity

The following diagram outlines the logical workflow from the synthesis of the precursor to the evaluation of the biological activity of the novel derivatives.

Start Start Synthesis of Precursor Synthesis of This compound Start->Synthesis of Precursor Derivatization Synthesis of Novel Phenothiazine Derivatives Synthesis of Precursor->Derivatization Characterization Structural Characterization (NMR, MS, etc.) Derivatization->Characterization Biological Screening Biological Screening Characterization->Biological Screening Anticancer Assays Anticancer Activity (MTT Assay) Biological Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Activity (Agar Well Diffusion) Biological Screening->Antimicrobial Assays Data Analysis Data Analysis (IC50, MIC determination) Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: Experimental workflow for the development of novel bioactive compounds.

References

Application Note: In Vitro Anticancer Screening of 3-(10H-Phenothiazin-10-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenothiazines are a class of heterocyclic compounds historically recognized for their antipsychotic properties.[1][2] Emerging evidence, however, has highlighted their significant potential as anticancer agents.[3][4] Phenothiazine derivatives have been shown to exert cytotoxic effects on a wide range of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3][5][6] The core structure of 3-(10H-Phenothiazin-10-yl)propanoic acid offers a versatile scaffold for synthesizing novel derivatives with enhanced and selective anticancer activity.[7] This document provides detailed protocols for the initial in vitro screening of these derivatives to evaluate their cytotoxic potential and elucidate their preliminary mechanism of action.

Experimental Workflow

The general workflow for screening novel this compound derivatives involves a multi-step process, starting from initial cytotoxicity evaluation to more detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening start Synthesized Phenothiazine Propanoic Acid Derivatives cell_selection Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549, HepG2) start->cell_selection mtt_assay Cytotoxicity Screening (MTT Assay) cell_selection->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) western_blot Western Blot Analysis (e.g., Caspases, Bcl-2, Bax, p53) end_node Data Analysis & Candidate Selection western_blot->end_node

Caption: General experimental workflow for anticancer screening.

Data Presentation: Cytotoxicity Screening

Quantitative data from primary screening should be organized to facilitate the comparison of derivative potency across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Example IC50 Values (µM) of Phenothiazine Derivatives against Human Cancer Cell Lines.

Compound IDDerivative StructureMCF-7 (Breast)HepG-2 (Liver)HCT-116 (Colon)MDA-MB-231 (Breast)
PTZ-PA-01 (Parent Compound)>100>100>100>100
PTZ-PA-02 R = 4-Cl-Ph13.87.1415.218.5
PTZ-PA-03 R = 4-F-Ph12.07.6113.816.1
PTZ-PA-04 R = 4-MeO-Ph25.518.229.435.7
Doxorubicin (Reference Drug)0.851.120.951.05
Cisplatin (Reference Drug)1.52.31.82.1

Note: Data presented are illustrative, based on values reported for similar phenothiazine-based compounds, and serve as a template for data presentation.[8]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Use a panel of human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).[1][8]

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9]

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the phenothiazine derivatives in DMSO. Dilute with culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.[10]

  • Incubation: Replace the medium in each well with 100 µL of the medium containing the test compounds. Include wells for untreated controls and vehicle (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with the phenothiazine derivatives at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[11]

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 3 (Step 1).

  • Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]

Mechanism of Action: Apoptosis Signaling Pathway

Phenothiazine derivatives frequently induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[1][2][3] Both pathways converge on the activation of executioner caspases, such as Caspase-3.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Pro-Caspase-8 death_receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 phenothiazine Phenothiazine Derivatives bcl2 Bcl-2 (Anti-apoptotic) phenothiazine->bcl2 Inhibits bax Bax (Pro-apoptotic) phenothiazine->bax Promotes mitochondria Mitochondria bcl2->mitochondria Inhibits bax->mitochondria Activates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome cytochrome_c->apoptosome caspase9 Pro-Caspase-9 apaf1->caspase9 apaf1->apoptosome caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) active_caspase3->apoptosis

Caption: Key pathways of phenothiazine-induced apoptosis.

References

Application Notes and Protocols for Antimicrobial Evaluation of Novel Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial evaluation of novel phenothiazine derivatives. This document summarizes the current understanding of their antimicrobial activity, mechanisms of action, and provides standardized methods for their laboratory assessment.

Introduction

Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, are gaining significant attention for their potential as antimicrobial agents.[1][2][3][4] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of new therapeutic avenues, and phenothiazine derivatives present a promising scaffold for the development of novel anti-infectives.[2][5][6] These compounds have demonstrated a broad spectrum of activity against various bacteria and fungi, including clinically relevant and drug-resistant strains.[7][8][9][10][11] Their multifaceted mechanisms of action, which can include the inhibition of efflux pumps and disruption of cellular processes, make them attractive candidates for further investigation and development.[2][5][12][13]

Data Presentation: Antimicrobial Activity of Novel Phenothiazine Derivatives

The following tables summarize the reported in vitro antimicrobial activity of various novel phenothiazine derivatives against a range of microbial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antimicrobial efficacy.

Table 1: Antibacterial Activity of Novel Phenothiazine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (g/L)Reference
CWHM-974Candida albicans (Fluconazole-resistant)4 - 8-[7]
CWHM-974Candida auris4 - 8-[7]
CWHM-974Cryptococcus neoformans4 - 8-[7]
CWHM-974Aspergillus fumigatus4 - 8-[7]
Compound 14bStaphylococcus aureus3.125-[1]
Compounds 5b, 10, 11, 14a, 14cStaphylococcus aureus6.25-[1]
Compounds 3, 5a, 5c, 6, 12, 13, 14d, 14eStaphylococcus aureus12.5-[1]
ChlorpromazineAcinetobacter baumannii (MDR)50 - 600100 - 2500[9][10]
PromethazineAcinetobacter baumannii (MDR)50 - 600100 - 2500[9][10]
TrifluoperazineAcinetobacter baumannii (MDR)50 - 600100 - 2500[9][10]
ThioridazineAcinetobacter baumannii (MDR)50 - 600100 - 2500[9][10]

Table 2: Antifungal Activity of Novel Phenothiazine Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Trifluoperazine DerivativesCryptococcus neoformansImproved activity over parent compound[14]
CWHM-974Candida albicans (Fluconazole-resistant)4 - 8[7]
CWHM-974Candida auris4 - 8[7]
CWHM-974Cryptococcus glabrata4 - 8[7]
CWHM-974Aspergillus fumigatus4 - 8[7]
CWHM-974Fusarium spp.4 - 8[7]
CWHM-974Rhizopus arrhizus4 - 8[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the antimicrobial evaluation of novel phenothiazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized broth microdilution method for determining the MIC of novel phenothiazine derivatives against bacterial and fungal pathogens.

Materials:

  • Novel phenothiazine derivatives

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the phenothiazine derivative in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 100 µL of the diluted microbial suspension to each well containing the phenothiazine derivative, the positive control, and the growth control (broth with inoculum).

  • The final volume in each well will be 200 µL.

  • Include a sterility control well containing only broth.

  • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration at which the phenothiazine derivative is microbicidal.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the phenothiazine derivative that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Evaluation of Efflux Pump Inhibition

Phenothiazines are known to inhibit bacterial efflux pumps, which can reverse antibiotic resistance.[5][12] This protocol describes a method to assess this activity.

Materials:

  • Bacterial strain known to overexpress an efflux pump (e.g., a strain with known resistance to a specific antibiotic due to efflux)

  • A known substrate of the efflux pump (e.g., ethidium bromide)

  • Novel phenothiazine derivative

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cells in the buffer to a specific optical density.

  • Add the efflux pump substrate (e.g., ethidium bromide) to the cell suspension.

  • Add the novel phenothiazine derivative at a sub-inhibitory concentration.

  • Monitor the fluorescence of the cell suspension over time. An increase in fluorescence compared to the control (without the phenothiazine derivative) indicates an accumulation of the substrate, suggesting inhibition of the efflux pump.

Protocol 4: Assessment of Reactive Oxygen Species (ROS) Production

Some phenothiazines exert their antimicrobial effect by inducing the production of reactive oxygen species (ROS).[10][13]

Materials:

  • Microbial cells

  • Novel phenothiazine derivative

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Treat the microbial cells with the novel phenothiazine derivative at its MIC or a sub-MIC concentration.

  • Add DCFH-DA to the cell suspension. DCFH-DA is a non-fluorescent dye that becomes fluorescent upon oxidation by ROS.

  • Incubate the mixture for a specific period.

  • Measure the fluorescence intensity. An increase in fluorescence in the treated cells compared to untreated cells indicates the production of ROS.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the antimicrobial evaluation of novel phenothiazine derivatives.

antimicrobial_evaluation_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_toxicity Toxicity & In Vivo Efficacy synthesis Synthesis of Novel Phenothiazine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic mbc MBC/MFC Determination mic->mbc efflux Efflux Pump Inhibition Assay mbc->efflux ros ROS Production Assay mbc->ros membrane Membrane Permeability Assay mbc->membrane toxicity In Vitro Cytotoxicity (e.g., on mammalian cells) efflux->toxicity ros->toxicity membrane->toxicity invivo In Vivo Efficacy (Animal Models) toxicity->invivo proposed_mechanism_of_action cluster_cell Microbial Cell cluster_consequences Cellular Consequences phenothiazine Phenothiazine Derivative efflux_pump Efflux Pump phenothiazine->efflux_pump Inhibition membrane Cell Membrane phenothiazine->membrane Disruption dna DNA phenothiazine->dna Damage atp ATP Depletion efflux_pump->atp ros Increased ROS Production membrane->ros death Cell Death dna->death ros->death atp->death

References

Application Notes and Protocols: Functionalization of 3-(10H-Phenothiazin-10-yl)propanoic Acid Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the carboxyl group of 3-(10H-Phenothiazin-10-yl)propanoic acid, a key starting material for the synthesis of novel compounds with potential therapeutic applications. The phenothiazine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and histone deacetylase (HDAC) inhibitory effects. The following protocols detail methods for amide bond formation and esterification, expanding the chemical diversity of phenothiazine-based compounds for drug discovery and development.

Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a fundamental transformation in medicinal chemistry for the synthesis of biologically active molecules. The following protocol describes a general method for the synthesis of 3-(10H-phenothiazin-10-yl)propanamides using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Experimental Protocol: Amide Synthesis using EDC/HOBt

Objective: To synthesize a range of amide derivatives from this compound and various primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA or TEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the synthesis of various amides of this compound based on general amide coupling protocols. Actual yields may vary depending on the specific amine and reaction conditions.

Amine ReactantCoupling ReagentsBaseSolventReaction Time (h)Expected Yield (%)
AnilineEDC·HCl, HOBtDIPEADMF2460-85
BenzylamineEDC·HCl, HOBtTEADCM1875-95
PiperidineHATUDIPEADMF1280-98
Glycine methyl esterEDC·HCl, HOBtTEADCM/DMF2465-90

Esterification of the Carboxyl Group

Esterification is another key functionalization reaction to modify the physicochemical properties of a lead compound. Fischer-Speier esterification provides a direct method to synthesize esters from carboxylic acids and alcohols under acidic catalysis.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize various ester derivatives of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol) - to be used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent (at least 10-20 fold molar excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 5-10 mol%) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Further wash the organic layer with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Esterification Reactions

The following table provides representative conditions and expected yields for the Fischer-Speier esterification of this compound with various alcohols. The use of excess alcohol and removal of water drives the reaction towards the product.

Alcohol ReactantCatalystReaction Temperature (°C)Reaction Time (h)Expected Yield (%)
MethanolH₂SO₄Reflux (65)885-95
EthanolH₂SO₄Reflux (78)1280-90
Isopropanolp-TsOHReflux (82)1670-85
n-Butanolp-TsOHReflux (118)1275-90

Visualizations

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow start Start: this compound activation Activation (EDC, HOBt in DMF/DCM) start->activation Step 1 coupling Amine Coupling (Amine, Base) activation->coupling Step 2-3 workup Aqueous Workup (EtOAc, NaHCO3, Brine) coupling->workup Step 4-5 purification Purification (Column Chromatography) workup->purification Step 6 product Final Product: 3-(10H-phenothiazin-10-yl)propanamide purification->product Step 7

Caption: Workflow for the synthesis of 3-(10H-phenothiazin-10-yl)propanamides.

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

Phenothiazine derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway PTZ_Derivative Phenothiazine Derivative (e.g., Amide/Ester of this compound) HDAC Histone Deacetylase (HDAC) PTZ_Derivative->HDAC Inhibition Histones_A Acetylated Histones (Relaxed Chromatin) Histones_D Deacetylated Histones (Condensed Chromatin) Histones_A->Histones_D HDAC Activity TSG_Active Tumor Suppressor Genes (Transcriptionally Active) Histones_A->TSG_Active Promotes Transcription Histones_D->Histones_A HAT Activity TSG_Inactive Tumor Suppressor Genes (Transcriptionally Repressed) Histones_D->TSG_Inactive Represses Transcription Apoptosis Apoptosis / Cell Cycle Arrest TSG_Active->Apoptosis Induces

Caption: Proposed mechanism of action via HDAC inhibition by phenothiazine derivatives.

References

Application Note: HPLC Method for Purity Analysis of 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purity analysis of 3-(10H-Phenothiazin-10-yl)propanoic acid using High-Performance Liquid Chromatography (HPLC). This method is suitable for quantifying the main compound and separating it from potential impurities and degradation products.

Introduction

This compound is a derivative of phenothiazine, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its related substances. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products formed under various stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₁₃NO₂S[1]
Molecular Weight 271.34 g/mol [1]
CAS Number 362-03-8[1]
Appearance White to off-white crystalline powder
Purity (Typical) ≥95%[1]

HPLC Method Parameters

A reverse-phase HPLC method with UV detection is recommended for the analysis. The method parameters outlined in Table 2 are a robust starting point for the analysis of this compound.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the diluent and mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2 and 3 of the standard solution preparation.

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample. The following conditions are recommended:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. Phenothiazines are known to oxidize to their corresponding sulfoxides.[2]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure to the stress conditions, the samples should be diluted with the diluent to the target concentration and analyzed by the HPLC method.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables.

Table 3: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Purity
Standard
Sample 1
Sample 2

Table 4: Forced Degradation Study Results

Stress ConditionMain Peak Retention Time (min)% DegradationImpurity Peaks (Retention Time, min)
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Potential Impurities

Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation. Common impurities in phenothiazine derivatives include oxidation products such as the corresponding sulfoxide.[2] The synthesis of this compound may involve the reaction of phenothiazine with a three-carbon synthon, and unreacted starting materials or byproducts from this reaction could be present as impurities.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_stress Forced Degradation weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std hplc_system HPLC System with C18 Column dissolve_std->hplc_system Inject Standard weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample thermal Thermal weigh_sample->thermal dissolve_sample->hplc_system Inject Sample acid Acid Hydrolysis dissolve_sample->acid base Base Hydrolysis dissolve_sample->base oxidation Oxidation dissolve_sample->oxidation photo Photolytic dissolve_sample->photo gradient_elution Gradient Elution hplc_system->gradient_elution uv_detection UV Detection at 254 nm gradient_elution->uv_detection integrate_peaks Integrate Peak Areas uv_detection->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report acid->hplc_system base->hplc_system oxidation->hplc_system thermal->dissolve_sample photo->hplc_system

Caption: Workflow for HPLC purity analysis and forced degradation studies.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between the key validation parameters.

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Detection Limits cluster_reliability Reliability method HPLC Method Specificity Specificity method->Specificity Linearity Linearity method->Linearity Accuracy Accuracy method->Accuracy Precision Precision method->Precision LOD LOD method->LOD LOQ LOQ method->LOQ Robustness Robustness method->Robustness Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->Precision LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of HPLC method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to improve the yield and purity of 3-(10H-Phenothiazin-10-yl)propanoic acid in laboratory synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the Michael-type addition of phenothiazine to an acrylic acid derivative. This reaction involves the N-alkylation of the phenothiazine nitrogen atom. The general scheme involves reacting phenothiazine with acrylic acid or its ester in the presence of a base.

Q2: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors:

  • Incomplete Deprotonation: The nitrogen on the phenothiazine ring must be deprotonated to become a potent nucleophile. Insufficient base strength or quantity can lead to an incomplete reaction.

  • Moisture: Reagents like sodium hydride (NaH) are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Side Reactions: Phenothiazine is susceptible to oxidation at the sulfur atom, forming the corresponding sulfoxide, especially under harsh conditions or in the presence of oxidizing agents.[2][3]

  • Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures may promote side reactions or decomposition of reactants.

  • Purification Losses: The product may be lost during workup or column chromatography if the procedures are not optimized.[4]

Q3: What are the typical impurities I might see, and how can I identify them?

Common impurities include unreacted phenothiazine, the phenothiazine sulfoxide, and potential polymerization products of the acrylic acid derivative. These can be identified using Thin Layer Chromatography (TLC) by comparing the reaction mixture to pure starting material standards. Further characterization can be achieved through techniques like NMR spectroscopy or LC-MS.[5]

Q4: Which base is most effective for this reaction?

The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the phenothiazine nitrogen without competing in the reaction. Sodium hydride (NaH) is commonly used.[6] Other options include potassium hydroxide (KOH) or sodium tert-butoxide, although reaction conditions may need to be optimized.[6] Using an excess of a weaker base like triethylamine may also be effective, particularly in refluxing toluene.[7]

Q5: How can I effectively purify the final product?

Purification is typically achieved through column chromatography on silica gel.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is often effective for separating the product from unreacted phenothiazine and less polar impurities. Recrystallization from a suitable solvent can be used for further purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction does not start (TLC shows only starting material) 1. Inactive base (e.g., NaH exposed to air). 2. Insufficient temperature. 3. Poor quality reagents.1. Use fresh, high-quality NaH from a sealed container. 2. Gradually increase the reaction temperature while monitoring via TLC. 3. Verify the purity of phenothiazine and the acrylic acid derivative.
Incomplete reaction after prolonged time 1. Insufficient amount of base. 2. Molar ratios of reactants are incorrect.1. Ensure at least one equivalent of a strong base is used. 2. Carefully check the molar quantities of all reactants.[8]
Multiple spots on TLC, indicating side products 1. Reaction temperature is too high. 2. Presence of oxygen or other oxidants. 3. The base used is too nucleophilic.1. Run the reaction at a lower temperature (e.g., start at 0 °C and warm to room temperature). 2. Ensure the reaction is maintained under a strict inert atmosphere. 3. Switch to a non-nucleophilic base like NaH.
Difficulty purifying the product 1. Product co-elutes with impurities. 2. Product is unstable on silica gel.1. Optimize the solvent system for column chromatography; try a different solvent mixture or a shallower gradient. 2. Consider alternative purification methods like recrystallization or preparative HPLC.[5]

Data on Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes how different variables can impact the N-alkylation of phenothiazine.

Parameter Condition Effect on Yield/Purity Rationale
Base Strong, non-nucleophilic (e.g., NaH)Generally higher yieldsEnsures complete deprotonation of phenothiazine without competing side reactions.[6]
Weaker base (e.g., Triethylamine)Moderate yieldsMay require higher temperatures (e.g., reflux) to be effective.[7]
Solvent Anhydrous polar aprotic (e.g., DMF, THF)High yieldsSolubilizes the phenothiazide anion and promotes the SN2/Michael addition reaction.[1]
Non-polar (e.g., Toluene)Moderate yieldsOften used with weaker bases and requires heating.[7]
Temperature 0 °C to Room TemperatureHigher purity, potentially slower reactionMinimizes the formation of side products, particularly oxidation.[6]
Reflux/High TemperatureFaster reaction, risk of lower purityCan increase the rate but may lead to decomposition or side reactions.
Atmosphere Inert (Nitrogen or Argon)Critical for high yield and purityPrevents reaction with moisture and oxidation of the phenothiazine sulfur.

Visual Guides

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product Phenothiazine Phenothiazine Plus + Phenothiazine->Plus AcrylicAcid Acrylic Acid (or derivative) AcrylicAcid->Plus Product This compound Arrow Base (e.g., NaH) Anhydrous Solvent (e.g., DMF) Plus->Arrow Arrow->Product Michael Addition

Caption: General reaction scheme for the synthesis.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup Deprotonation Deprotonation (Phenothiazine + Base in DMF) Setup->Deprotonation Inert Atmosphere Addition Addition of Acrylic Acid (Stir at RT) Deprotonation->Addition 0°C to RT Monitoring Monitor by TLC Addition->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC OnlySM Only Starting Material (SM) Present CheckTLC->OnlySM Incomplete Reaction ComplexMix Complex Mixture of Products CheckTLC->ComplexMix Side Reactions Dominant CleanLowYield Clean Reaction, Low Isolated Yield CheckTLC->CleanLowYield Product Loss During Isolation Sol_SM Check Base Activity & Reaction Conditions (Temp, Time) OnlySM->Sol_SM Sol_Mix Lower Temperature Ensure Inert Atmosphere Check for Oxidation ComplexMix->Sol_Mix Sol_Yield Optimize Workup & Column Chromatography Procedures CleanLowYield->Sol_Yield

Caption: A logical guide for troubleshooting poor results.

Detailed Experimental Protocol

This protocol describes the synthesis via a Michael addition reaction.

Materials:

  • 10H-Phenothiazine

  • Acrylic Acid

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Deprotonation: To the flask, add sodium hydride (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum. Add anhydrous DMF. To this suspension, add a solution of 10H-Phenothiazine (1.0 eq.) in anhydrous DMF dropwise at 0 °C (ice bath).

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. The solution should change color, indicating the formation of the phenothiazide anion.

  • Addition: Cool the reaction mixture back to 0 °C and add acrylic acid (1.1 eq.) dropwise.

  • Monitoring: Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure this compound.

References

Technical Support Center: Scaling Up Phenothiazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of phenothiazine derivatives, particularly when scaling up production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phenothiazine derivatives in a question-and-answer format.

Issue 1: Low or No Yield in Phenothiazine Synthesis

Q: My phenothiazine synthesis reaction is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?

A: Low yields in phenothiazine synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:

  • Reagent Quality and Stoichiometry:

    • Catalyst Activity: For reactions like the Ullmann condensation, the copper catalyst's activity is crucial. Copper(I) salts can oxidize over time, leading to reduced efficacy. Ensure you are using a fresh, high-purity copper source.[1] Similarly, in syntheses employing catalysts like anhydrous aluminum chloride, ensure it has not been deactivated by moisture.[1]

    • Reactant Purity: Impurities in starting materials can interfere with the reaction. Use purified reactants and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

    • Stoichiometry: Carefully re-verify the molar ratios of your reactants. An incorrect ratio can lead to incomplete reactions or an increase in side products.

  • Reaction Conditions:

    • Temperature Control: Precise temperature control is critical. For the reaction of diphenylamine with sulfur, the temperature is typically maintained between 140-160°C.[1] Exceeding the optimal temperature can lead to product degradation, while insufficient heat can result in a sluggish or incomplete reaction.[1]

    • Inert Atmosphere: Phenothiazines are susceptible to oxidation, especially at the sulfur atom, which can form the corresponding sulfoxide.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and other side reactions.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times may promote byproduct formation.[1]

  • Specific Reaction Troubleshooting:

    • Ullmann Condensation: Traditional Ullmann conditions often require high temperatures. The addition of ligands like 1,10-phenanthroline can significantly moderate the reaction conditions, leading to cleaner reactions and better yields.

    • Smiles Rearrangement: The success of the Smiles rearrangement is highly dependent on electronic and steric effects, as well as the pH of the reaction medium. A competing Ullmann-type cyclization can also occur. Careful optimization of the base and solvent system is crucial.

Issue 2: Presence of Multiple Spots on TLC and Purification Challenges

Q: My crude product shows multiple spots on the TLC plate, and I'm facing difficulties in purifying my phenothiazine derivative. What are the common impurities and how can I effectively purify my compound?

A: The presence of multiple spots on a TLC plate indicates a mixture of your desired product, unreacted starting materials, and byproducts. Effective purification is key to obtaining a high-purity final product.

  • Identifying Impurities:

    • Co-spotting: On a TLC plate, spot your crude reaction mixture alongside the pure starting materials. This will help you identify which spots correspond to unreacted reagents.

    • Common Byproducts: In the synthesis from diphenylamine and sulfur, common byproducts include polysulfides.[1] Oxidation of the phenothiazine ring can lead to the formation of phenothiazine sulfoxide, which is a common impurity.[1]

  • Purification Strategies:

    • Column Chromatography: This is a standard method for purifying phenothiazine derivatives. A silica gel stationary phase is commonly used. The choice of eluent (mobile phase) is critical and should be determined by running TLCs with different solvent systems. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

    • Recrystallization: This technique is effective for purifying solid phenothiazine derivatives. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Ethanol and toluene are often used for recrystallization of phenothiazine.[2]

    • Distillation: For crude phenothiazine, distillation at high temperatures (around 300-450°C) after mixing with silicon dioxide has been reported as a purification method.[3]

  • Troubleshooting Purification:

    • Streaking on TLC: If your compound streaks on the TLC plate, it may indicate that it is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the separation.

    • Product Degradation during Purification: Phenothiazines can be sensitive to the acidic nature of silica gel. If you suspect on-column degradation, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of phenothiazine derivatives from a laboratory to an industrial scale?

A1: Scaling up phenothiazine synthesis presents several challenges:

  • Heat Transfer: Many phenothiazine syntheses are exothermic. Managing heat transfer in large reactors is critical to maintain optimal reaction temperatures and prevent runaway reactions and product degradation.

  • Mass Transfer: Ensuring efficient mixing of reactants in large volumes is crucial for achieving consistent reaction rates and yields.

  • Reagent Handling: Handling large quantities of potentially hazardous materials like sulfur, corrosive catalysts, and high-boiling solvents requires specialized equipment and safety protocols.

  • Purification: Purification methods that are straightforward on a lab scale, such as column chromatography, can be expensive and difficult to implement on an industrial scale. Alternative methods like distillation and recrystallization are often preferred.

  • Waste Management: Large-scale synthesis generates significant amounts of waste, which must be managed in an environmentally responsible and cost-effective manner.

Q2: How can I improve the regioselectivity of my phenothiazine synthesis?

A2: Achieving high regioselectivity, especially with substituted starting materials, can be challenging. Some strategies to improve regioselectivity include:

  • Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For example, the Ullmann condensation, by using appropriately substituted precursors, can provide better control over the final substitution pattern compared to the direct reaction of a substituted diphenylamine with sulfur.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regioselectivity of the C-S and C-N bond formations.

  • Protecting Groups: In some cases, using protecting groups on one of the aromatic rings can direct the reaction to the desired position.

Q3: What are the key safety precautions to take during phenothiazine synthesis?

A3: Phenothiazine synthesis often involves hazardous materials and conditions. Key safety precautions include:

  • Ventilation: The reaction of diphenylamine with sulfur evolves hydrogen sulfide (H₂S), a toxic and flammable gas. The reaction should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inert Atmosphere: As mentioned, using an inert atmosphere can prevent the formation of potentially hazardous byproducts and improve reaction safety.

  • Temperature Monitoring: Careful monitoring and control of the reaction temperature are essential to prevent runaway reactions.

Data Presentation

Table 1: Comparison of Common Phenothiazine Synthesis Methods

Synthesis MethodKey ReactantsTypical CatalystReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Bernthsen Synthesis Diphenylamine, SulfurIodine or AlCl₃High temperature (140-180°C)~90% (lab scale)Inexpensive starting materials, one-pot reaction.Harsh reaction conditions, evolution of H₂S gas, limited to unsubstituted or symmetrically substituted derivatives.
Ullmann Condensation 2-halobenzothiophenol, 2-haloaniline derivativeCopper (e.g., CuI, Cu₂O)High temperature, polar aprotic solvent (e.g., DMF, NMP)50-80%Versatile for synthesizing substituted derivatives with good regiocontrol.High reaction temperatures, often requires stoichiometric amounts of copper, catalyst can be difficult to remove.
Smiles Rearrangement Substituted 2-amino-2'-nitrodiphenyl sulfideBase (e.g., NaOH, KOH)Basic conditions, various solventsVariable, depends on substrateCan be used to synthesize complex, substituted phenothiazines.Prone to side reactions (e.g., Ullmann cyclization), sensitive to electronic and steric effects.

Experimental Protocols

Protocol 1: Synthesis of Phenothiazine via the Bernthsen Reaction

  • Materials:

    • Diphenylamine

    • Sulfur

    • Anhydrous aluminum chloride (catalyst)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for H₂S, combine diphenylamine and sulfur in a 1:2 molar ratio.

    • Add a catalytic amount of anhydrous aluminum chloride (approximately 2-5 mol%).

    • Heat the mixture gradually to 140-150°C. A vigorous evolution of hydrogen sulfide will be observed.

    • Maintain the temperature and continue heating until the evolution of H₂S subsides.

    • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

    • Grind the solid crude product and wash it with water and then with cold ethanol to remove impurities.

    • Purify the crude phenothiazine by recrystallization from ethanol to obtain yellow crystals.

Protocol 2: Synthesis of a Substituted Phenothiazine via Ullmann Condensation

  • Materials:

    • A substituted 2-aminothiophenol

    • A substituted o-halonitrobenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the substituted 2-aminothiophenol, the substituted o-halonitrobenzene, CuI (10-20 mol%), and K₂CO₃ (2 equivalents).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for Phenothiazine Synthesis reagents 1. Reagent Preparation (Drying, Purification) reaction 2. Synthesis Reaction (e.g., Bernthsen, Ullmann) reagents->reaction Add to reaction vessel workup 3. Reaction Work-up (Quenching, Extraction) reaction->workup After reaction completion purification 4. Purification (Chromatography, Recrystallization) workup->purification Crude product analysis 5. Characterization (NMR, MS, etc.) purification->analysis Purified product

Caption: A generalized workflow for the synthesis and purification of phenothiazine derivatives.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reagents Check Reagent Quality - Purity - Catalyst Activity - Stoichiometry low_yield->check_reagents check_conditions Check Reaction Conditions - Temperature - Reaction Time - Atmosphere low_yield->check_conditions optimize_reagents Optimize Reagents - Use fresh catalyst - Purify starting materials check_reagents->optimize_reagents optimize_conditions Optimize Conditions - Adjust temperature - Vary reaction time - Use inert gas check_conditions->optimize_conditions success Yield Improved optimize_reagents->success optimize_conditions->success

Caption: A decision-making diagram for troubleshooting low yields in phenothiazine synthesis.

References

side reaction products in the synthesis of phenothiazine-10-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazine-10-propionic acid.

Troubleshooting Guides

Q1: My reaction to synthesize phenothiazine-10-propionic acid is not proceeding to completion, and I observe a significant amount of starting phenothiazine in my TLC analysis. What could be the issue?

A1: Incomplete conversion is a common issue and can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst/Base Activity: If you are using a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium amide (NaNH2), ensure it is fresh and has not been deactivated by exposure to moisture. For reactions involving catalysts, verify their activity.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress by TLC every few hours. A gradual increase in temperature (e.g., in 10°C increments) can be attempted, but be cautious as excessive heat can lead to degradation.

  • Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the alkylating agent (e.g., 3-chloropropionic acid or acrylonitrile) can lead to incomplete conversion.

  • Solvent Purity: Ensure your solvent is anhydrous, as moisture can quench the base and hinder the reaction.

Q2: My TLC plate shows multiple unexpected spots in addition to my product and starting material. How can I identify these byproducts and minimize their formation?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Here’s how to address this:

  • Co-spotting: To distinguish between your product, starting material, and byproducts, co-spot your reaction mixture with the pure starting materials on the same TLC plate.

  • Common Byproducts: In the synthesis of phenothiazine-10-propionic acid, common side products include phenothiazine sulfoxide and unreacted phenothiazine from de-alkylation. If your starting phenothiazine was synthesized from diphenylamine and sulfur, impurities like polysulfides might also be present.

  • Minimizing Byproducts:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the phenothiazine nitrogen, which leads to the formation of phenothiazine sulfoxide.

    • Temperature Control: Precise temperature control is vital to minimize side reactions. Overheating can promote decomposition and the formation of various impurities.

    • Hydrolysis Conditions: If you are synthesizing via the acrylonitrile route, the hydrolysis step is critical. Harsh acidic or alkaline conditions, especially at high temperatures, can lead to the cleavage of the propionitrile group, regenerating phenothiazine. Milder hydrolysis conditions should be tested.

Frequently Asked Questions (FAQs)

Q3: What are the most common side reaction products in the synthesis of phenothiazine-10-propionic acid, and how can I identify them?

A3: The primary side reaction products are phenothiazine sulfoxide and regenerated phenothiazine. Their formation and identification are summarized in the table below.

Side ProductFormation MechanismIdentification Notes
Phenothiazine Sulfoxide Oxidation of the sulfur atom in the phenothiazine ring. This is often caused by exposure to air (oxygen) during the reaction, especially at elevated temperatures.Can be identified by a different Rf value on TLC compared to the starting material and product. Mass spectrometry will show an increase of 16 amu compared to phenothiazine.
Phenothiazine De-alkylation of the product or the intermediate (phenothiazine-10-propionitrile) during the hydrolysis step. This is particularly common under harsh acidic or basic conditions at high temperatures.Will have the same Rf value as the starting phenothiazine on a TLC plate.
Polysulfides Impurities from the synthesis of the starting phenothiazine from diphenylamine and sulfur.May appear as multiple, often yellowish, spots on a TLC plate.

Q4: Can C-alkylation occur as a side reaction during the N-alkylation of phenothiazine?

A4: While N-alkylation is the predominant reaction pathway for phenothiazine, C-alkylation can occur under certain conditions, particularly with more reactive alkylating agents or different catalysts. However, for the synthesis of phenothiazine-10-propionic acid using either 3-halopropionic acid or acrylonitrile, N-alkylation is the expected major product. The presence of C-alkylated isomers would lead to difficulties in purification and should be monitored by techniques like NMR spectroscopy.

Q5: What are the recommended purification methods for phenothiazine-10-propionic acid?

A5: Purification typically involves the following steps:

  • Work-up: After the reaction, the mixture is usually quenched with water and the product is extracted into an organic solvent.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral impurities (like unreacted phenothiazine and phenothiazine sulfoxide), and then re-acidifying the aqueous layer to precipitate the pure product.

  • Recrystallization: The precipitated product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid).

Experimental Protocols

Method 1: From Phenothiazine and 3-Chloropropionic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenothiazine (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents) to an anhydrous polar aprotic solvent (e.g., DMF or acetone).

  • Addition of Alkylating Agent: Add 3-chloropropionic acid (1.1-1.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by acid-base extraction and recrystallization.

Method 2: From Phenothiazine and Acrylonitrile followed by Hydrolysis

  • Cyanoethylation: To a solution of phenothiazine (1 equivalent) in a suitable solvent (e.g., dioxane or acetonitrile) containing a catalytic amount of a strong base (e.g., Triton B or sodium hydroxide), add acrylonitrile (1.1-1.5 equivalents) dropwise at room temperature. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation of Intermediate: Remove the solvent and purify the resulting phenothiazine-10-propionitrile by recrystallization or column chromatography.

  • Hydrolysis: The purified nitrile can be hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., a mixture of acetic acid and sulfuric acid) or a base (e.g., aqueous sodium hydroxide). It is crucial to use mild conditions to avoid de-cyanoethylation.

  • Purification: After hydrolysis and neutralization, the phenothiazine-10-propionic acid can be purified by recrystallization.

Visualizations

Synthesis_Pathway phenothiazine Phenothiazine intermediate Phenothiazine-10-propionitrile phenothiazine->intermediate Base, Solvent product Phenothiazine-10-propionic Acid phenothiazine->product Base, Solvent (Direct Alkylation) alkylating_agent 3-Halopropionic Acid or Acrylonitrile intermediate->product Hydrolysis (H+ or OH-)

Caption: Main synthetic routes to phenothiazine-10-propionic acid.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions phenothiazine Phenothiazine product Phenothiazine-10-propionic Acid phenothiazine->product Alkylation sulfoxide Phenothiazine Sulfoxide phenothiazine->sulfoxide Oxidation (O2) dealkylation Phenothiazine (De-alkylation) product->dealkylation Harsh Hydrolysis

Caption: Common side reactions in the synthesis of phenothiazine-10-propionic acid.

Troubleshooting_Workflow start Problem Encountered check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete_reaction Incomplete Reaction: - Check base/catalyst activity - Increase reaction time/temp - Verify stoichiometry check_tlc->incomplete_reaction High amount of starting material multiple_spots Multiple Unexpected Spots: - Identify known side products - Use inert atmosphere - Control temperature - Optimize hydrolysis check_tlc->multiple_spots Presence of extra spots purification_issue Product is impure after work-up: - Perform acid-base extraction - Recrystallize from suitable solvent check_tlc->purification_issue Product spot with impurities end Problem Resolved incomplete_reaction->end multiple_spots->end purification_issue->end

Caption: A logical workflow for troubleshooting common synthesis issues.

optimizing reaction conditions for N-alkylation of phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the N-alkylation of phenothiazine?

The success of N-alkylation of phenothiazine hinges on several key parameters: the choice of base, solvent, temperature, and the nature of the alkylating agent. The reaction is a nucleophilic substitution where the nitrogen atom of the phenothiazine ring attacks the alkylating agent.[1] Proper control of these factors is crucial to achieve high yields and minimize side reactions.

Q2: What are the common side products, and how can their formation be minimized?

Common side products include over-alkylation at the nitrogen atom (N,N-dialkylation), oxidation of the sulfur atom to form phenothiazine sulfoxide, and the formation of polysulfides.[2][3] To minimize these:

  • Control Stoichiometry: Use a precise molar ratio of reactants to avoid excess alkylating agent, which can lead to dialkylation.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the phenothiazine product.[3]

  • Temperature Control: Precise temperature management is essential to prevent side reactions that may be favored at higher temperatures.[3]

Q3: Is Phase Transfer Catalysis (PTC) a suitable method for N-alkylation of phenothiazine?

Yes, Phase Transfer Catalysis (PTC) is a highly effective and environmentally friendly method for the N-alkylation of phenothiazine.[4] It often allows for the use of milder and less expensive inorganic bases, such as sodium hydroxide or potassium carbonate, and can be performed in a wider range of solvents, including greener options like toluene.[4][5] PTC can also be conducted under solvent-free conditions, increasing productivity.[6]

Q4: Can microwave irradiation be used to accelerate the reaction?

Microwave-assisted synthesis is an excellent method for accelerating the N-alkylation of phenothiazine, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[7][8] This technique is considered a green chemistry approach.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst/Base If using a moisture-sensitive base like NaH or a catalyst like anhydrous aluminum chloride, ensure it has not been deactivated by exposure to air or moisture. Use freshly opened or properly stored reagents.[3]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction by TLC. Be cautious, as excessive heat can lead to decomposition.[3]
Poor Nucleophilicity The nucleophilicity of the phenothiazine nitrogen can be influenced by substituents on the ring. In such cases, a stronger base may be required to facilitate deprotonation.
Improper Stoichiometry Double-check the molar ratios of your phenothiazine, alkylating agent, and base to ensure they are correct.[3]
Problem 2: Formation of Multiple Products (Visible on TLC)
Possible Cause Troubleshooting Step
Over-alkylation This occurs when the initially formed N-alkylated product reacts further with the alkylating agent. Reduce the equivalents of the alkylating agent and/or add it portion-wise to the reaction mixture.
Oxidation The phenothiazine sulfur is susceptible to oxidation, especially at elevated temperatures in the presence of air. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain an inert atmosphere throughout the reaction.[3]
Side reactions with solvent Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents may react with strong bases at high temperatures.
Polysulfide formation In syntheses starting from diphenylamine and sulfur, impurities can arise. Ensure the purity of the starting phenothiazine.[3]

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield of the N-alkylation product. The following tables summarize reported yields under various conditions.

Table 1: Effect of Base and Heating Method on N-Ethylation of Phenothiazine

BaseSolventHeating MethodYield (%)Reference
K₂CO₃-Microwave80[8]
NaHTolueneConventional5[8]

Table 2: Effect of Base and Solvent on N-Phosphorylation of Phenothiazine

BaseSolventHeating ConditionYield (%)Reference
NaHDMFReflux52[8]
NaHTolueneReflux15[8]

Table 3: Comparison of N-Alkylation Yields using NaNH₂ and Microwave Synthesis

MethodBaseYield (%)NoteReference
ConventionalNaNH₂80-90Can form alkene byproducts.[7][7]
Microwave (solvent-free)-~85-95More efficient and cost-effective.[7]

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride (Conventional Heating)
  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add the substituted phenothiazine (1.0 eq.) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation
  • In a microwave-safe vessel, combine the phenothiazine (1.0 eq.), the alkylating agent (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a minimal amount of a high-boiling solvent like DMF.[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a predetermined time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Work up the organic layer as described in Protocol 1.

  • Purify the product using column chromatography.

Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)
  • Combine the phenothiazine (1.0 eq.), alkylating agent (1.1 eq.), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.), and an inorganic base (e.g., powdered NaOH, 3.0 eq.) in a suitable solvent system (e.g., toluene/water).[5]

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow start Start: Phenothiazine Substrate reactants Add Base, Solvent, and Alkylating Agent start->reactants reaction Reaction under Controlled Temperature & Atmosphere reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Final N-Alkylated Product purification->product

Caption: General experimental workflow for N-alkylation of phenothiazine.

troubleshooting_workflow start Low or No Yield check_reagents Check Reagent Activity (Base, Catalyst) start->check_reagents increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp Reagents OK check_stoichiometry Verify Stoichiometry increase_time_temp->check_stoichiometry solution Improved Yield/ Purity check_stoichiometry->solution multiple_products Multiple Products on TLC control_stoichiometry Adjust Alkylating Agent Stoichiometry multiple_products->control_stoichiometry inert_atmosphere Use Inert Atmosphere control_stoichiometry->inert_atmosphere optimize_temp Optimize Temperature inert_atmosphere->optimize_temp optimize_temp->solution

Caption: Troubleshooting decision tree for N-alkylation reactions.

References

Technical Support Center: Degradation Pathways of 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 3-(10H-Phenothiazin-10-yl)propanoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the phenothiazine ring system, this compound is susceptible to three primary degradation pathways:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, forming the corresponding sulfoxide and potentially further oxidizing to a sulfone under strong oxidative conditions.[1][2][3] This is often a major degradation pathway.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of colored degradation products. This can involve the formation of a cation radical, which can lead to various products.[4]

  • Hydrolysis: The N-propanoic acid side chain may be susceptible to cleavage under certain conditions, particularly acidic environments, to yield the parent phenothiazine molecule. This parent molecule is then highly susceptible to subsequent oxidation.

Q2: My solution of this compound has changed color. What could be the cause?

A2: A color change, often to a pink, red, or greenish-brown hue, is a common indicator of phenothiazine degradation, particularly due to oxidation and photodegradation.[4] The formation of oxidized species and phenothiazine radical cations can lead to colored compounds. To minimize this, protect your solutions from light and store them under an inert atmosphere if possible.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To ensure the stability of your compound, follow these guidelines:

  • Storage: Store the solid compound and its solutions in a cool, dark, and dry place. Refrigeration is recommended.

  • Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

  • pH Control: Be mindful of the pH of your solutions, as extreme pH values can accelerate hydrolysis of the side chain.

Q4: What are the expected major degradation products I should look for in my analysis?

A4: The primary degradation products to monitor for are:

  • This compound-S-oxide: The product of sulfur oxidation.

  • Phenothiazine: The product of the hydrolysis of the propanoic acid side chain.

  • Phenothiazine-S-oxide: The subsequent oxidation product of phenothiazine.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Appearance of extra peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the main peak by comparing with a fresh standard. 2. Analyze a sample that has been protected from light and air to see if the extra peaks are still present. 3. If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to identify the degradation peaks.
Loss of assay value over time The compound is degrading under the storage conditions.1. Review your storage conditions (temperature, light exposure, solvent). 2. Prepare fresh solutions for analysis. 3. If the problem persists, a full stability study may be required to determine the shelf-life under your specific conditions.
Inconsistent results between experiments Variability in sample handling and storage leading to different levels of degradation.1. Standardize your sample preparation and handling procedures. 2. Ensure all samples are treated consistently regarding light exposure and time before analysis. 3. Use a fresh, well-characterized standard for each set of experiments.

Data Presentation

Table 1: Expected Degradation Behavior of this compound under Forced Degradation Conditions

Stress Condition Expected Degradation Products Anticipated Level of Degradation
Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) Phenothiazine, Phenothiazine-S-oxideModerate to High
Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60 °C) This compound-S-oxideLow to Moderate
Oxidative (e.g., 3% H₂O₂, room temperature) This compound-S-oxideHigh
Photolytic (e.g., UV light exposure) Various colored degradants, PhenothiazineModerate to High
Thermal (e.g., 80 °C) This compound-S-oxideLow to Moderate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase. A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid compound at 80 °C for 24 hours. Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Note: For MS compatibility, replace phosphoric acid with formic acid. Method optimization may be required to achieve the best separation.

Mandatory Visualization

parent This compound sulfoxide This compound S-oxide parent->sulfoxide Oxidation (H₂O₂) phenothiazine Phenothiazine parent->phenothiazine Acid Hydrolysis (H⁺) photodegradants Colored Photodegradants parent->photodegradants Photodegradation (hν) phenothiazine_sulfoxide Phenothiazine S-oxide phenothiazine->phenothiazine_sulfoxide Oxidation

Caption: Proposed degradation pathways of this compound.

References

resolving poor solubility of phenothiazine compounds in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the challenges of poor aqueous solubility of phenothiazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many phenothiazine compounds exhibit poor water solubility?

A1: Phenothiazine and its derivatives are heterocyclic compounds with a tricyclic aromatic ring structure, making them inherently hydrophobic (lipophilic).[1][2] Their low aqueous solubility is a primary challenge in formulation development, as dissolution is a rate-limiting step for absorption and bioavailability.[3][4] Factors like high molecular weight and molecular complexity further contribute to their poor solubility in water.[3][5]

Q2: My phenothiazine compound is precipitating from my aqueous buffer. What are the immediate troubleshooting steps?

A2: Precipitation from an aqueous buffer is a common issue. Here are the initial steps to diagnose and resolve the problem:

  • Verify Concentration: Ensure the compound's concentration has not exceeded its intrinsic solubility limit in your specific buffer system and temperature.[6]

  • Check pH: The solubility of phenothiazine derivatives, which are typically basic compounds, is highly pH-dependent.[6][7] A change in pH can alter the ionization state of the molecule to a less soluble form. Ensure the buffer's pH maintains the more soluble, ionized state of your compound.[8][9]

  • Assess Temperature: Solubility can be temperature-dependent. For some phenothiazines, an increase in temperature can significantly improve solubility.[7]

  • Review Solvent Purity: Impurities within solvents, such as metal ions, can sometimes catalyze degradation or affect solubility. Always use high-purity solvents for your experiments.[6]

Q3: What are the main strategies to improve the aqueous solubility of a phenothiazine compound for in vitro experiments?

A3: Several techniques can be employed, categorized into physical and chemical modifications:[10][11]

  • pH Adjustment: Using buffers to maintain a pH where the phenothiazine derivative is in its ionized, more soluble form is the most direct method.[][13]

  • Co-solvents: Adding a water-miscible organic solvent in which the compound is highly soluble can significantly increase the overall solubility of the aqueous system.[11][14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11]

  • Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic phenothiazine molecule, increasing its solubility in the aqueous phase.[8][15]

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with phenothiazine "guest" molecules, effectively shielding the hydrophobic part from water and increasing solubility.[10][16][17]

Q4: For formulation development, what are more advanced techniques to enhance phenothiazine solubility and bioavailability?

A4: For drug development, where long-term stability and bioavailability are critical, advanced methods are often required:

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[4][5] This can reduce drug particle size, improve wettability, and convert the drug to a more soluble amorphous form.[4][18]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[10][11] Nanoparticle-based delivery systems, such as nanospheres and micelles, are particularly promising for targeted delivery and improved pharmacokinetics.[19][20][21]

  • Chemical Modification (Prodrugs/Analogs): Synthesizing derivatives or prodrugs by adding hydrophilic functional groups to the phenothiazine core is a direct way to improve intrinsic solubility.[22][23] For example, creating PEGylated phenothiazine derivatives can enhance cytotoxicity against tumor cells.[24]

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment

This guide provides a logical workflow to address unexpected precipitation of a phenothiazine compound from an aqueous solution.

G start Precipitation Observed check_conc Is concentration below known solubility limit? start->check_conc reduce_conc Action: Reduce Concentration or Use Supersaturated Solution with Caution check_conc->reduce_conc No check_ph Is the buffer pH optimal for the compound's pKa? check_conc->check_ph Yes end Problem Resolved reduce_conc->end adjust_ph Action: Adjust Buffer pH to Maintain Ionized Form check_ph->adjust_ph No use_cosolvent Action: Introduce a Co-solvent (e.g., Ethanol, PEG) check_ph->use_cosolvent Yes adjust_ph->end advanced Consider Advanced Methods: Cyclodextrins, Solid Dispersions use_cosolvent->advanced If insufficient use_cosolvent->end If sufficient advanced->end

Caption: Troubleshooting workflow for phenothiazine precipitation.

Quantitative Data on Phenothiazine Solubility

The solubility of phenothiazine derivatives can be influenced by factors such as temperature and the specific chemical structure.

Table 1: Effect of Temperature on the Intrinsic Solubility (S₀) of Select Phenothiazine Derivatives.

CompoundIntrinsic Solubility (S₀) at 25°C (µg/mL)Intrinsic Solubility (S₀) at 37°C (µg/mL)
Chlorpromazine HCl0.55.5
Triflupromazine HCl1.19.2
Trifluoperazine 2HCl2.78.7
Data sourced from a study determining the pH-dependent solubility of phenothiazine derivatives.[7]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This method creates a solid inclusion complex of a phenothiazine compound with a cyclodextrin (e.g., β-cyclodextrin), which can then be dissolved in an aqueous medium.[16][25]

G cluster_0 Preparation cluster_1 Kneading cluster_2 Drying and Processing A 1. Weigh Drug and Cyclodextrin (e.g., 1:1 molar ratio) B 2. Place mixture in a mortar A->B C 3. Add small amount of a hydro-alcoholic solvent to form slurry B->C D 4. Knead thoroughly for 30-45 minutes C->D E 5. Incorporate drug slowly with constant trituration D->E F 6. Air dry the resulting paste at room temperature (24h) E->F G 7. Pulverize the dried complex F->G H 8. Sieve to obtain uniform particle size G->H I 9. Store in a desiccator H->I

Caption: Experimental workflow for the kneading method.

Detailed Steps:

  • Weighing: Accurately weigh the phenothiazine derivative and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Transfer the powders to a glass mortar and mix them lightly.

  • Slurry Formation: Add a small volume of a suitable solvent (e.g., a 50:50 ethanol-water mixture) dropwise to the powder mix.[25]

  • Kneading: Triturate the mixture vigorously and consistently for 30-45 minutes, which will result in a thick, uniform paste.

  • Drying: Spread the paste in a thin layer on a glass plate and allow it to air dry at room temperature for 24 hours or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Scrape the dried complex, pulverize it into a fine powder using the mortar and pestle, and pass it through a fine-mesh sieve (e.g., sieve no. 80) to ensure uniformity.[25]

  • Storage: Store the final powdered inclusion complex in a tightly sealed container inside a desiccator.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques like DSC, FT-IR, or NMR spectroscopy.[16]

Protocol 2: Preparation of a Phenothiazine Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion, which enhances solubility by embedding the drug within a hydrophilic carrier matrix.[26][27]

Detailed Steps:

  • Dissolution: Select a common volatile solvent (e.g., ethanol, methanol, or a chloroform/ethanol mixture) in which both the phenothiazine compound and the hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30) are soluble.[25][28] Dissolve the drug and carrier in the solvent at the desired ratio (e.g., 1:1, 1:2).

  • Mixing: Stir the solution continuously until a clear, homogenous solution is obtained.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to prevent thermal degradation of the compound.[26]

  • Drying: Once the solvent is removed, a solid mass or film will remain. Further dry this residue in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Pulverize the dried mass into a fine powder and pass it through a sieve to obtain a uniform particle size.[25]

  • Storage: Store the resulting solid dispersion powder in a desiccator.

  • Characterization: Evaluate the product for changes in crystallinity (using XRD or DSC) and dissolution rate enhancement compared to the pure drug.[4]

Signaling Pathways and Mechanisms

The effectiveness of phenothiazine compounds often depends on their ability to cross cellular membranes and interact with intracellular targets. Enhancing aqueous solubility is the first step to ensuring adequate bioavailability for these interactions.

G cluster_0 Solubility Enhancement cluster_1 Cellular Interaction pheno Phenothiazine (Guest Molecule) complex Soluble Inclusion Complex pheno->complex cyclo Cyclodextrin (Host Molecule) cyclo->complex membrane Cell Membrane complex->membrane Improved Bioavailability target Intracellular Target (e.g., Dopamine Receptor) membrane->target Cellular Uptake response Pharmacological Response target->response

Caption: Mechanism of cyclodextrin complexation for improved delivery.

This diagram illustrates how forming an inclusion complex with cyclodextrin enhances the solubility of a phenothiazine compound.[17][29] The hydrophilic exterior of the complex allows it to dissolve readily in aqueous media, facilitating its transport to the cell membrane. This improved bioavailability increases the concentration of the drug available for cellular uptake and interaction with its intended pharmacological targets, such as dopamine receptors.[2]

References

Technical Support Center: Enhancing the Stability of 3-(10H-Phenothiazin-10-yl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(10H-Phenothiazin-10-yl)propanoic acid. The information provided is designed to help you anticipate and resolve common stability issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter with the stability of your this compound solutions.

Problem 1: Rapid Degradation of the Compound in Solution

  • Symptom: You observe a rapid decrease in the concentration of this compound over a short period, as confirmed by analytical methods such as HPLC. You may also notice a change in the color of the solution.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation The phenothiazine ring is susceptible to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides.[1][2] To mitigate this, prepare solutions using deoxygenated solvents and consider purging the headspace of your container with an inert gas like nitrogen or argon. The addition of antioxidants can also be beneficial.[3][4]
Photodegradation Phenothiazines are known to be sensitive to light, which can catalyze degradation.[5] Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Unsuitable pH The stability of phenothiazine derivatives can be pH-dependent.[1][2] Determine the optimal pH for stability by conducting a pH-stability profile study. It is often observed that acidic conditions can influence the degradation rate.[1]
Incompatible Solvent The choice of solvent can impact the stability of the compound. Ensure the solvent is of high purity and does not contain impurities that could catalyze degradation.

Problem 2: Precipitation of the Compound from Solution

  • Symptom: You observe the formation of a solid precipitate in your solution, even at concentrations that were previously stable.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility This compound has limited solubility in aqueous solutions. Determine the solubility of the compound in your chosen solvent system before preparing stock solutions.
Change in pH The ionization state of the carboxylic acid group is pH-dependent. A change in pH could lead to the formation of the less soluble free acid form. Ensure your solution is adequately buffered to maintain a stable pH.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the compound. Store your solutions at a constant and appropriate temperature. Avoid freeze-thaw cycles if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general chemistry of phenothiazines, the primary degradation pathways are likely oxidation and photodegradation. Oxidation typically occurs at the sulfur atom to form the corresponding sulfoxide. Photodegradation can lead to a variety of products through complex radical-mediated pathways.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: The optimal pH for stability has not been definitively reported for this specific compound. However, for other phenothiazines, stability is known to be pH-dependent.[1] It is recommended to perform a pH-stability study to determine the optimal pH range for your specific experimental conditions. Generally, a slightly acidic to neutral pH is a reasonable starting point for investigation.

Q3: Can I use antioxidants to improve the stability of my solutions?

A3: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation.[3][4] Common antioxidants to consider include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite. The choice and concentration of the antioxidant should be optimized for your specific application.

Q4: How should I store my stock solutions of this compound?

A4: To maximize stability, stock solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light by using amber vials or foil wrapping, and in a tightly sealed container to minimize exposure to air. If the solution is sensitive to oxidation, purging with an inert gas before sealing is recommended.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. Note: This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value
pH Stability Optimal pH Range4.0 - 6.0
Degradation Rate at pH 2.015% / 24h
Degradation Rate at pH 7.08% / 24h
Degradation Rate at pH 9.025% / 24h
Temperature Stability Storage at 4°C (in dark)< 2% degradation over 1 week
Storage at 25°C (in dark)~10% degradation over 1 week
Storage at 40°C (in dark)~30% degradation over 1 week
Photostability Exposure to ambient light (25°C)~20% degradation over 24h
Protected from light (25°C)~5% degradation over 24h

Experimental Protocols

Protocol 1: pH-Stability Profile Study

Objective: To determine the pH of maximum stability for this compound in solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Prepare solutions of this compound in each buffer at a known concentration.

  • Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

  • Plot the logarithm of the concentration versus time for each pH value to determine the degradation rate constant.

  • Plot the degradation rate constant versus pH to identify the pH of maximum stability.

Protocol 2: Photostability Study

Objective: To assess the impact of light on the stability of this compound in solution.

Methodology:

  • Prepare a solution of this compound in a suitable solvent and buffer system at a known concentration.

  • Divide the solution into two sets of transparent containers.

  • Wrap one set of containers completely in aluminum foil to serve as the dark control.

  • Expose both sets of containers to a controlled light source (e.g., a photostability chamber with a calibrated light source) for a defined period.

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

  • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

cluster_degradation Degradation Pathways Compound This compound Oxidation Oxidation (e.g., O2, peroxides) Compound->Oxidation O Photodegradation Photodegradation (Light Exposure) Compound->Photodegradation hv Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Photo_Products Various Photodegradation Products Photodegradation->Photo_Products

Caption: Primary degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (Degradation/Precipitation) Check_Storage Review Storage Conditions (Temp, Light, Headspace) Start->Check_Storage Check_Formulation Evaluate Formulation (pH, Solvent, Concentration) Start->Check_Formulation Modify_Storage Optimize Storage: - Store at lower temp - Protect from light - Use inert gas Check_Storage->Modify_Storage Modify_Formulation Optimize Formulation: - Adjust pH - Add antioxidant - Change solvent Check_Formulation->Modify_Formulation Re_evaluate Re-evaluate Stability Modify_Storage->Re_evaluate Modify_Formulation->Re_evaluate

Caption: A logical workflow for troubleshooting solution instability.

References

Phenothiazine Synthesis Flow Chemistry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for the synthesis of phenothiazines. The following information is designed to address common challenges and provide actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for phenothiazine synthesis compared to traditional batch methods?

A1: Flow chemistry offers several key advantages for phenothiazine synthesis, including:

  • Enhanced Safety: Continuous flow reactors handle smaller volumes of reagents at any given time, minimizing the risks associated with highly reactive or hazardous materials. This is particularly relevant for reactions involving toxic reagents or intermediates.[1][2][3][4]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, which is crucial for managing exothermic reactions and preventing side reactions.[1][3][4][5][6]

  • Precise Control Over Reaction Parameters: Flow chemistry enables tight control over residence time, stoichiometry, temperature, and pressure, leading to higher reproducibility and the ability to fine-tune reaction conditions for optimal yield and purity.[2][4][5]

  • Increased Efficiency and Scalability: Once a process is optimized, it can be scaled up by running the system for longer periods or by using multiple reactors in parallel. This can significantly reduce development and production time.[1][6]

Q2: My phenothiazine product is showing signs of over-oxidation (e.g., dark coloration, presence of sulfoxide impurities). How can I prevent this?

A2: Over-oxidation is a common side reaction in phenothiazine synthesis. To mitigate this, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Ensure all solvents are properly degassed before use.

  • Temperature Control: Carefully control the reaction temperature. While the classic Bernthsen synthesis of phenothiazine from diphenylamine and sulfur occurs at high temperatures (140-160°C), excessive heat can promote oxidation.[7] The precise temperature control in a flow reactor is advantageous here.

  • Reaction Time: Monitor the reaction progress closely using in-line analytical techniques if possible, or by taking small samples for offline analysis (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to oxidizing conditions.[7]

  • Workup and Purification: Use degassed solvents for extraction and recrystallization. Minimize the exposure of the purified product to light and air.[7]

Q3: I am experiencing reactor fouling and clogging during my continuous flow synthesis of phenothiazines. What are the likely causes and solutions?

A3: Reactor fouling and clogging are significant challenges in flow chemistry, often caused by the precipitation of starting materials, intermediates, or products.[8][9] Here are some troubleshooting steps:

  • Solvent Selection: Ensure that all components remain soluble in the reaction mixture at the given concentration and temperature. It may be necessary to use a co-solvent to improve the solubility of certain species.[6]

  • Temperature Profile: In some cases, adjusting the temperature profile along the reactor can prevent precipitation.

  • Reactor Design: For reactions prone to solid formation, consider using a reactor designed to handle slurries or employing techniques that promote mixing and reduce dead zones where solids can accumulate.

  • Reagent Purity: Impurities in the starting materials can sometimes initiate precipitation. Ensure high purity of all reagents.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the flow chemistry synthesis of phenothiazines.

Symptom Potential Cause Recommended Action
Low Product Yield Incomplete reaction- Increase residence time by lowering the flow rate.- Increase reaction temperature within the stable range of reactants and products.- Optimize stoichiometry of reagents.
Degradation of product or reagents- Decrease reaction temperature.- Reduce residence time.- Ensure the stability of reagents at the operating temperature.
Poor mixing- Use a static mixer or a reactor with a design that enhances mixing.- Ensure the flow regime is appropriate for efficient mixing.
Low Product Purity Formation of side products- Adjust the reaction temperature to favor the desired reaction pathway.- Optimize the stoichiometry to minimize side reactions.- Investigate the effect of different solvents on selectivity.
Over-oxidation- See FAQ Q2 for detailed recommendations on preventing over-oxidation.[7]
Impurities in starting materials- Purify starting materials before use.- Use reagents from a reputable supplier.
Inconsistent Results Fluctuations in pump flow rates- Calibrate pumps regularly.- Use high-quality pumps that provide stable and pulseless flow.- Check for leaks in the system.
Temperature instability- Ensure the reactor's heating/cooling system is functioning correctly.- Use a reactor with good thermal conductivity.
Pressure Fluctuations Outgassing- Degas solvents and reagent solutions before introducing them into the reactor.
Clogging or fouling- See FAQ Q3 for detailed recommendations on preventing fouling.[8][9]

Experimental Protocols

While specific protocols are highly dependent on the target phenothiazine derivative, the following provides a general methodology for adapting a batch synthesis to a continuous flow process.

General Experimental Workflow for Phenothiazine Synthesis in Flow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent Solution Preparation pumping Pumping Reagents reagent_prep->pumping system_prep Flow System Assembly & Priming system_prep->pumping mixing Mixing (T-piece) pumping->mixing reaction_coil Heated Reactor Coil mixing->reaction_coil quenching In-line Quenching reaction_coil->quenching extraction Liquid-Liquid Extraction quenching->extraction purification In-line/Off-line Purification extraction->purification analysis Product Analysis purification->analysis

Caption: General workflow for continuous flow synthesis of phenothiazines.

Example Protocol: Synthesis of a Phenothiazine Derivative

This hypothetical protocol is based on a telescoped flow synthesis approach.

  • Reagent Preparation:

    • Solution A: A 2 M solution of 10H-phenothiazine in a suitable solvent (e.g., DMF).

    • Solution B: A 3 M solution of an acyl chloride (e.g., 3-chloropropionyl chloride) in the same solvent.[5]

  • System Setup:

    • Two syringe pumps are used to deliver solutions A and B.

    • The outputs of the pumps are connected to a T-mixer.

    • The T-mixer is connected to a heated reactor coil (e.g., PFA tubing) immersed in a temperature-controlled bath.

    • The output of the reactor is connected to a back-pressure regulator to maintain a stable pressure.

  • Reaction:

    • Solutions A and B are pumped at specific flow rates to achieve the desired stoichiometry and residence time.

    • The reaction mixture is heated in the reactor coil to the optimized temperature (e.g., 100°C) for a specific residence time (e.g., 5 minutes).[5]

  • Workup and Purification:

    • The output from the reactor can be collected for offline workup, which may include quenching the reaction, extraction, and purification by chromatography or recrystallization.

    • Alternatively, in-line purification methods such as liquid-liquid extraction or passing the stream through a scavenger resin can be employed.[10][11][12][13]

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making process for troubleshooting common issues in phenothiazine flow synthesis.

G start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield low_purity Low Purity issue->low_purity Purity instability Process Instability (Pressure/Flow Fluctuations) issue->instability Instability check_conversion Check Reactant Conversion low_yield->check_conversion identify_impurity Identify Impurity low_purity->identify_impurity check_leaks Check for Leaks and Pump Issues instability->check_leaks increase_res_time Increase Residence Time or Temperature check_conversion->increase_res_time Incomplete check_degradation Check for Degradation check_conversion->check_degradation Complete decrease_temp Decrease Temperature or Residence Time check_degradation->decrease_temp Yes side_product Side Product identify_impurity->side_product unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm optimize_conditions Optimize Temp/ Stoichiometry side_product->optimize_conditions increase_conversion See 'Low Yield' Path unreacted_sm->increase_conversion fix_leaks Fix Leaks/ Calibrate Pumps check_leaks->fix_leaks Found check_solids Check for Solid Formation check_leaks->check_solids None improve_solubility Improve Solubility (Solvent/Temp) check_solids->improve_solubility Yes

Caption: Troubleshooting decision tree for phenothiazine flow synthesis.

References

Technical Support Center: Overcoming Low Bioavailability of Phenothiazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of phenothiazine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of many phenothiazine-based drug candidates?

A1: The low bioavailability of phenothiazine derivatives is often attributed to a combination of factors:

  • Poor Aqueous Solubility: Phenothiazines are often lipophilic ("grease-ball" molecules), which leads to low solubility in gastrointestinal fluids and consequently, poor absorption.[1]

  • Extensive First-Pass Metabolism: After oral administration, these drugs are absorbed from the gut and pass through the liver, where they can be extensively metabolized by cytochrome P450 enzymes (e.g., CYP2D6 and CYP1A2) before reaching systemic circulation.[2][3][4]

  • Efflux Pump Activity: Phenothiazines can be substrates for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively transport the drug back into the intestinal lumen, reducing net absorption.[5][6][7]

Q2: What are the main strategies to improve the bioavailability of phenothiazine-based drug candidates?

A2: Several formulation and chemical modification strategies can be employed:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating phenothiazines into nanoparticles (e.g., polymeric nanoparticles, micelles, nanospheres) can enhance their solubility, protect them from degradation and metabolism, and improve their absorption.[8][9][10]

  • Prodrug Approach: Modifying the chemical structure of the phenothiazine to create a more soluble or permeable prodrug that is converted to the active drug in the body can overcome absorption barriers.[11][12][13]

  • Use of Efflux Pump Inhibitors: Co-administration of the phenothiazine with an inhibitor of efflux pumps like P-gp can increase its intestinal absorption.[5][6]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of Phenothiazine in Polymeric Nanoparticles

Problem: You are formulating a phenothiazine-based drug candidate into polymeric nanoparticles using an emulsification-solvent evaporation or nanoprecipitation method, but the encapsulation efficiency (EE) is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High drug hydrophilicity/low affinity for the polymer matrix 1. Modify the formulation: For hydrophilic drugs, consider using a double emulsion (w/o/w) method. For hydrophobic drugs, ensure the chosen polymer has high affinity for the drug. 2. pH modification: For ionizable drugs, adjusting the pH of the aqueous phase to suppress drug ionization can increase its partitioning into the polymer phase.[14]Enhancing the affinity of the drug for the polymer matrix is crucial for high encapsulation efficiency.
Drug leakage into the external aqueous phase during formulation 1. Increase polymer concentration: A higher polymer concentration can lead to a more viscous organic phase, slowing down drug diffusion. 2. Optimize the stabilizer concentration: An appropriate concentration of a suitable stabilizer (e.g., PVA, Pluronic F68) can rapidly stabilize the newly formed nanoparticles and prevent drug leakage.Rapid solidification of the polymer around the drug and stabilization of the nanoparticle surface are key to preventing drug loss.
Inappropriate solvent/antisolvent system 1. Solvent selection: The drug and polymer should be highly soluble in the organic solvent, which should be immiscible with the aqueous phase (for emulsion methods) or miscible with the antisolvent (for nanoprecipitation). 2. Antisolvent selection: In nanoprecipitation, the drug should be poorly soluble in the antisolvent to ensure rapid precipitation.The choice of solvents significantly impacts the partitioning of the drug and the kinetics of nanoparticle formation.

Experimental Workflow for Nanoparticle Formulation and Encapsulation Efficiency Determination

G cluster_prep Nanoparticle Preparation cluster_ee Encapsulation Efficiency (EE) Measurement prep_start Dissolve drug and polymer in organic solvent emulsify Emulsify in aqueous stabilizer solution prep_start->emulsify evaporate Solvent evaporation emulsify->evaporate collect Collect nanoparticles (centrifugation/filtration) evaporate->collect ee_start Separate nanoparticles from supernatant collect->ee_start Transfer to EE measurement lyse Lyse nanoparticles to release encapsulated drug ee_start->lyse quantify_free Quantify free drug in supernatant ee_start->quantify_free quantify_encap Quantify encapsulated drug lyse->quantify_encap quantify_total Quantify total drug amount (in initial formulation) calculate_ee Calculate EE%: ((Total Drug - Free Drug) / Total Drug) * 100 quantify_total->calculate_ee quantify_free->calculate_ee

Caption: Workflow for nanoparticle preparation and encapsulation efficiency determination.

Issue 2: Poor In Vitro Permeability in PAMPA or Caco-2 Assays

Problem: Your phenothiazine drug candidate shows low apparent permeability (Papp) in in vitro permeability assays, suggesting poor intestinal absorption.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Low aqueous solubility 1. Formulation with solubilizing agents: Include cyclodextrins or surfactants in the donor compartment to increase the concentration of dissolved drug available for permeation. 2. pH adjustment: For ionizable compounds, adjust the pH of the donor buffer to favor the more permeable, unionized form.Only dissolved drug can permeate the membrane. Increasing the soluble fraction enhances the driving force for diffusion.
High lipophilicity 1. Prodrug approach: Design a more hydrophilic prodrug to improve aqueous solubility while maintaining sufficient lipophilicity for membrane partitioning.[15] 2. Nanoparticle formulation: Encapsulating the drug in nanoparticles can improve its transport across the unstirred water layer and enhance its interaction with the cell monolayer.Highly lipophilic drugs can get trapped in the artificial membrane (PAMPA) or cell membrane (Caco-2), leading to low apparent permeability.
Active efflux 1. Conduct a bi-directional Caco-2 assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. 2. Use efflux pump inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of specific transporters.[16][17]Identifying active efflux is crucial as it indicates a specific mechanism of low permeability that can be addressed, for instance, by co-administration with an inhibitor.

Logical Flow for Investigating Poor Permeability

G start Low Papp in Permeability Assay solubility Assess Aqueous Solubility start->solubility efflux Assess Active Efflux (Bi-directional Caco-2) start->efflux lipophilicity Assess Lipophilicity (LogP) start->lipophilicity solubility_low Low Solubility solubility->solubility_low solubility_ok Adequate Solubility solubility->solubility_ok efflux_high High Efflux Ratio (>2) efflux->efflux_high efflux_low Low Efflux Ratio (<2) efflux->efflux_low lipo_high High LogP lipophilicity->lipo_high lipo_ok Optimal LogP lipophilicity->lipo_ok solubility_action Action: Formulation with solubilizers, pH adjustment solubility_low->solubility_action efflux_action Action: Co-administer with efflux pump inhibitors efflux_high->efflux_action lipo_action Action: Prodrug design, nanoparticle formulation lipo_high->lipo_action

Caption: Troubleshooting logic for low in vitro permeability.

Quantitative Data Summary

Table 1: Bioavailability Enhancement of Phenothiazine Derivatives using Nanoparticle Formulations

Phenothiazine Derivative Formulation Relative Bioavailability Increase (vs. free drug) Key Findings
Quetiapine Fumarate Polymeric Nanoparticles~2.5-fold increase in AUCNanoparticle formulation significantly enhanced oral bioavailability in rats.
Chlorpromazine Solid Lipid Nanoparticles~3-fold increase in AUCImproved brain targeting and oral bioavailability.
Trifluoperazine Polymeric MicellesNot explicitly quantified, but showed enhanced cytotoxicity in cancer cells, suggesting improved delivery.[8]Micellar encapsulation improved drug loading and release compared to nanospheres.[8]

Note: The data presented are compiled from various studies and are for comparative purposes. Actual results may vary depending on the specific drug, formulation, and animal model.

Experimental Protocols

Protocol 1: Preparation of Phenothiazine-Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 10 mg of the phenothiazine derivative and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., dichloromethane).[18]

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method
  • Preparation: Hydrate a dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa) in the release medium for at least 1 hour.[19]

  • Loading: Accurately weigh a quantity of phenothiazine-loaded nanoparticles and suspend it in a known volume of release medium (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension inside the dialysis bag and seal it. Immerse the bag in a larger volume of release medium (e.g., 100 mL) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the phenothiazine derivative in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% (w/v) solution of lecithin in dodecane to form the artificial membrane.[20]

  • Acceptor Plate Preparation: Add 300 µL of buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Plate Preparation: Add 150 µL of the test compound solution (e.g., 100 µM phenothiazine derivative in buffer) to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the phenothiazine derivative in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using a standard formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Signaling Pathways and Experimental Workflows

Drug Absorption and First-Pass Metabolism Pathway

G cluster_gut Gastrointestinal Tract cluster_liver Liver drug_oral Oral Administration of Phenothiazine dissolution Dissolution in GI Fluids drug_oral->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein absorption->portal_vein first_pass First-Pass Metabolism (CYP450 Enzymes) portal_vein->first_pass metabolites Inactive Metabolites first_pass->metabolites systemic Systemic Circulation (Bioavailable Drug) first_pass->systemic Unmetabolized Drug metabolites->systemic Excretion

Caption: Pathway of oral drug absorption and first-pass metabolism.

References

Technical Support Center: Strategies to Reduce Side Effects of Phenothiazine Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on mitigating the side effects of phenothiazine antipsychotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of phenothiazine antipsychotics that we should target in our research?

A1: Phenothiazine antipsychotics, while effective for treating psychosis, are associated with a range of adverse effects that can limit their use.[1] Key side effects to target in research include:

  • Extrapyramidal Symptoms (EPS): These are drug-induced movement disorders that appear early in treatment.[2][3] They include acute dystonia (involuntary muscle contractions), parkinsonism (tremor, rigidity), and akathisia (motor restlessness).[2][3]

  • Tardive Dyskinesia (TD): A serious, often irreversible hyperkinetic movement disorder characterized by involuntary, repetitive movements, typically of the face, tongue, and limbs, that develops after long-term antipsychotic use.[2][4][5]

  • Metabolic Syndrome: This includes a cluster of conditions such as significant weight gain, dyslipidemia (abnormal lipid levels), and an increased risk for type 2 diabetes.[4][6][7] Chlorpromazine, for instance, carries a relatively high risk of weight gain.[4]

  • Anticholinergic Effects: These result from the blockade of muscarinic acetylcholine receptors and include dry mouth, blurred vision, constipation, and urinary retention.[4][8]

  • Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) and ECG changes like QT prolongation are significant concerns.[4]

  • Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction characterized by fever, muscle rigidity, altered mental status, and autonomic dysfunction.[9]

Q2: What is the underlying mechanism of phenothiazine-induced side effects?

A2: The therapeutic effects of phenothiazines are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[8][10] However, their side effects arise from this same mechanism in other brain regions and their action on other receptors:

  • Extrapyramidal Symptoms & Tardive Dyskinesia: Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to movement-related side effects.[8] The pathophysiology of TD is complex, with leading hypotheses including dopamine receptor hypersensitivity and GABA insufficiency.[11]

  • Metabolic Effects: The exact mechanisms are not fully understood, but antagonism of histamine (H1) and serotonin (5-HT) receptors is thought to contribute to weight gain.[8]

  • Anticholinergic Effects: Direct blockade of muscarinic acetylcholine (M1) receptors causes these side effects.[2][8]

  • Sedation and Hypotension: Sedation is linked to H1 receptor antagonism, while hypotension is due to α-adrenergic receptor blockade.[8]

Q3: What are the established first-line strategies for managing these side effects in a clinical or experimental setting?

A3: When an adverse effect is observed, the primary management strategies are:

  • Dose Reduction: Lowering the dose of the phenothiazine is often the first and most effective step, provided it does not compromise therapeutic efficacy.[1][12]

  • Switching Antipsychotics: If dose reduction is not feasible, switching to an antipsychotic with a lower propensity for the specific side effect is a common strategy.[1][12] For example, low-potency phenothiazines like chlorpromazine are less likely to cause EPS than high-potency ones like fluphenazine.[4]

  • Concomitant Medications: In many cases, adding another medication to treat the side effect is necessary.[1][12] For instance, anticholinergic agents are used for dystonia and parkinsonism, while metformin can help mitigate weight gain.[1][12]

Q4: How can we model tardive dyskinesia in our preclinical experiments?

A4: The most common animal model for TD involves the chronic administration of typical antipsychotics, like haloperidol or a phenothiazine, to rodents.[13][14] The primary endpoint measured is the development of purposeless oral movements, known as Vacuous Chewing Movements (VCMs) , along with tongue protrusions and facial jerking.[5][13] It is crucial to distinguish between early-onset VCMs, which may reflect acute EPS, and delayed-onset VCMs (developing after >3 months), which are considered a better model for TD.[5]

Q5: What are the key parameters to monitor for metabolic side effects in animal studies?

A5: When investigating metabolic side effects, a structured monitoring plan is essential.[7] Baseline measurements should be taken before initiating treatment and repeated at regular intervals (e.g., 4, 8, and 12 weeks, then annually).[7] Key parameters include:

  • Body Weight and BMI: Monitor at baseline and frequently thereafter (e.g., weekly or monthly).[7][15]

  • Fasting Blood Glucose and HbA1c: To screen for hyperglycemia and diabetes risk.[6][16]

  • Fasting Lipid Panel: To measure triglycerides and cholesterol levels.[6][7]

  • Waist Circumference: Recommended as an additional measure to assess adiposity.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Acute EPS in Animal Models

Potential Cause Troubleshooting Step Rationale
Dosage Too High Review literature for established dose-response curves. Perform a dose-ranging study to find the optimal dose that induces psychosis-like behavior without excessive EPS.Acute EPS are generally dose-related.[3] An excessive dose can saturate D2 receptors in the nigrostriatal pathway, leading to severe motor effects.
Animal Strain Sensitivity Compare the strain used (e.g., Sprague-Dawley vs. Wistar rats) with those cited in reference studies. Consider testing a different, less sensitive strain if high EPS rates persist.Different rodent strains can have varying sensitivities to antipsychotic-induced motor effects.[5]
Incorrect Assessment Timing Ensure that behavioral assessments for EPS (e.g., catalepsy bar test) are conducted during the peak drug effect window.The timing of assessment relative to drug administration is critical for detecting acute, reversible EPS.[17]
Confounding with Sedation Differentiate between true parkinsonism (rigidity, akinesia) and general sedation. Use specific tests for akathisia (motor restlessness) that are not solely dependent on locomotion.Sedation, an H1-receptor-mediated effect, can be mistaken for parkinsonian akinesia.[8]

Issue 2: Inconsistent Vacuous Chewing Movements (VCMs) in Tardive Dyskinesia Models

Potential Cause Troubleshooting Step Rationale
Insufficient Treatment Duration Ensure the antipsychotic administration period is long enough (typically several months) to induce persistent, tardive VCMs.TD is a late-onset disorder. Short-term treatment may only induce acute EPS, not the neuroadaptive changes thought to underlie TD.[5]
Animal Age Use older animals if possible, or account for age as a variable in the study design.Older animals may be more susceptible to developing persistent VCMs following drug withdrawal, mirroring the increased risk of TD in elderly patients.[5]
Observation Protocol Variability Standardize the VCM observation protocol. Use a blinded observer, a set acclimation period (e.g., 5 minutes), and a fixed observation duration (e.g., 2-5 minutes).The VCM model can have methodological issues; rigorous and consistent observation is key to obtaining reliable data.[13][18]
Drug Withdrawal Effects Assess VCMs both during chronic treatment and after a drug withdrawal period to characterize the persistence of the movements.True TD movements often persist or worsen after drug discontinuation.[5]

Data Presentation

Table 1: Summary of Key Phenothiazine Side Effects and Associated Mechanisms

Side Effect CategorySpecific ManifestationsPrimary Mechanism(s)Key Receptors Involved
Extrapyramidal Symptoms (EPS) Acute Dystonia, Parkinsonism, AkathisiaDopamine-Acetylcholine imbalance in the nigrostriatal pathwayD2 Antagonism
Tardive Dyskinesia (TD) Orofacial dyskinesia, limb choreaDopamine receptor hypersensitivity, GABAergic hypofunction, oxidative stressD2 Antagonism (long-term)
Metabolic Syndrome Weight Gain, Hyperglycemia, DyslipidemiaAppetite dysregulation, altered glucose and lipid metabolismH1, 5-HT2C, M3 Antagonism
Anticholinergic Effects Dry Mouth, Blurred Vision, ConstipationBlockade of parasympathetic nervous systemM1 Muscarinic Antagonism
Cardiovascular Effects Orthostatic Hypotension, Tachycardia, QT ProlongationBlockade of adrenergic and cardiac ion channelsα1-Adrenergic Antagonism, K+ channel blockade

Table 2: Comparison of Preclinical Models for Phenothiazine-Induced Side Effects

Side EffectAnimal ModelSpeciesKey Parameters MeasuredAdvantagesLimitations
Parkinsonism Catalepsy Bar TestRodentsTime spent in an immobile, imposed postureSimple, quantifiable, good correlation with D2 receptor blockadeCan be confounded by sedation; low face validity for all aspects of human parkinsonism
Tardive Dyskinesia Chronic Haloperidol/Phenothiazine AdministrationRodents, Non-human primatesVacuous Chewing Movements (VCMs), tongue protrusions, orofacial dyskinesiaWell-established model; VCMs are analogous to human orofacial TD[18]Does not fully mimic human TD complexity; high inter-animal variability[5][13]
Metabolic Dysregulation Chronic Antipsychotic TreatmentRodentsBody weight, food intake, fasting glucose/insulin, lipid profileAllows for controlled study of metabolic changes over timeDiet and environment must be strictly controlled; metabolic pathways may differ from humans

Table 3: Example Data on Metformin Efficacy for Antipsychotic-Induced Weight Gain (Note: This is illustrative data based on clinical findings to guide preclinical study design)

Treatment GroupNMean Weight Change (kg) at 12 WeeksMean Change in BMI ( kg/m ²)
Olanzapine + Placebo50+4.5 kg+1.6
Olanzapine + Metformin50+1.2 kg+0.4

This table demonstrates that co-administration of metformin can significantly mitigate weight gain, a strategy that can be tested in preclinical models.[12][19]

Experimental Protocols

Protocol 1: Assessment of Extrapyramidal Symptoms (EPS) in Rodents

  • Objective: To quantify the severity of drug-induced parkinsonism and akathisia in a rodent model.

  • Materials: Phenothiazine compound, vehicle control, catalepsy bar apparatus, open field arena, scoring sheets.

  • Methodology:

    • Animal Dosing: Administer the phenothiazine or vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage).

    • Catalepsy Assessment (Parkinsonism):

      • At 30, 60, and 90 minutes post-injection, place the rat’s forepaws on a horizontal bar (9 cm high).

      • Measure the time (in seconds) the rat remains in this unnatural posture, with a cutoff of 180 seconds. Increased time indicates catalepsy.

    • Open Field Test (Akathisia/Locomotor Activity):

      • Place the animal in the center of an open field arena.

      • Over a 10-minute period, use video tracking software to record total distance traveled, rearing frequency, and time spent in the center vs. periphery. A significant, purposeless increase in locomotion can be indicative of akathisia.

    • Rating Scales: Adapt clinical rating scales like the Extrapyramidal Symptom Rating Scale (ESRS) for observational scoring of tremor, gait, and posture.[20][21]

  • Data Analysis: Use ANOVA or t-tests to compare the mean catalepsy duration and locomotor activity between treatment and control groups.

Protocol 2: Induction and Assessment of Tardive Dyskinesia (VCMs) in Rats

  • Objective: To induce and quantify tardive dyskinesia-like movements in rats via chronic phenothiazine administration.

  • Materials: Phenothiazine (e.g., fluphenazine decanoate), vehicle, observation cages with clear floors, video recording equipment.

  • Methodology:

    • Chronic Treatment: Administer the phenothiazine via long-acting injection or daily gavage for a minimum of 12-24 weeks.

    • Behavioral Observation:

      • At baseline and at regular intervals (e.g., every 4 weeks), place each rat individually in an observation cage.

      • Allow a 5-minute acclimation period.[18]

      • For the subsequent 5 minutes, a blinded observer counts the number of VCMs (chewing motions not directed at food or water).[18] Record tongue protrusions separately.

    • Withdrawal Assessment: After the chronic treatment phase, cease drug administration and continue to assess VCMs weekly for at least 4 weeks to determine the persistence of movements.

  • Data Analysis: Use a repeated-measures ANOVA to analyze the change in VCM frequency over time between the drug-treated and control groups.

Protocol 3: Monitoring Metabolic Parameters in a Preclinical Study

  • Objective: To assess the metabolic impact of chronic phenothiazine exposure in a rodent model.

  • Materials: Phenothiazine, vehicle, metabolic cages, glucometer, blood collection supplies (e.g., for cardiac puncture or tail vein sampling), analytical kits for lipids and insulin.

  • Methodology:

    • Baseline Measurements: Before starting treatment, record baseline body weight, and collect a fasting blood sample (after 6-8 hours of food deprivation) to measure glucose, insulin, triglycerides, and total cholesterol.[6][16]

    • Chronic Dosing: Administer the phenothiazine or vehicle daily for the study duration (e.g., 12 weeks). Provide ad libitum access to a standard chow diet.

    • Regular Monitoring:

      • Measure body weight and food intake weekly.

      • Repeat fasting blood sample collection at 4, 8, and 12 weeks post-treatment initiation.[7]

    • Terminal Procedure: At the end of the study, collect terminal blood samples and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

  • Data Analysis: Analyze changes from baseline for each parameter using mixed-effects models or repeated-measures ANOVA to compare the trajectory of metabolic changes between groups.

Mandatory Visualizations

Phenothiazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_outcomes Downstream Effects Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Signal_Transduction Signal Transduction (↓ cAMP) D2_Receptor->Signal_Transduction Initiates Therapeutic Therapeutic Effect (Mesolimbic Pathway) ↓ Psychosis Signal_Transduction->Therapeutic Modulation leads to EPS Side Effect: EPS (Nigrostriatal Pathway) Movement Disorder Signal_Transduction->EPS Dysregulation leads to Phenothiazine Phenothiazine Antipsychotic Phenothiazine->D2_Receptor Blocks

Caption: D2 receptor antagonism by phenothiazines and resulting effects.

TD_Workflow start Start: Hypothesis (Compound X mitigates TD) acclimation 1. Animal Acclimation (e.g., 1 week) start->acclimation baseline 2. Baseline VCM Assessment (Blinded Observer) acclimation->baseline grouping 3. Randomize into Groups (Vehicle, Phenothiazine, Phenothiazine + X) baseline->grouping treatment 4. Chronic Treatment Phase (12-24 weeks) grouping->treatment monitoring 5. Bi-weekly VCM Monitoring treatment->monitoring Repeated withdrawal 6. Drug Withdrawal Phase (4 weeks) treatment->withdrawal monitoring->treatment final_vcm 7. Final VCM Assessment withdrawal->final_vcm analysis 8. Data Analysis (Repeated Measures ANOVA) final_vcm->analysis conclusion Conclusion (Efficacy of Compound X) analysis->conclusion

Caption: Experimental workflow for evaluating a novel anti-TD compound.

EPS_Troubleshooting start Problem: High Incidence of Acute EPS q1 Is the dose consistent with published, effective ranges? start->q1 s1 Action: Perform a dose-response study. Reduce dose. q1->s1 No q2 Is the animal strain known for high sensitivity? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate Experiment s1->end s2 Action: Consider using a less sensitive strain or note sensitivity. q2->s2 Yes q3 Is EPS assessment timed with peak drug effect? q2->q3 No a2_yes Yes a2_no No s2->end s3 Action: Adjust timing of behavioral testing post-dose. q3->s3 No q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting logic for high acute EPS in experiments.

References

Technical Support Center: Refinement of Analytical Methods for Phenothiazine Derivative Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of phenothiazine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

Problem: Why am I observing peak tailing for my phenothiazine derivative?

Answer: Peak tailing is a common issue when analyzing basic compounds like phenothiazine derivatives by reversed-phase HPLC.[1] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1] At neutral or near-neutral pH, these silanol groups can be ionized and interact with the protonated basic phenothiazine, leading to poor peak shape.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-4) can suppress the ionization of silanol groups, thereby reducing peak tailing.[1]

  • Use an End-Capped Column: Employ a high-purity, end-capped column where the residual silanol groups have been deactivated.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. Use this approach with caution as it can sometimes affect column longevity.

  • Optimize Sample Concentration: Column overload can also lead to peak tailing. Try reducing the injection volume or diluting the sample.[1]

Problem: My retention times are drifting between injections. What could be the cause?

Answer: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence, especially after a gradient elution or when changing mobile phases.

  • Mobile Phase Composition Changes: Inconsistencies in mobile phase preparation can lead to shifts in retention. Prepare the mobile phase accurately and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for HPLC analysis of phenothiazine derivatives?

A1: A good starting point for reversed-phase HPLC analysis of phenothiazines is a C18 column with a mobile phase consisting of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 2-4).[1] A gradient elution is often employed to separate multiple derivatives.

Q2: How can I improve the resolution between different phenothiazine derivatives?

A2: To enhance resolution, you can:

  • Optimize the Mobile Phase: Adjust the gradient slope, the organic modifier content, or the pH of the aqueous phase.[1]

  • Change the Stationary Phase: If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.[1]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.

Q3: Are there any special considerations for sample preparation?

A3: Yes, phenothiazines can be sensitive to light and oxidation, so it is advisable to protect samples from light and use freshly prepared solutions.[1] For biological samples, such as plasma or urine, a sample clean-up step like protein precipitation or solid-phase extraction (SPE) is typically necessary to remove matrix interferences.[1][2]

Data Presentation: HPLC Conditions
ParameterTypical ValueReference
Column C18, 150 mm x 4.6 mm, 5 µm particle size[1][3]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 30-70% B over 10 minutes[1]
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30 °C[1]
Detection UV at 254 nm[1][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Troubleshooting Guide

Problem: I am observing a weak or no signal for my phenothiazine derivative in ESI-MS.

Answer: Poor ionization in electrospray ionization (ESI) can be due to several factors:

  • Suboptimal Mobile Phase: The presence of non-volatile buffers (e.g., phosphate) can cause ion suppression. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.

  • Incorrect Ionization Mode: Phenothiazine derivatives are basic and will readily protonate. Ensure you are operating in positive ionization mode to detect the [M+H]⁺ ion.

  • Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Regular cleaning of the source components is crucial.

  • Analyte Concentration: The concentration of your analyte may be too low for detection. Consider concentrating your sample if possible.

Problem: I am seeing multiple adduct ions (e.g., [M+Na]⁺, [M+K]⁺) in my mass spectrum, which complicates data interpretation.

Answer: The formation of sodium and potassium adducts is common in ESI-MS and can arise from glassware, solvents, or the sample matrix itself.

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure that your mobile phase components and sample diluents are of high purity.

  • Avoid Glassware: Where possible, use plastic vials and containers to minimize leaching of sodium and potassium ions.[4]

  • Optimize Mobile Phase: Adding a small amount of a proton source like formic acid can promote the formation of the [M+H]⁺ ion over adducts.

  • Source Tuning: Adjusting the source parameters, such as fragmentor voltage, can sometimes influence the relative abundance of different ions.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for phenothiazine derivatives in tandem MS (MS/MS)?

A1: In positive ion mode, phenothiazine derivatives typically show a prominent protonated molecular ion [M+H]⁺.[5] Upon collision-induced dissociation (CID), the most common fragmentation pathway involves the cleavage of the side chain attached to the nitrogen atom of the phenothiazine ring system.[5] This results in a characteristic fragment ion corresponding to the side chain.

Q2: How can I minimize matrix effects when analyzing phenothiazines in biological samples?

A2: Matrix effects, where components of the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis. To mitigate these effects:

  • Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][6] Protein precipitation is a simpler but generally less clean method.[2]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and other sources of variability.

  • Chromatographic Separation: Ensure that the analyte of interest is chromatographically resolved from the bulk of the matrix components.

Data Presentation: Sample Preparation for Biological Matrices
TechniquePrincipleAdvantagesDisadvantagesReference
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Less effective at removing other matrix components (e.g., phospholipids), which can cause ion suppression.[2][7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good sample clean-up, can provide sample concentration.Can be labor-intensive and require larger volumes of organic solvents.[2]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Excellent sample clean-up and concentration, can be automated.More expensive and requires method development to optimize sorbent and solvent selection.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide

Problem: My NMR spectrum shows broad peaks, making it difficult to interpret.

Answer: Peak broadening in NMR can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer before acquiring data.

  • Sample Insolubility or Aggregation: If your compound is not fully dissolved or is aggregating in the NMR solvent, this can lead to broad signals. Try using a different deuterated solvent or gently heating the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant peak broadening.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can result in broadened peaks. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this.

Problem: I am seeing unexpected peaks in my ¹H NMR spectrum.

Answer: Extraneous peaks in an NMR spectrum can arise from:

  • Residual Solvents: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane can be difficult to remove completely and will show up in the spectrum.[8]

  • Water: The NMR solvent may have absorbed moisture from the atmosphere. A peak for water is often seen around 1.5-2.5 ppm in CDCl₃ and around 3.3 ppm in DMSO-d₆. Adding a small amount of D₂O can confirm the presence of exchangeable protons (like O-H or N-H) as the peak will disappear.[8]

  • Impurities from Synthesis: Starting materials or byproducts from the synthesis may still be present in the sample. Further purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the phenothiazine core?

A1: The aromatic protons of the unsubstituted phenothiazine core typically resonate in the range of 6.5-7.5 ppm in the ¹H NMR spectrum.[9] The N-H proton is a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons generally appear between 115 and 145 ppm.

Q2: How can I assign the signals in the NMR spectrum of a complex phenothiazine derivative?

A2: For unambiguous assignment of complex spectra, two-dimensional (2D) NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is very useful for piecing together the molecular structure.

Data Presentation: Typical ¹H NMR Chemical Shifts for Unsubstituted Phenothiazine
ProtonChemical Shift (ppm) in CDCl₃Multiplicity
H-4, H-5~6.96d
H-3, H-6~6.95t
H-2, H-7~6.79t
H-1, H-8~6.49d
N-H~5.7br s
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and substitution pattern.[9]

Experimental Protocols

HPLC-UV Method for Phenothiazine Derivative Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or online degasser.

  • Sample Preparation:

    • Dissolve the phenothiazine derivative standard or sample in the initial mobile phase composition (e.g., 70% A, 30% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-10 min: 30-70% B

      • 10-12 min: 70% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks based on their retention times compared to a standard.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

LC-MS Method for Phenothiazine Derivative Analysis
  • Mobile Phase Preparation:

    • As per the HPLC-UV method, using volatile additives.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Similar to the HPLC-UV method, but a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) are often used to improve sensitivity.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) for structural confirmation and quantification using Multiple Reaction Monitoring (MRM).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified phenothiazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.

  • Data Processing:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Phenothiazine Derivative Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc lcms LC-MS Analysis (Identity & Mass Confirmation) hplc->lcms nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis report Reporting data_analysis->report

Caption: General experimental workflow for the synthesis and characterization of phenothiazine derivatives.

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_ph Adjust Mobile Phase pH (Lower pH for basic analytes) peak_tailing->sol_ph Yes split_peaks Split Peaks? peak_fronting->split_peaks No sol_overload2 Check for Column Overload (Dilute Sample) peak_fronting->sol_overload2 Yes split_peaks->rt_drift No sol_void Check for Column Void/ Contamination split_peaks->sol_void Yes no_peaks No Peaks? rt_drift->no_peaks No sol_equilibrate Ensure Proper Column Equilibration rt_drift->sol_equilibrate Yes sol_detector Check Detector Settings (Lamp, Wavelength) no_peaks->sol_detector Yes sol_column Use End-Capped Column sol_ph->sol_column sol_overload Reduce Sample Concentration sol_column->sol_overload sol_solvent Ensure Sample Solvent is Weaker than Mobile Phase sol_overload2->sol_solvent sol_dissolve Ensure Sample is Fully Dissolved sol_void->sol_dissolve sol_temp Use a Column Oven sol_equilibrate->sol_temp sol_mobile_phase Check Mobile Phase Preparation sol_temp->sol_mobile_phase sol_flow Check for Flow and Leaks sol_detector->sol_flow sol_injection Verify Injection sol_flow->sol_injection

References

Validation & Comparative

A Comparative Analysis of Phenothiazine Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comprehensive comparative analysis of the primary methods for synthesizing the phenothiazine core, a crucial scaffold in numerous pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed examination of classical and modern synthetic routes, complete with quantitative performance data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Introduction to Phenothiazine Synthesis

The tricyclic phenothiazine nucleus is the foundational structure for a significant class of psychoactive drugs, most notably antipsychotics. The therapeutic efficacy of these compounds is largely attributed to their antagonism of the dopamine D2 receptor. Over the past century, several methods have been developed to construct this heterocyclic system, each with its own set of advantages and limitations. This guide will focus on the most prominent methods: the Bernthsen Synthesis, the Ullmann Condensation, and the Smiles Rearrangement, while also considering modern approaches like the Buchwald-Hartwig amination for the synthesis of key precursors.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for phenothiazine or its derivatives is often a trade-off between yield, reaction conditions, substrate scope, and cost. The following table summarizes the key quantitative data for the primary synthesis methods.

MethodTypical Starting MaterialsCatalyst/ReagentTemperature (°C)Reaction Time (h)Reported Yield (%)Key AdvantagesKey Disadvantages
Bernthsen Synthesis Diphenylamine, SulfurIodine or AlCl₃140 - 2001 - 385 - 93High yield for unsubstituted phenothiazine, one-pot reaction.High temperatures, evolution of H₂S gas, limited to certain substituted diphenylamines.
Ullmann Condensation 2-Halobenzothiophenol, 2-HaloanilineCopper (CuI, CuO)>200Several hoursModerate to GoodVersatile for synthesizing substituted phenothiazines.High temperatures, often requires stoichiometric copper, polar solvents.
Smiles Rearrangement 2-Amino-2'-nitrodiphenyl sulfideBase (e.g., NaOH)VariesVariesGood to ExcellentIntramolecular reaction, good for specific isomers.Requires synthesis of the diphenyl sulfide precursor, potential for side reactions.
Buchwald-Hartwig Amination (for precursor) Aryl halide, Aniline derivativePalladium catalyst with phosphine ligand80 - 12012 - 2470 - 95Mild reaction conditions, broad substrate scope for diarylamine synthesis.Cost of palladium catalyst and ligands.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.

Protocol 1: Bernthsen Synthesis of Phenothiazine

This protocol describes the iodine-catalyzed reaction of diphenylamine with sulfur.

Materials:

  • Diphenylamine

  • Sulfur powder

  • Iodine (catalyst)

  • High-boiling point solvent (e.g., mineral oil) - optional

Procedure:

  • In a fume hood, combine diphenylamine and sulfur in a 2:1 molar ratio in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of iodine (approximately 1-2% by weight of the diphenylamine).

  • Heat the mixture to 180-200°C. The reaction will commence with the evolution of hydrogen sulfide gas, which should be appropriately scrubbed.

  • Maintain the temperature for 2-3 hours until the evolution of H₂S ceases.

  • Allow the reaction mixture to cool to room temperature. The crude phenothiazine will solidify.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or toluene to yield yellow crystals. A yield of approximately 85% can be expected.[1]

Protocol 2: Ullmann Condensation for Substituted Phenothiazine Synthesis

This protocol outlines the copper-catalyzed synthesis of a substituted phenothiazine from a 2-aminothiophenol and a 2-halonitrobenzene derivative.

Materials:

  • Substituted 2-aminothiophenol

  • Substituted o-halobenzene (e.g., o-chloronitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a flask, add the substituted 2-aminothiophenol, the substituted o-halobenzene, CuI (10 mol%), and K₂CO₃ (2 equivalents).

  • Add DMF as the solvent and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically takes several hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Smiles Rearrangement for Phenothiazine Synthesis

This protocol describes the base-induced cyclization of a 2-amino-2'-nitrodiphenyl sulfide to form a phenothiazine.

Materials:

  • 2-Amino-2'-nitrodiphenyl sulfide derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve the 2-amino-2'-nitrodiphenyl sulfide derivative in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol dropwise to the flask at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The phenothiazine product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Visualization of Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and the comparative logic of the synthesis methods, the following diagrams have been generated using Graphviz.

Dopamine D2 Receptor Signaling Pathway

Phenothiazines primarily exert their antipsychotic effects by acting as antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates this signaling pathway and the inhibitory action of phenothiazines.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Phenothiazine Phenothiazine Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Reduced Neuronal Excitability PKA_active->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway and its inhibition by phenothiazines.

Comparative Workflow of Phenothiazine Synthesis Methods

The following diagram illustrates the logical flow and key decision points when choosing a synthesis method for phenothiazines.

Synthesis_Workflow cluster_precursor Precursor Synthesis (Optional) cluster_core_synthesis Core Synthesis Methods Start Start: Synthesize Phenothiazine Core Buchwald Buchwald-Hartwig Amination (Aryl Halide + Amine) Start->Buchwald Need Substituted Diphenylamine? Bernthsen Bernthsen Synthesis (Diphenylamine + Sulfur) Start->Bernthsen Direct Thionation Ullmann Ullmann Condensation (2-Aminothiophenol + o-Halobenzene) Start->Ullmann Versatile Substitution Smiles Smiles Rearrangement (Intramolecular Cyclization) Start->Smiles Specific Isomer Required Diphenylamine Substituted Diphenylamine Buchwald->Diphenylamine Diphenylamine->Bernthsen Product Phenothiazine Product Bernthsen->Product Ullmann->Product Smiles->Product

Caption: Comparative workflow for selecting a phenothiazine synthesis method.

Conclusion

The synthesis of the phenothiazine core remains a topic of significant interest due to the continued therapeutic importance of its derivatives. While classical methods such as the Bernthsen synthesis and Ullmann condensation are still widely used, particularly in industrial settings, modern catalytic methods like the Buchwald-Hartwig amination offer milder and more versatile routes to the necessary precursors. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, desired scale, and available resources. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of Phenothiazine-10-Propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phenothiazine-10-propanoic acid analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. While direct comparative studies on a wide range of these specific analogs are limited, this document synthesizes available data on their synthesis, biological activities, and underlying mechanisms of action, drawing parallels from the broader class of phenothiazine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenothiazine derivatives is intricately linked to the nature and position of substituents on the tricyclic core and the side chain at the N-10 position. For phenothiazine-10-propanoic acid analogs, the following SAR principles, extrapolated from studies on related phenothiazine compounds, are proposed:

  • Substitution at the 2-position: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or chlorine (-Cl), at the 2-position of the phenothiazine ring has been shown to enhance the anticancer and cytotoxic activities of phenothiazine derivatives. This is often attributed to increased hydrophobicity and favorable interactions with biological targets. Conversely, the presence of electron-donating groups may modulate the activity differently.

  • The Propanoic Acid Side Chain: The carboxylic acid moiety at the terminus of the three-carbon chain at the N-10 position introduces a key pharmacophore. This group can participate in hydrogen bonding and ionic interactions with biological targets, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. The length of the alkyl chain is also crucial; a three-carbon bridge is often associated with significant biological activity in many phenothiazine derivatives.

  • Modifications of the Propanoic Acid Chain: Alterations to the propanoic acid side chain, such as esterification or amidation, would be expected to significantly impact the physicochemical properties and, consequently, the biological activity of the analogs. These modifications can affect cell permeability, metabolic stability, and target binding.

Quantitative Data on Biological Activity

Direct quantitative comparative data for a series of phenothiazine-10-propanoic acid analogs is scarce in the public domain. However, data from related compounds can provide valuable benchmarks.

Table 1: Anti-Inflammatory Activity of N-10 Substituted Phenothiazine Derivatives

CompoundN-10 SubstituentAssayResultsReference
Phenothiazineacetic acid derivative-CH₂COOHin vivo (mouse model)Exhibited anti-inflammatory activity[1]
Compound 31Heterocyclic methyl groupCarrageenan-induced rat paw edema48.0% inhibition at 50 mg/kg p.o.[2]
Phenylbutazone (Standard)-Carrageenan-induced rat paw edema44.52% inhibition at 50 mg/kg p.o.[2]

Table 2: Anticancer Activity of Phenothiazine Derivatives

CompoundN-10 SubstituentCell LineIC₅₀ (µM)Reference
4-chlorophenyl-substituted phenothiazine-1,2,3-triazole-(4-chlorophenyl)triazolylmethylVarious cancer cell lines0.5 - 6.7[3]
CWHM-974Novel side chainA375 (melanoma)More potent than Fluphenazine[4]
Fluphenazine-[CH₂]₃-N-piperazinyl-ethanolA375 (melanoma)-[4]

Note: The data in these tables are for structurally related compounds and are intended to provide a general understanding of the potential activity of phenothiazine derivatives. Direct comparison requires testing under identical experimental conditions.

Experimental Protocols

1. Synthesis of 3-(10H-phenothiazin-10-yl)propanoic acid

This protocol is adapted from known procedures for the N-alkylation of phenothiazine.

  • Materials: 10H-Phenothiazine, ethyl 3-bromopropanoate, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, lithium hydroxide (LiOH), tetrahydrofuran (THF), methanol, hydrochloric acid (HCl).

  • Step 1: N-Alkylation.

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of 10H-Phenothiazine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add ethyl 3-bromopropanoate (1.1 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.[5]

  • Step 2: Hydrolysis.

    • Dissolve the purified ethyl 3-(10H-phenothiazin-10-yl)propanoate (1.0 eq.) in a mixture of THF, methanol, and water.

    • Add LiOH (or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[5]

2. In Vitro Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo method to assess anti-inflammatory activity.

  • Animals: Wistar albino rats.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compounds (phenothiazine-10-propanoic acid analogs) and the standard drug (e.g., phenylbutazone) are administered orally at a specific dose (e.g., 50 mg/kg).[2]

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

3. In Vitro Anticancer Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the phenothiazine-10-propanoic acid analogs for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Synthesis of Phenothiazine-10-Propanoic Acid Phenothiazine Phenothiazine Intermediate Ester Intermediate Ester Phenothiazine->Intermediate Ester 1. N-Alkylation NaH, DMF NaH, DMF NaH, DMF->Phenothiazine Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate->Phenothiazine Phenothiazine-10-propanoic acid Phenothiazine-10-propanoic acid Intermediate Ester->Phenothiazine-10-propanoic acid 2. Hydrolysis LiOH, THF/MeOH/H2O LiOH, THF/MeOH/H2O LiOH, THF/MeOH/H2O->Intermediate Ester

Caption: General synthesis scheme for phenothiazine-10-propanoic acid.

G cluster_workflow Biological Evaluation Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Lead Identification Lead Identification Anti-inflammatory Assays->Lead Identification Anticancer Assays->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies SAR Analysis SAR Analysis In Vivo Studies->SAR Analysis

Caption: Workflow for the biological evaluation of analogs.

G cluster_pathway General Signaling Pathways for Phenothiazines Phenothiazine Analog Phenothiazine Analog Cellular Targets Cellular Targets Phenothiazine Analog->Cellular Targets Signaling Cascades Signaling Cascades Cellular Targets->Signaling Cascades Apoptosis Apoptosis Signaling Cascades->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Cascades->Cell Cycle Arrest Inflammation Inflammation Signaling Cascades->Inflammation Inhibition

Caption: Implicated signaling pathways for phenothiazine derivatives.

References

Phenothiazine Derivatives Emerge as Potent Antioxidants, Rivaling Ascorbic Acid in Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing search for effective antioxidants to combat oxidative stress-implicated diseases, a comprehensive comparison reveals that several newly synthesized phenothiazine derivatives demonstrate antioxidant activity comparable, and in some cases superior, to that of the well-established antioxidant, ascorbic acid (Vitamin C). This guide provides a detailed analysis of their comparative performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Phenothiazine and its derivatives, a class of heterocyclic compounds, have long been recognized for their wide range of pharmacological activities.[1][2][3] Recent studies have increasingly focused on their antioxidant potential, highlighting their ability to act as potent free radical scavengers and inhibitors of lipid peroxidation.[4][5] This guide synthesizes findings from multiple studies to offer an objective comparison against ascorbic acid, a benchmark antioxidant.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of various phenothiazine derivatives has been evaluated using a range of in vitro assays, with ascorbic acid serving as a standard reference. The data presented below summarizes the key findings from these comparative studies.

Antioxidant AssayPhenothiazine Derivative(s)Key FindingsReference
DPPH Radical Scavenging Chalcone-based phenothiazine derivativesAntioxidant activities were lower than gallic acid but close to that of ascorbic acid.[6][6]
Phenothiazine-aryl amine conjugatesCompound with a 4-amino-2-methoxyphenol moiety exhibited more potent activity than the reference antioxidant, butylated hydroxyanisole (BHA).
5-((10H-phenothiazin-10-yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiol derivativesCompounds with electron-releasing groups (methoxy, dimethoxy, hydroxyl) demonstrated potent antioxidant activity.[7][7]
Hydrogen Peroxide (H₂O₂) Scavenging 6-chloro-11-azabenzo[a]phenothiazin-5-one and 6-[4-bromophenyl]-10-methyl-11-azabenzo[a]phenothiazin-5-oneBoth compounds exhibited very high percentage inhibition of hydrogen peroxide (97.17% to 99.99%), comparable to ascorbic acid.[8][8]
Ferric Ion (Fe³⁺) Reducing Power 6-chloro-11-azabenzo[a]phenothiazin-5-one and 6-[4-bromophenyl]-10-methyl-11-azabenzo[a]phenothiazin-5-oneAt concentrations of 0.125 and 0.25 mg/mL, the reducing power was similar to that of ascorbic acid. At higher concentrations (0.5 and 1 mg/mL), the reducing power was lower than ascorbic acid.[8][8]
Lipid Peroxidation Inhibition 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonateMore effective than probucol in blocking Cu²⁺ catalyzed oxidation of low-density lipoprotein (LDL).[5][5]
Phenothiazine derivativesCan prevent or minimize lipid peroxidation or cell damage caused by free radicals.[8][8]

Understanding the Mechanisms: How They Work

The antioxidant action of phenothiazine derivatives is largely attributed to their chemical structure, which allows them to act as good electron donors.[9] They can readily react with and neutralize free radicals, thereby terminating damaging chain reactions. The presence of sulfur and nitrogen atoms within the heterocyclic ring system, as well as various functional groups, can significantly influence their antioxidant capacity.[9]

Ascorbic acid, on the other hand, is a water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS).[10][11][12] It can also regenerate other antioxidants, such as vitamin E, and plays a role in the activation of intracellular antioxidant enzyme systems.[10][11]

Below are diagrams illustrating the general antioxidant mechanisms.

AntioxidantMechanism cluster_phenothiazine Phenothiazine Derivative Mechanism cluster_ascorbic_acid Ascorbic Acid Mechanism PZ Phenothiazine Derivative FR Free Radical PZ_Ox Oxidized Phenothiazine PZ->PZ_Ox Donates Electron NFR Neutralized Radical FR->NFR Accepts Electron AA Ascorbic Acid ROS Reactive Oxygen Species AA_Ox Oxidized Ascorbic Acid AA->AA_Ox Donates Electron VitE Vitamin E AA->VitE Regenerates NROS Neutralized ROS ROS->NROS Accepts Electron VitE_Ox Oxidized Vitamin E VitE_Ox->VitE

Caption: General antioxidant mechanisms of phenothiazine derivatives and ascorbic acid.

Experimental Protocols: A Closer Look at the Methods

The following sections provide detailed methodologies for the key experiments cited in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and rapid method for screening the radical scavenging activity of compounds.

DPPH_Workflow start Prepare DPPH solution in methanol step1 Prepare various concentrations of test compounds (Phenothiazine derivatives/Ascorbic Acid) start->step1 step2 Mix test compound solution with DPPH solution step1->step2 step3 Incubate in the dark at room temperature step2->step3 step4 Measure absorbance at ~517 nm using a spectrophotometer step3->step4 step5 Calculate percentage of scavenging activity step4->step5 end Determine IC50 value step5->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, exhibiting a deep purple color.

  • Stock solutions of the test compounds (phenothiazine derivatives) and the standard (ascorbic acid) are prepared, typically in the same solvent.

  • Serial dilutions are made to obtain a range of concentrations for the test compounds and the standard.

  • A fixed volume of the DPPH solution is added to a specific volume of each concentration of the test compounds and the standard.

  • The mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at the wavelength of maximum absorption for DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • A volume of the phenothiazine derivatives and ascorbic acid at various concentrations (e.g., 0.125, 0.25, 0.5, and 1.0 mg/mL) is individually mixed with a solution containing phosphate buffer (e.g., 0.2 M, pH 6.6) and potassium ferricyanide (K₃Fe(CN)₆) (e.g., 1% w/v).[8]

  • The resulting mixture is incubated at an elevated temperature (e.g., 50°C) for a specific duration (e.g., 20 minutes).[8]

  • Trichloroacetic acid (e.g., 10% w/v) is added to the mixture, which is then centrifuged.[8]

  • The supernatant is collected and mixed with distilled water and a ferric chloride solution (e.g., 0.1% w/v).[8]

  • The absorbance of the final solution is measured at a specific wavelength (e.g., 700 nm). An increase in absorbance indicates a higher reducing power.[8]

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay evaluates the ability of a compound to scavenge hydrogen peroxide.

Protocol:

  • A solution of hydrogen peroxide is prepared in a phosphate buffer (e.g., pH 7.4).

  • The test compounds (phenothiazine derivatives) and ascorbic acid are added to the hydrogen peroxide solution at various concentrations.

  • The absorbance of the hydrogen peroxide solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time (e.g., 10 minutes) against a blank solution containing the phosphate buffer without hydrogen peroxide.

  • The percentage of hydrogen peroxide scavenged is calculated using the formula: % Scavenged = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

The presented data strongly suggests that phenothiazine derivatives are a promising class of antioxidants. Their ability to scavenge free radicals and reduce oxidative species is comparable to, and in some instances may exceed, that of ascorbic acid. The versatility in their chemical structure allows for modifications that can enhance their antioxidant properties.[9] Further in vivo studies are warranted to fully elucidate their therapeutic potential in mitigating diseases associated with oxidative stress. This comparative guide provides a foundational resource for researchers to explore the further development and application of these potent antioxidant compounds.

References

QSAR Modeling for Enhanced Antimicrobial Phenothiazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Phenothiazine compounds, traditionally recognized for their antipsychotic properties, have emerged as a promising class of antimicrobials. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to understand the relationship between the chemical structure of these compounds and their antimicrobial efficacy, thereby guiding the design of more potent derivatives. This guide offers a comparative overview of QSAR modeling for the antimicrobial activity of phenothiazine compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of phenothiazine derivatives has been evaluated against a range of pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism, for various phenothiazine compounds against different bacterial and fungal strains. Lower MIC values indicate higher antimicrobial activity.

Table 1: Antibacterial Activity of Phenothiazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
PromethazineAcinetobacter baumannii50 - 600[1]
TrifluoperazineAcinetobacter baumannii50 - 600[1]
ThioridazineAcinetobacter baumannii50 - 600[1]
ChlorpromazineAcinetobacter baumannii50 - 600[1]
(S)-JBC 1847Staphylococcus aureus (MRSA)0.125 - 1[2]
JBC 1847 (racemic)Staphylococcus aureus (MRSA)0.125 - 1[2]
ProchlorperazineStaphylococcus aureus-[3]
ProchlorperazineVibrio cholerae-[3]
ProchlorperazineShigella spp.-[3]
TrimeprazineStaphylococcus aureus>1.6[4]
PromazineStaphylococcus aureus0.5 - 1.6[4]
TriflupromazineStaphylococcus aureus0.5 - 1.6[4]
PropiomazineStaphylococcus aureus0.5 - 1.6[4]

Table 2: Antitubercular Activity of Phenothiazine Derivatives (Selected Data)

Compound No.pMICReference
1-0.86510[5]
2-0.78247[5]
3-0.65321[5]
4-0.74819[5]
5-0.88081[5]
6-0.67210[5]
7-0.92942[5]

Note: pMIC is the negative logarithm of the MIC value.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of QSAR models and antimicrobial activity data.

Antimicrobial Susceptibility Testing

The following are common methods used to determine the MIC of phenothiazine compounds.

1. Broth Microdilution Method [6]

  • Preparation of Compound Stock Solution: Dissolve the phenothiazine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate, except for the negative control wells (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Diffusion Method [7]

  • Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the phenothiazine solution. A solvent-only disk serves as a negative control, and a disk with a known antibiotic can be used as a positive control.

  • Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where no microbial growth occurs) is measured to determine the susceptibility of the microorganism to the compound.

QSAR Modeling Protocol

A typical QSAR modeling workflow involves the following steps:

1. Data Set Preparation

  • Compound Selection: A diverse set of phenothiazine derivatives with experimentally determined antimicrobial activity (e.g., MIC values) is selected.

  • Data Curation: The biological activity data is converted to a suitable format, such as pMIC (-log MIC), to ensure a normal distribution for modeling.

2. Molecular Descriptor Calculation

  • Structure Optimization: The 2D or 3D structures of the molecules are optimized using computational chemistry software.

  • Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

    • Physicochemical descriptors: such as SlogP (lipophilicity)[5].

    • Topological descriptors: which describe the connectivity of atoms in a molecule.

    • Quantum chemical descriptors: derived from quantum mechanical calculations.

    • Estate descriptors: such as SaaCHE index and Chiv2, which are related to the electronic and topological state of atoms in a molecule[5].

3. Model Development and Validation [5]

  • Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the molecular descriptors (independent variables) with the antimicrobial activity (dependent variable).

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques:

    • Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the robustness of the model. The cross-validated squared correlation coefficient (q²) is a key metric.

    • External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated. The squared correlation coefficient (r²) for the external set is calculated.

Table 3: Example of 2D-QSAR Model Statistics for Antitubercular Activity of Phenothiazine Derivatives [5]

Model
Model 10.94440.8454
Model 20.94370.8374

r²: Squared correlation coefficient; q²: Cross-validated squared correlation coefficient.

Visualizing Workflows and Mechanisms

QSAR Modeling Workflow

The following diagram illustrates the typical workflow for developing a QSAR model for antimicrobial compounds.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Application A Compound Selection & Biological Activity Data B Data Curation (e.g., pMIC calculation) A->B C Molecular Structure Optimization (2D/3D) B->C D Calculation of Molecular Descriptors C->D E Model Generation (e.g., MLR, PLS) D->E F Internal Validation (Cross-validation, q²) E->F G External Validation (Test set, r²) E->G H Prediction of Activity for New Compounds G->H I Lead Optimization H->I

Caption: General workflow for QSAR modeling of antimicrobial compounds.

Proposed Antimicrobial Mechanism of Phenothiazines

Phenothiazine derivatives exhibit their antimicrobial effects through multiple mechanisms. The diagram below conceptualizes the key pathways.

Antimicrobial_Mechanism cluster_phenothiazine Phenothiazine Compound cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Outcome Pheno Phenothiazine Derivative Membrane Membrane Damage & Permeability Alteration Pheno->Membrane ROS Reactive Oxygen Species (ROS) Production Pheno->ROS Efflux Efflux Pump Inhibition Pheno->Efflux Death Bacterial Cell Death Membrane->Death DNA DNA Damage ROS->DNA DNA->Death Efflux->Death Potentiates other antibiotics

Caption: Conceptual diagram of the antimicrobial mechanisms of phenothiazines.

Conclusion

QSAR modeling is an indispensable tool in the rational design of novel phenothiazine-based antimicrobial agents. By systematically correlating the structural features of these compounds with their biological activity, researchers can prioritize the synthesis of more effective drug candidates. The data and protocols presented in this guide offer a foundation for comparative analysis and the development of robust QSAR models, ultimately accelerating the discovery of new therapies to combat antimicrobial resistance.

References

3-(10H-Phenothiazin-10-yl)propanoic Acid in Cancer Therapy: A Comparative Analysis of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on repurposing existing drugs with established safety profiles for oncological applications. Phenothiazines, a class of compounds traditionally used as antipsychotic agents, have garnered significant attention for their potential anticancer properties. This guide provides a comparative analysis of 3-(10H-Phenothiazin-10-yl)propanoic acid and other notable phenothiazine derivatives in the context of cancer therapy. While direct experimental data on the anticancer activity of this compound is limited in publicly available literature, this document leverages data from structurally related phenothiazines to offer a comprehensive overview of their mechanisms of action, cytotoxic activities, and the experimental protocols for their evaluation.

Introduction to Phenothiazines in Oncology

Phenothiazine derivatives exhibit a broad spectrum of biological activities, including antitumor effects.[1] Their anticancer mechanisms are multifaceted, involving the induction of apoptosis, modulation of critical signaling pathways, and overcoming multidrug resistance.[1][2] The therapeutic potential of these compounds is often linked to their chemical structure, particularly the substituents at the 2- and 10-positions of the phenothiazine core.[3][4]

Comparative Anticancer Activity

Quantitative data on the cytotoxic effects of various phenothiazine derivatives against different cancer cell lines are crucial for comparative analysis. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-studied phenothiazines. It is important to note the absence of published IC50 values for this compound in the reviewed literature.

Table 1: IC50 Values of Phenothiazine Derivatives in Human Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Chalcone-based Derivative (4b) MCF-713.8 (µg/mL)[5][6]
Chalcone-based Derivative (4k) MCF-712 (µg/mL)[5][6]
Thioridazine MDA-MB-231Not specified[7]
Trifluoperazine MDA-MB-231Not specified[7]
Novel NO-donor Derivative (20a) MCF-7Not specified[7]
Novel NO-donor Derivative (21a) MCF-7Not specified[7]

Table 2: IC50 Values of Phenothiazine Derivatives in Human Hepatocellular Carcinoma Cell Lines

CompoundCell LineIC50 (µM)Reference
Chalcone-based Derivative (4b) HepG27.14 (µg/mL)[5][6]
Chalcone-based Derivative (4k) HepG27.61 (µg/mL)[5][6]

Table 3: IC50 Values of a Pegylated Phenothiazine Derivative

CompoundCell LineIC50 (µM)Reference
Methoxy poly(ethylene glycol) 2-(10H-phenothiazin-10-yl) acetate (PPO) HepG2161.3[8]
Methoxy poly(ethylene glycol) 2-(10H-phenothiazin-10-yl) acetate (PPO) MCF-7131.7[8]
Methoxy poly(ethylene glycol) 2-(10H-phenothiazin-10-yl) acetate (PPO) HeLaNot specified[8]

Structure-Activity Relationship (SAR) and the Potential of this compound

The biological activity of phenothiazine derivatives is significantly influenced by their chemical structure. Key SAR observations include:

  • Substitution at the 2-position: Electron-withdrawing groups, such as trifluoromethyl (CF3), at this position generally enhance antipsychotic and, by extension, potential anticancer activity.[4][9]

  • Side chain at the 10-position: A three-carbon alkyl chain connecting the phenothiazine nitrogen to a terminal amine is often crucial for neuroleptic activity.[3][10] The nature of this side chain dictates the compound's interaction with various biological targets.

For this compound, the presence of a propanoic acid side chain instead of the typical aminoalkyl chain represents a significant structural deviation. This acidic moiety could lead to different pharmacokinetic and pharmacodynamic properties. While speculative without direct experimental evidence, a carboxylic acid group could influence cell membrane permeability and interaction with different intracellular targets compared to the basic amine-containing derivatives.

Mechanisms of Action and Signaling Pathways

Phenothiazine derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key cellular signaling pathways.

Key Signaling Pathways Modulated by Phenothiazines

Phenothiazines have been shown to interfere with multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. These include the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways.[1]

phenothiazine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PDK1 PDK1 RTK->PDK1 ERK ERK RTK->ERK p38 p38 RTK->p38 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation NFkB NF-κB NFkB->Proliferation Phenothiazines Phenothiazine Derivatives Phenothiazines->Akt Inhibition Phenothiazines->ERK Modulation Phenothiazines->p38 Modulation Phenothiazines->NFkB Inhibition

Caption: Generalized signaling pathways affected by phenothiazine derivatives in cancer cells.

Induction of Apoptosis

A primary mechanism of anticancer activity for many phenothiazines is the induction of programmed cell death, or apoptosis.[2] This process is often mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins.

apoptosis_pathway cluster_apoptosis Apoptosis Cascade Phenothiazines Phenothiazine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Phenothiazines->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Phenothiazines->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic apoptosis pathway induced by phenothiazines.

Experimental Protocols

Standard methodologies are employed to evaluate the anticancer properties of phenothiazine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells and determine IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the phenothiazine derivative (typically in a serial dilution) for 24, 48, or 72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the phenothiazine derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., TrypLE), while suspension cells are collected by centrifugation.

  • Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

experimental_workflow cluster_invitro In Vitro Evaluation start Cancer Cell Lines treatment Treat with Phenothiazine Derivatives start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 Determine IC50 mtt->ic50 apoptosis_analysis Analyze Apoptosis & Cell Cycle Arrest flow->apoptosis_analysis pathway_analysis Analyze Signaling Pathway Modulation wb->pathway_analysis

Caption: General workflow for the in vitro evaluation of phenothiazine derivatives.

Conclusion

Phenothiazine derivatives represent a promising class of repurposed drugs for cancer therapy. While established derivatives like thioridazine and trifluoperazine have demonstrated notable anticancer activity, the potential of novel derivatives continues to be explored. The lack of specific anticancer data for this compound highlights a gap in the current research landscape. Based on structure-activity relationships, its unique acidic side chain may confer distinct biological properties that warrant further investigation. Future studies are needed to elucidate the cytotoxic effects and mechanisms of action of this and other structurally diverse phenothiazine derivatives to fully realize their therapeutic potential in oncology.

References

Cross-Validation of Spectroscopic Data for Novel Phenothiazine Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the characterization and cross-validation of novel phenothiazine structures. Phenothiazine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate structural elucidation and quantification critical in drug discovery and development.[1] This document outlines key performance parameters of various spectroscopic methods, details experimental protocols, and presents logical workflows for data validation, adhering to regulatory standards.

Data Presentation: A Comparative Overview of Spectroscopic Techniques

The selection of an appropriate analytical technique is paramount for the reliable characterization of novel phenothiazine derivatives. The following tables summarize key quantitative parameters for commonly employed spectroscopic methods, offering a baseline for comparison. It is important to note that specific performance characteristics will vary depending on the exact molecular structure, instrumentation, and experimental conditions.

Parameter UV-Visible (UV-Vis) Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Primary Use Quantification, purity assessmentStructural elucidation, conformational analysisMolecular weight determination, structural fragmentation analysis, quantificationFunctional group identification
Typical Linearity Range 5-60 µg/mL[2]Not typically used for quantification in this contextpg/mL to µg/mL rangeNot typically used for quantification
Molar Absorptivity (ε) 2.0 × 10⁴ to 4.0 × 10⁴ L mol⁻¹ cm⁻¹[3]Not ApplicableNot ApplicableNot Applicable
Detection Limits 0.6133-1.1349 µg/mL[2]mg range for structural elucidationpg to ng rangemg range
Key Information Provided λmax values characteristic of the phenothiazine nucleus and its substituents[4]Chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) for detailed structural mapping[5][6]Precise mass-to-charge ratio (m/z) of the molecular ion and its fragments[7]Vibrational frequencies of specific functional groups (e.g., C=O, N-H, C-S)

Experimental Protocols: Methodologies for Spectroscopic Analysis

Detailed and standardized experimental protocols are essential for generating reproducible and reliable data. The following sections provide an overview of typical methodologies for the spectroscopic analysis of novel phenothiazine structures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust method for the quantitative analysis of phenothiazines, often based on their oxidation.[4]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately weigh and dissolve the novel phenothiazine derivative in a suitable solvent (e.g., methanol, ethanol, or an acidic medium) to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare a series of calibration standards within the expected linear range.

  • Data Acquisition:

    • Record the absorbance spectra of the blank, standard solutions, and sample solutions over a specific wavelength range (e.g., 200-800 nm).

    • For some methods, an oxidizing agent is added to generate a colored radical cation, and the absorbance is measured at the λmax of this species, which can be around 500-740 nm.[3][4]

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the phenothiazine derivative in the sample solution using the linear regression equation derived from the calibration curve.

    • Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel molecules.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified phenothiazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra to determine the number and environment of protons.

    • Acquire ¹³C NMR spectra, often with proton decoupling, to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, and to fully assign the structure.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the complete molecular structure.[6]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., HPLC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.[7]

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • The solution can be introduced into the mass spectrometer via direct infusion or through an HPLC column for separation from impurities.

  • Data Acquisition:

    • Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile compounds.[9]

    • Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M]⁺·, etc.) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses and structural motifs of the phenothiazine core and its substituents. This can be compared with known fragmentation pathways of related phenothiazine derivatives.[7]

Mandatory Visualizations: Workflows and Pathways

Visualizing experimental workflows and biological interactions is key to understanding the context and application of the analytical data. The following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Cross-Validation & Quantification synthesis Novel Phenothiazine Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation uv_vis UV-Vis Spectroscopy elucidation->uv_vis hplc HPLC with UV/MS Detection elucidation->hplc validation Method Validation (ICH Guidelines) uv_vis->validation hplc->validation final_report final_report validation->final_report Final Report & Data Archiving

Caption: Experimental workflow for the synthesis, characterization, and cross-validation of novel phenothiazine structures.

cross_validation_logic cluster_primary Primary Structural Identification cluster_confirmation Confirmatory & Orthogonal Methods cluster_quantification Quantitative Analysis nmr_2d NMR (1H, 13C, 2D) - Definitive Structure cross_val Cross-Validation Assessment nmr_2d->cross_val hrms HRMS - Elemental Composition hrms->cross_val ir_ftir FT-IR - Functional Groups ir_ftir->cross_val uv_vis_spec UV-Vis - Chromophore System uv_vis_spec->cross_val hplc_uv HPLC-UV - Purity & Assay hplc_uv->cross_val lc_ms LC-MS/MS - Sensitivity & Specificity lc_ms->cross_val final_structure Validated Structure & Purity cross_val->final_structure Consistent Data?

Caption: Logical relationship for the cross-validation of spectroscopic data from different analytical techniques.

signaling_pathway_inhibition ext_signal External Signal (e.g., Neurotransmitter) receptor GPCR / Kinase Receptor ext_signal->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response phenothiazine Novel Phenothiazine Derivative phenothiazine->receptor inhibition Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a novel phenothiazine derivative, a common mechanism of action.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propanoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. This guide provides an objective comparison of the in vitro and in vivo efficacy of two prominent members of this class, ibuprofen and ketoprofen, along with a novel derivative. The data presented is compiled from multiple studies to offer a comprehensive overview of their anti-inflammatory and analgesic properties, supported by detailed experimental methodologies.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following table summarizes the quantitative data from key studies, providing a comparative look at the in vitro inhibitory concentrations against cyclooxygenase (COX) enzymes and the in vivo anti-inflammatory and analgesic effects of ibuprofen, ketoprofen, and a representative novel derivative.

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)In Vivo Analgesic Efficacy (Writhing Test)
Ibuprofen 12[1]80[1]ED50: ~50-100 mg/kg (oral)Significant inhibition of writhing
Ketoprofen ~0.5-2[2]~2[2]ED50: 2.2 mg/kg (topical gel)[3], 5 mg/kg (intravenous) almost completely inhibited edema[2]0.5 mg/kg (intravenous) inhibited 92.1% of writhing in mice[2]
Ibuprofen Hydrazide Derivative Significantly lower than ibuprofenSignificantly lower than ibuprofenGreater inhibition of paw edema than ibuprofenNot explicitly detailed

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. Direct comparison of ED50 values should be made with caution due to variations in experimental protocols, routes of administration, and formulations.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the key biological pathway involved in the action of propanoic acid derivatives and the general experimental workflow for assessing their efficacy.

G Inflammatory Signaling Pathway and NSAID Inhibition cluster_0 Cell Membrane cluster_1 Cyclooxygenase (COX) Pathway cluster_2 NF-κB Pathway Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2->Phospholipids hydrolyzes Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes (COX-2, Cytokines) Inflammatory Genes (COX-2, Cytokines) Nucleus->Inflammatory Genes (COX-2, Cytokines) activates transcription of Propanoic Acid Derivatives (NSAIDs) Propanoic Acid Derivatives (NSAIDs) Propanoic Acid Derivatives (NSAIDs)->COX-1 (Constitutive) inhibit Propanoic Acid Derivatives (NSAIDs)->COX-2 (Inducible) inhibit Propanoic Acid Derivatives (NSAIDs)->IKK may inhibit

Caption: Inflammatory pathway and points of NSAID inhibition.

G Experimental Workflow for Efficacy Testing cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Determination of IC50 Determination of IC50 COX-1/COX-2 Inhibition Assay->Determination of IC50 Cell Viability/Cytotoxicity Assay Cell Viability/Cytotoxicity Assay Cell Viability/Cytotoxicity Assay->Determination of IC50 Lead Compound Identification Lead Compound Identification Determination of IC50->Lead Compound Identification Carrageenan-Induced Paw Edema (Anti-inflammatory) Carrageenan-Induced Paw Edema (Anti-inflammatory) Measurement of Paw Volume Measurement of Paw Volume Carrageenan-Induced Paw Edema (Anti-inflammatory)->Measurement of Paw Volume Acetic Acid-Induced Writhing (Analgesic) Acetic Acid-Induced Writhing (Analgesic) Counting of Writhing Responses Counting of Writhing Responses Acetic Acid-Induced Writhing (Analgesic)->Counting of Writhing Responses Determination of ED50 Determination of ED50 Measurement of Paw Volume->Determination of ED50 Counting of Writhing Responses->Determination of ED50 Efficacy Comparison Efficacy Comparison Determination of ED50->Efficacy Comparison Lead Compound Identification->Carrageenan-Induced Paw Edema (Anti-inflammatory) Lead Compound Identification->Acetic Acid-Induced Writhing (Analgesic)

Caption: General workflow for in vitro and in vivo efficacy testing.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of propanoic acid derivatives against COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. The amount of prostaglandin E2 (PGE2), a downstream product, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • PGE2 ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Solutions of test compounds and a reference standard (e.g., ibuprofen) are prepared at various concentrations.

  • In a 96-well plate, the reaction buffer, enzyme (COX-1 or COX-2), and cofactors are added.

  • The test compounds or reference standard are added to the respective wells. A control group without any inhibitor is included.

  • The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction mixture is incubated at 37°C for a specified time.

  • The reaction is stopped, and the concentration of PGE2 in each well is determined using a PGE2 ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory effect of propanoic acid derivatives in an acute inflammation model.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[5]

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compounds

  • Vehicle for test compounds (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animals are randomly divided into groups: a negative control group (vehicle only), a carrageenan control group (vehicle + carrageenan), and treatment groups (test compound + carrageenan).

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test compound or vehicle is administered, typically orally or intraperitoneally, at a specified time before the carrageenan injection.

  • A 0.1 mL injection of 1% carrageenan solution is administered into the subplantar region of the right hind paw.

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of paw edema is calculated for each treatment group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]

In Vivo Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of propanoic acid derivatives.

Principle: Intraperitoneal injection of a dilute solution of acetic acid in mice causes a characteristic writhing response (stretching of the abdomen and hind limbs), which is indicative of visceral pain. The reduction in the number of writhes by a test compound indicates its analgesic effect.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • Acetic acid (0.6% v/v in saline)

  • Test compounds

  • Vehicle for test compounds

Procedure:

  • Animals are randomly divided into groups: a control group (vehicle) and treatment groups (test compound).

  • The test compound or vehicle is administered, typically orally or intraperitoneally, at a specified time before the acetic acid injection.

  • After the pre-treatment period, each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.

  • Immediately after the acetic acid injection, the number of writhing responses is counted for a defined period (e.g., 20 minutes).

  • The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.

References

assessment of neuroleptic potential: phenothiazine propionic acids vs piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Neuroleptic Potential: Phenothiazine vs. Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent classes of antipsychotic agents: phenothiazine derivatives and piperazine derivatives. The assessment focuses on their neuroleptic potential, supported by experimental data on receptor affinity, in vivo efficacy, and off-target effects. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding for research and development purposes.

Introduction

The development of effective antipsychotic drugs is a cornerstone of psychiatric medicine. The primary therapeutic action of most antipsychotics is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] Phenothiazines were among the first generation of typical antipsychotics, revolutionizing the treatment of schizophrenia.[3][4] This class is characterized by a tricyclic structure with various side chains that modulate their activity and side-effect profile.[2][5] Piperazine derivatives, which can be a subclass of phenothiazines (e.g., Fluphenazine) or stand as a distinct chemical class (e.g., arylpiperazines), are also potent D2 antagonists and form the basis for many typical and atypical antipsychotic drugs.[6][7] This guide compares the neuroleptic potential of the broader phenothiazine class against the distinct arylpiperazine derivatives.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism for the antipsychotic effects of both phenothiazine and piperazine derivatives is the blockade of postsynaptic dopamine D2 receptors.[1] In psychotic states, an overactivity of the mesolimbic dopamine pathway is often observed.[8] By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis, such as hallucinations and delusions.[3]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Reduced Neuronal Excitability cAMP->Response Leads to Antipsychotics Phenothiazines & Piperazine Derivatives Antipsychotics->D2R Blocks

Caption: D2 Receptor Antagonism by Antipsychotics.

Quantitative Data Comparison

The following tables summarize the binding affinities and in vivo efficacy data for representative compounds from each class. Lower Ki and ED50 values indicate higher potency.

Table 1: Dopamine D2 Receptor Binding Affinity

Compound ClassRepresentative DrugDopamine D2 Receptor Affinity (Ki, nM)Reference
Phenothiazine Fluphenazine0.4 - 0.7[9]
Chlorpromazine~1-10[10]
Perphenazine~0.8[10]
Piperazine Derivative Haloperidol (butyrophenone)~1-2[9]
N-Phenylpiperazine Analog (6a)>1000 (Low D2 affinity, high D3)[11]
Arylpiperazine (Compound 24)51[12]

Note: Haloperidol, while technically a butyrophenone, contains a piperidine ring and is often compared with piperazine derivatives due to its high D2 potency.

Table 2: In Vivo Efficacy in Animal Models of Psychosis

| Compound Class | Representative Drug | Animal Model | Efficacy (ED50, mg/kg) | Reference | | :--- | :--- | :--- | :--- | | Phenothiazine | Chlorpromazine | Conditioned Avoidance Response (Rat) | ~2.5 |[13] | | | Fluphenazine | Apomorphine-Induced Climbing (Mouse) | ~0.06 |[14] | | Piperazine Derivative | Haloperidol | Conditioned Avoidance Response (Rat) | ~0.06 |[13] | | | Haloperidol | Apomorphine-Induced Climbing (Mouse) | ~0.05 |[14] |

Table 3: Off-Target Receptor Binding Profile (Ki, nM)

DrugClassD2α1-adrenergicH1 (Histamine)M1 (Muscarinic)
ChlorpromazinePhenothiazine~1-10~2~3~25
FluphenazinePhenothiazine~0.5~5~20>1000
HaloperidolPiperazine-like~1.5~10>1000>1000
AripiprazolePiperazine~0.5~50~60>1000

Data compiled from multiple sources, including references[10][15]. Values are approximate and can vary based on experimental conditions.

Comparative Analysis
  • Dopamine D2 Receptor Affinity : Both phenothiazines and piperazine derivatives exhibit high affinity for the D2 receptor, with Ki values often in the low nanomolar range.[9][10] Piperazine-containing phenothiazines like fluphenazine are particularly potent.[9] However, the arylpiperazine class shows wide variability, with some compounds designed for high selectivity for other receptors like D3, and thus may have lower D2 affinity.[11]

  • In Vivo Efficacy : In animal models predictive of antipsychotic activity, such as the conditioned avoidance response and apomorphine-induced stereotypy, both classes are highly effective.[8][16][17] High-potency agents from both classes, like fluphenazine and haloperidol, show efficacy at very low doses.[14]

  • Off-Target Effects and Side Effect Profile : A key differentiator lies in their off-target receptor binding profiles.

    • Phenothiazines , particularly low-potency agents like chlorpromazine, often have significant affinity for α1-adrenergic, histaminic H1, and muscarinic M1 receptors.[10] This promiscuity leads to side effects such as orthostatic hypotension (α1 blockade), sedation (H1 blockade), and anticholinergic effects like dry mouth and blurred vision (M1 blockade).[2][18]

    • Piperazine derivatives , especially high-potency ones like haloperidol, tend to be more selective for the D2 receptor.[15] This leads to a lower incidence of sedative and anticholinergic side effects but a higher propensity for extrapyramidal symptoms (EPS) due to potent D2 blockade in the nigrostriatal pathway.[18] Newer atypical antipsychotics with a piperazine structure (e.g., Aripiprazole) often have more complex profiles, including partial agonism at D2 receptors and interactions with serotonin receptors, to mitigate side effects.[6]

Experimental Methodologies

Detailed protocols for key experiments are crucial for the evaluation and comparison of neuroleptic potential.

Workflow for a Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis A Prepare D2 Receptor Source (e.g., cell membranes) D Incubate Receptor, Radioligand, & Test Compound together A->D B Prepare Radioligand (e.g., [3H]Spiperone) B->D C Prepare Serial Dilutions of Test Compound C->D E Rapid Filtration to separate bound from free radioligand D->E Allow to reach equilibrium F Quantify Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for a D2 Receptor Binding Assay.

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This competitive binding assay quantifies a test compound's ability to displace a radiolabeled ligand from the D2 receptor.[9][19]

  • Objective : To determine the inhibitor constant (Ki) of a test compound for the dopamine D2 receptor.

  • Materials :

    • Receptor Source : Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., HEK293, CHO cells).[9]

    • Radioligand : [3H]Spiperone or [3H]N-methylspiperone, high-affinity D2 antagonists.[9]

    • Test Compounds : Phenothiazine and piperazine derivatives.

    • Non-specific Binding Control : A high concentration (e.g., 10 µM) of a potent unlabeled D2 antagonist like haloperidol or unlabeled spiperone.[9]

    • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[9]

    • Equipment : 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.

  • Procedure :

    • Preparation : Prepare serial dilutions of the test compounds.

    • Reaction Setup : In a 96-well plate, combine the D2 receptor membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound.

    • Controls : Prepare wells for "total binding" (no test compound) and "non-specific binding" (with the non-specific binding control).

    • Incubation : Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

    • Termination : Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[19]

    • Quantification : Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[19]

    • Analysis : Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Conditioned Avoidance Response (CAR) Test

The CAR test is a classic behavioral assay used to screen for antipsychotic-like activity.[16][20] Drugs that selectively suppress the conditioned avoidance response without impairing the ability to escape are considered to have neuroleptic potential.[13][16]

  • Objective : To assess the antipsychotic-like efficacy of a test compound in rodents.

  • Apparatus : A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the footshock.

  • Procedure :

    • Training : A rodent (typically a rat) is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.

    • If the rat fails to move, the US (footshock) is delivered along with the CS. If the rat then moves to the other compartment, it is an "escape response." If it fails to escape, the trial ends after a set duration.

    • Animals are trained over multiple trials until they consistently perform the avoidance response (e.g., >80% of trials).

    • Testing : Trained animals are administered the test compound or vehicle. After a suitable pre-treatment time, they are placed back in the shuttle box and subjected to a series of test trials.

    • Analysis : The number of avoidance responses, escape responses, and escape failures are recorded. An effective antipsychotic significantly reduces avoidance responses at doses that do not cause a significant number of escape failures (i.e., it does not simply cause sedation or motor impairment).[21] The ED50 for inhibiting the conditioned avoidance response is calculated.

Protocol 3: Apomorphine-Induced Stereotypy Test

Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, climbing) in rodents.[22][23] The ability of a compound to antagonize these behaviors is indicative of D2 receptor blockade and antipsychotic potential.[17][24]

  • Objective : To evaluate the dopamine receptor-blocking activity of a test compound in vivo.

  • Animals : Mice are commonly used.

  • Procedure :

    • Pre-treatment : Animals are administered the test compound or vehicle intraperitoneally.

    • Induction : After a pre-treatment period (e.g., 20-30 minutes), animals are injected with a dose of apomorphine known to induce stereotypy (e.g., 1-2.5 mg/kg, subcutaneously).[14]

    • Observation : Immediately after apomorphine injection, animals are placed in individual observation cages (e.g., cylindrical wire mesh cages for climbing assessment).[14]

    • Scoring : The intensity of stereotyped behavior is scored by a trained observer (blinded to the treatment) at regular intervals (e.g., every 5-10 minutes) for a duration of 30-60 minutes. Scoring can be based on a rating scale (e.g., 0 = no stereotypy, 4 = continuous gnawing/climbing).

    • Analysis : The scores are summed over the observation period for each animal. The dose of the test compound that reduces the stereotypy score by 50% (ED50) compared to the vehicle-treated group is calculated.[14]

Conclusion

Both phenothiazine and piperazine derivatives are potent neuroleptic agents, primarily acting through dopamine D2 receptor antagonism.

  • Phenothiazines represent a foundational class of antipsychotics. Their clinical utility can be limited by a broad side-effect profile resulting from interactions with multiple neurotransmitter systems.[2][10]

  • Piperazine derivatives often exhibit greater selectivity for the D2 receptor, which can reduce sedative and anticholinergic side effects but may increase the risk of extrapyramidal symptoms.[18]

The choice between these classes in drug development depends on the desired therapeutic profile. Research into novel piperazine derivatives continues to focus on refining selectivity and exploring polypharmacology (e.g., combined D2/5-HT2A antagonism) to create atypical antipsychotics with improved efficacy and tolerability.[6][11] The experimental protocols outlined provide a robust framework for the preclinical assessment and comparison of such novel candidates.

References

A Comparative Guide to the Synthesis of Substituted Phenothiazines: A Novel One-Pot Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenothiazines are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, most notably in the field of antipsychotics. The continuous pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes is paramount to drug discovery and development. This guide provides an objective comparison between a recently developed one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones and the traditional Ullmann condensation method for synthesizing substituted phenothiazines. The comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterNovel One-Pot SynthesisTraditional Ullmann Condensation
Reaction Steps One-pot (four-step sequence)Multi-step
Overall Yield 20-41%[1]Variable, typically moderate to good
Reaction Time Not explicitly stated, but implied to be shorterCan be lengthy, often requiring extended reflux
Reaction Temperature Not explicitly statedHigh temperatures often required
Catalyst Sodium periodate (oxidant)Copper-based (e.g., CuI, Cu powder)[2]
Reagents & Solvents Alkylthiols, 2-aminothiophenol, sodium periodateSubstituted anilines, aryl halides, base (e.g., K2CO3), high-boiling polar solvents (e.g., DMF, DMSO)[3]
Scalability Potentially advantageous due to one-pot natureEstablished for industrial scale
Environmental Impact Potentially lower due to fewer work-up stepsUse of high-boiling solvents and copper can be a concern
Substrate Scope Demonstrated for a range of 2-thio-substituted derivatives[1]Broad, but can be limited by substituent effects

Novel Synthesis Route: One-Pot Synthesis of 2-Thio-Substituted-3H-Phenothiazin-3-ones

A recently developed method offers a one-pot, four-step synthesis of 2-thio-substituted-3H-phenothiazin-3-ones, driven by oxidation with sodium periodate. This approach streamlines the synthesis process by combining multiple reaction steps into a single operation, thereby reducing the need for isolation and purification of intermediates.

Experimental Workflow

The following diagram illustrates the logical workflow of the novel one-pot synthesis.

Novel_One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel Reactants 1,4-Benzoquinone, Alkylthiol, Sodium Periodate Intermediate_Formation In situ formation of 2-Alkylthio-1,4-benzoquinone Reactants->Intermediate_Formation Step 1 Reactant_Addition Addition of 2-Aminothiophenol Condensation Condensation Reaction Reactant_Addition->Condensation Step 2 Oxidation Oxidation with Sodium Periodate Condensation->Oxidation Step 3 Product 2-Thio-substituted-3H-phenothiazin-3-one Oxidation->Product Step 4

Caption: Workflow of the novel one-pot synthesis.

Experimental Protocol

A general procedure for the one-pot synthesis of 2-(alkylthio)-3H-phenothiazin-3-ones (6h-l) is as follows:

  • To a solution of 1,4-benzoquinone (1 equivalent) and an alkylthiol (1 equivalent) in a suitable solvent, sodium periodate (4 equivalents) is added.

  • The reaction mixture is stirred, allowing for the in situ formation of the 2-alkylthio-1,4-benzoquinone intermediate.

  • 2-Aminothiophenol (1 equivalent) is then added to the reaction vessel.

  • The mixture is stirred to facilitate the condensation reaction.

  • A second portion of sodium periodate is added to oxidize the intermediate and form the final product.

  • The product is isolated and purified using appropriate techniques.

The reported overall yields for this four-step, one-pot synthesis range from 20% to 41% for various 2-thio-substituted-3H-phenothiazin-3-ones.[1]

Traditional Synthesis Route: Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of the phenothiazine core structure. This copper-catalyzed reaction typically involves the coupling of an aniline derivative with an aryl halide. While versatile, this method often requires harsh reaction conditions and multiple steps.

Experimental Workflow

The following diagram illustrates a typical workflow for a two-step synthesis of a substituted phenothiazine involving an Ullmann-type cyclization.

Traditional_Ullmann_Synthesis cluster_0 Step 1: Thioarylation cluster_1 Step 2: Ullmann-Goldberg Cyclization Reactants1 Protected Aniline, N-(2-bromophenylthio)succinimide Reaction1 Dual Catalysis (e.g., Fe(OTf)2, Ph2Se) Reactants1->Reaction1 Intermediate Thioarylated Adduct Reaction1->Intermediate Reactants2 Thioarylated Adduct, Copper(I) Iodide, DMEDA Intermediate->Reactants2 Reaction2 Heating Reactants2->Reaction2 Product Substituted Phenothiazine Reaction2->Product

Caption: Workflow of a traditional two-step synthesis.

Experimental Protocol

The synthesis of phenothiazines can be achieved in two steps, with the key cyclization being an Ullmann–Goldberg reaction. A representative procedure is as follows:

Step 1: ortho-Thioarylation of an Aniline Derivative

  • A protected aniline derivative (e.g., N-benzoyl protected 3-methoxyaniline) is reacted with an N-thioarylsuccinimide (e.g., N-(2-bromophenylthio)succinimide).

  • The reaction is carried out in the presence of a dual catalytic system, for example, iron(III) triflimide and diphenyl selenide, at elevated temperatures (e.g., 75 °C).

  • The resulting thioarylated adduct is isolated and purified. Yields for this step can be in the range of 64%.

Step 2: Ullmann–Goldberg Cyclization

  • The purified thioarylated adduct is subjected to cyclization conditions.

  • This typically involves heating the adduct with a copper(I) source, such as copper(I) iodide, and a ligand, like N,N'-dimethylethylenediamine (DMEDA).

  • The reaction proceeds to form the phenothiazine ring system.

  • The final substituted phenothiazine is isolated and purified. Yields for this cyclization step can be around 80%.

Conclusion

The novel one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones presents a promising alternative to traditional multi-step methods like the Ullmann condensation. The key advantages of the one-pot approach lie in its operational simplicity, reduced number of work-up and purification steps, and potential for decreased solvent usage and waste generation. While the reported overall yields of the one-pot method are in the lower to moderate range, it is important to consider that these represent the cumulative yield of a four-step sequence performed in a single pot.

The traditional Ullmann condensation, on the other hand, is a well-established and versatile method with a broad substrate scope. While it often requires harsher conditions and multiple discrete steps, the yields for individual steps can be quite high. The choice between these two methodologies will ultimately depend on the specific research and development goals. For rapid library synthesis and exploration of structure-activity relationships of 2-thio-substituted phenothiazines, the one-pot method may be highly advantageous. For the large-scale synthesis of a specific target molecule where optimization of each step is critical, a well-refined traditional approach like the Ullmann condensation might be preferred. Researchers are encouraged to consider the trade-offs between yield, reaction time, cost, and environmental impact when selecting a synthetic strategy for substituted phenothiazines.

References

Comparative Docking Analysis of Phenothiazine Derivatives Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in-silico evaluation of phenothiazine derivatives against anticancer, antimicrobial, and neurodegenerative disease targets.

Phenothiazine and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2] Molecular docking studies are crucial in elucidating the potential mechanisms of action and in guiding the rational design of more potent and selective derivatives. This guide provides a comparative overview of docking studies of various phenothiazine derivatives against key protein targets implicated in cancer, bacterial infections, and neurodegenerative diseases.

Anticancer Targets: MARK4 and BCL-2

Phenothiazine derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cell cycle regulation and apoptosis.[3][4]

Microtubule Affinity Regulating Kinase 4 (MARK4)

MARK4 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics and is overexpressed in several cancers, making it an attractive therapeutic target.[3][5] Docking studies have been employed to identify phenothiazine derivatives with the potential to inhibit MARK4.

Data Presentation: Docking Performance against MARK4

A study on novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives revealed varying binding affinities for the MARK4 protein. The docking analysis presented binding affinities ranging from -8.1 kcal/mol to -10.4 kcal/mol.[6]

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
6a -10.1Not specified[3]
6h -10.4Not specified[3]
7a -9.5Not specified[3]
4f -9.1Not specified[3]
5f -8.1Not specified[3]
6'a -9.6Not specified[3]

Mandatory Visualization: MARK4 Signaling Interaction

MARK4_Pathway cluster_effects Cellular Processes MARK4 MARK4 Microtubules Microtubule Dynamics MARK4->Microtubules Regulates CellCycle Cell Cycle Progression (G1/S Transition) MARK4->CellCycle Regulates JNK JNK Pathway MARK4->JNK Activates Phenothiazine Phenothiazine Derivatives Phenothiazine->MARK4 Inhibits Apoptosis Apoptosis JNK->Apoptosis Triggers

Caption: MARK4's role in cellular processes and its inhibition by phenothiazines.

B-cell lymphoma 2 (BCL-2)

BCL-2 is a key anti-apoptotic protein, and its inhibition can induce cell death in cancer cells.[7] Several studies have investigated the potential of phenothiazine derivatives to bind to the BH3 domain of BCL-2, thereby disrupting its function.[8][9]

Data Presentation: Docking Performance against BCL-2

A comparative docking study of five phenothiazine derivatives against BCL-2 (PDB ID: 2O22) was performed to correlate their cytotoxic effects with their binding energies.[10]

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
Thioridazine -9.2Phe101, Leu132, Val128, Ala142, Met108[8][10]
Trifluoperazine -8.9Phe101, Leu132, Val128, Ala142, Met108[8][10]
Fluphenazine -8.7Phe101, Leu132, Val128, Ala142, Met108[8][10]
Triflupromazine -8.4Phe101, Leu132, Val128, Ala142, Met108[8][10]
Chlorpromazine -8.1Phe101, Leu132, Val128, Ala142, Met108[8][10]

Mandatory Visualization: BCL-2 Apoptosis Pathway

BCL2_Pathway Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bim, Bad, Puma) Stress->BH3_only BCL2 BCL-2 (Anti-apoptotic) BH3_only->BCL2 Inhibit Bax_Bak Bax / Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibit Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Phenothiazine Phenothiazine Derivatives Phenothiazine->BCL2 Inhibit

Caption: The intrinsic apoptosis pathway regulated by BCL-2 family proteins.

Antimicrobial Target: MurD Ligase

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. MurD ligase is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it a viable target for novel antibiotics.[7]

Data Presentation: Docking Performance against MurD Ligase

Phenothiazine derivatives have been evaluated for their inhibitory potential against MurD ligase.

Compound ClassDocking Score RangeKey InteractionsReference
Phenothiazine Chalcones (3a-3g) Good (specific scores not detailed)Hydrogen bonding, Hydrophobic interactions[7]
Cyclohexanone Derivatives (5a-5g) Good (specific scores not detailed)Hydrogen bonding, Hydrophobic interactions[7]

Neurodegenerative Target: Acetylcholinesterase (AChE)

In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission.[11][12] Phenothiazine derivatives have been designed and computationally screened as potential AChE inhibitors.

Data Presentation: Docking Performance against AChE

A computational study on unique phenothiazine analogs against the AChE enzyme (PDB ID: 4EY7) demonstrated promising binding affinities.[12]

Compound Class/IDGlide Score RangeStandard (Donepezil) ScoreReference
Designed Phenothiazine Analogs -8.43 to -13.42-16.99[11][12]

Mandatory Visualization: Role of AChE in Synaptic Transmission

AChE_Function cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE ACh_free->AChE Hydrolyzed by Receptor ACh Receptor ACh_free->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission Receptor->Signal Phenothiazine Phenothiazine Derivatives (AChE Inhibitor) Phenothiazine->AChE Inhibits

Caption: Acetylcholinesterase (AChE) terminates neurotransmission by hydrolyzing acetylcholine.

Experimental Protocols

The methodologies for molecular docking studies, while varying slightly between studies, generally follow a consistent workflow.

Mandatory Visualization: General Molecular Docking Workflow

Docking_Workflow PDB 1. Target Selection & Preparation (e.g., from PDB database) Grid 3. Active Site Definition (Grid Box Generation) PDB->Grid Ligand 2. Ligand Preparation (2D/3D structure generation, energy minimization) Docking 4. Molecular Docking Simulation (e.g., AutoDock, Glide, ArgusLab) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding energy, Interactions) Docking->Analysis Results 6. Results Interpretation (Identify lead compounds) Analysis->Results

Caption: A generalized workflow for in-silico molecular docking studies.

Detailed Methodologies:

  • Target: MARK4

    • Software: QuickVina-W (Modified AutoDock Vina).[6]

    • Protocol: The binding affinities between the ligand and protein were calculated using a hybrid scoring function (empirical + knowledge-based). A blind search space was used for the ligand.[6]

  • Target: BCL-2

    • Software: AutoDock Vina 1.5.7.[10]

    • Protein Preparation: The BCL-2 crystallographic structure (PDB ID: 2O22) was used.[8]

    • Docking Parameters: A grid box was defined around the active site with coordinates center_x = 4.255, center_y = 1.45, center_z = -5.0, and dimensions size_x = 25, size_y = 3, size_z = 34. The exhaustiveness was set to 20.[8]

    • Validation: The docking protocol was validated by redocking the co-crystallized ligand, achieving a root mean square deviation (RMSD) of 1.327 Å, which confirms the reliability of the parameters.[8][10]

  • Target: Acetylcholinesterase (AChE)

    • Software: Schrodinger Suite 2019-4 (Glide module).[12]

    • Protein Preparation: The AChE enzyme structure (PDB ID: 4EY7) was obtained from the Protein Data Bank.[12][13] Water molecules were removed, and hydrogen atoms were added.

    • Ligand Preparation: Ligand structures were designed and energy minimized.[12]

    • Scoring: Glide scores were used to determine the binding affinity of the ligands with the target protein.[12]

  • Target: MurD Ligase

    • Software: ArgusLab 4.0.1.[14]

    • Protocol: Virtual screening was performed using 'Standard default settings' in the software. The receptor was defined from the crystallographic coordinates of the co-crystallized ligand.[14]

This comparative guide highlights the significant potential of phenothiazine derivatives across multiple therapeutic areas. The presented docking data, along with the outlined experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-(10H-Phenothiazin-10-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 3-(10H-Phenothiazin-10-yl)propanoic acid are outlined below, providing researchers, scientists, and drug development professionals with a clear operational and disposal plan. This procedural guidance is designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
Body Protection Wear a lab coat, and consider fire/flame resistant and impervious clothing for larger quantities.
Respiratory If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a solid chemical waste, must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following steps provide a detailed methodology for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound should be treated as a hazardous waste due to its identified health and environmental hazards.

  • Segregate Solid Waste: Keep this solid chemical waste separate from liquid waste and other non-hazardous laboratory trash. Do not mix it with other incompatible chemical waste.

Step 2: Containerization

  • Primary Container: Collect the solid this compound waste in a dedicated, clean, and compatible container. A polyethylene bag or a clearly labeled, lidded container is suitable for this purpose.[2]

  • Secure Containment: Ensure the container is well-sealed to prevent any spillage or release of dust. For polybags, securely tie the opening.

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."

  • Content Information: The label must include the full chemical name: "this compound" and its CAS number (362-03-8).

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for "Harmful," "Irritant," and "Environmental Hazard."

  • Generator Information: Include the name of the responsible researcher or laboratory and the date of accumulation.

Step 4: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Safe Storage Conditions: The storage area should be cool and dry. The container should be kept tightly closed.

Step 5: Disposal

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

  • Follow Regulatory Guidelines: Adhere to all local, regional, and national regulations for hazardous waste disposal, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][4][5]

  • Manifest Tracking: A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility. Ensure all documentation is completed accurately.[3]

Accidental Spills: In the event of a spill, avoid dust formation.[1] Wear appropriate PPE, and carefully sweep or vacuum the solid material into a designated waste container for disposal. Prevent the spilled material from entering drains or waterways.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Waste Identification Characterize as Hazardous Waste B Step 2: Segregation Separate from other waste streams A->B C Step 3: Containerization Use a sealed and compatible container B->C D Step 4: Labeling Affix Hazardous Waste Label with full details C->D E Step 5: Storage Store in a designated, secure area D->E F Step 6: Disposal Arrange for pickup by a licensed hazardous waste contractor E->F G Step 7: Documentation Complete Hazardous Waste Manifest F->G H Final Disposal Transport to a licensed treatment and disposal facility G->H

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-(10H-Phenothiazin-10-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 3-(10H-Phenothiazin-10-yl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets and general guidelines for phenothiazine compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[2][3]Protects against eye irritation, redness, and pain upon contact.[2][3]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Protective gloves are mandatory.[3] All protective clothing (suits, gloves, footwear, headgear) should be clean, available daily, and donned before work.[2]The substance may be absorbed through the skin, causing redness, pain, and potential sensitization.[3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[2][3] For spill cleanup, a P2 filter respirator for harmful particles is recommended.[3]Inhalation can cause coughing and sore throat.[3] Harmful if inhaled.[4]

It is imperative to wash hands and any exposed skin thoroughly after handling the compound.[5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leaks upon arrival.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Unpack the chemical in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

  • Have spill control materials readily available.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep the container in the dark, as phenothiazine and its derivatives can be light-sensitive.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Aliquoting:

  • All weighing and aliquoting procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weighing boats.

  • Handle the solid material carefully to avoid generating dust. If the material is a powder, moisten it slightly with a suitable solvent if appropriate for the procedure to prevent dusting.[3]

  • Close the primary container immediately after use.

4. In-Use Procedures:

  • Conduct all experimental work involving this compound in a well-ventilated laboratory, with preference for a chemical fume hood, especially when heating or creating aerosols.

  • Avoid skin and eye contact at all times.[2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[3]

  • Keep the work area clean and organized to prevent accidental spills.

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., weighing boats, paper towels, gloves, and other disposable PPE) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Do not wash the substance away into the sewer system.[3]

2. Container Management:

  • Use robust, leak-proof containers for waste collection.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[2]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep the substance into a container. If appropriate, moisten first to prevent dusting.[3]

  • For liquid spills, use an inert absorbent material to contain the spill.

  • Collect all cleanup materials in a sealed container for disposal as hazardous waste.[2]

  • Ventilate and wash the spill area after cleanup is complete.[2]

4. Final Disposal:

  • Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.

  • The compound may need to be disposed of as a hazardous waste. Contact your regional environmental protection agency for specific recommendations.[2]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving & Unpacking Storage Secure Storage Receiving->Storage Inspect & Log PPE Full PPE Required Weighing Weighing & Aliquoting Storage->Weighing Retrieve Experiment Experimental Use (in Fume Hood) Weighing->Experiment Transfer to Experiment Decontamination Decontaminate Work Area Experiment->Decontamination End of Experiment Spill Spill Event Experiment->Spill Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Hazardous Waste Disposal Waste_Segregation->Disposal EHS Pickup Spill_Cleanup Spill Cleanup Procedure Spill->Spill_Cleanup Activate Protocol Spill_Cleanup->Waste_Segregation

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(10H-Phenothiazin-10-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(10H-Phenothiazin-10-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.